molecular formula C5H14ClNO B2921572 2-Methoxy-1-butanamine hydrochloride CAS No. 1050509-60-8; 89282-64-4

2-Methoxy-1-butanamine hydrochloride

Cat. No.: B2921572
CAS No.: 1050509-60-8; 89282-64-4
M. Wt: 139.62
InChI Key: RGSZAKKDYBBCIB-UHFFFAOYSA-N
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Description

2-Methoxy-1-butanamine hydrochloride is a useful research compound. Its molecular formula is C5H14ClNO and its molecular weight is 139.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxybutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-3-5(4-6)7-2;/h5H,3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSZAKKDYBBCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050509-60-8
Record name (2-Methoxybutyl)amine hydrochloride
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Foundational & Exploratory

2-Methoxy-1-butanamine hydrochloride CAS 1050509-60-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Methoxy-1-butanamine hydrochloride , structured for application scientists and medicinal chemists.

CAS: 1050509-60-8 | Formula: C


H

NO[1]·HCl

Executive Summary & Strategic Utility

This compound is a specialized aliphatic amine building block used primarily in the lead optimization phase of small molecule drug discovery.[1] Structurally, it consists of a primary ethylamine core substituted at the


-position (C2) with a methoxy group and an ethyl chain.[1]

Core Value Proposition:

  • Basicity Modulation: The electron-withdrawing inductive effect (-I) of the

    
    -methoxy group lowers the pKa of the primary amine (typically by 0.5–1.0 log units) compared to the unsubstituted 
    
    
    
    -butylamine.[1] This reduction reduces the fraction of ionized species at physiological pH (7.4), potentially enhancing membrane permeability and oral bioavailability.
  • Bioisosterism: It serves as a non-hydrogen-bond-donating surrogate for

    
    -amino alcohols (1-amino-2-butanol), removing a donor site while retaining polar character and acceptor capability.[1]
    
  • Conformational Biasing: The gauche effect between the vicinal nitrogen and oxygen atoms can lock the ethylamine side chain into a specific conformation, reducing entropic penalties upon protein binding.

Physicochemical Profile

The following data synthesizes experimental baselines and calculated predictions essential for formulation and SAR (Structure-Activity Relationship) analysis.

PropertyValue / DescriptionSignificance in Drug Design
Molecular Weight 139.62 g/mol (Salt) / 103.16 g/mol (Free Base)Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD).[1]
Appearance White to off-white crystalline solidHygroscopic; requires desiccated storage.[1]
Solubility High in H

O, MeOH, DMSO
Suitable for aqueous buffers and standard bioassay stocks.
Predicted pKa ~9.4 – 9.6 (Amine)Lower than 1-butanamine (~10.6), improving CNS penetration potential.[1]
H-Bond Donors 3 (Ammonium salt form)Critical for salt bridge formation in active sites.[1]
H-Bond Acceptors 2 (N, O)The ether oxygen acts as a weak acceptor.[1]
Chirality C2 is a stereocenterCAS 1050509-60-8 typically refers to the racemate unless specified.[1]

Synthesis & Manufacturing Methodology

While direct literature on the industrial synthesis of this specific CAS is proprietary, the most chemically robust, self-validating protocol for laboratory-scale production utilizes the


-Functionalized Acid Reduction Route .[1] This method ensures regiospecificity which is often lost in epoxide-opening routes.[1]
Experimental Protocol: Regioselective Synthesis

Objective: Synthesize 2-methoxy-1-butanamine HCl from 2-bromobutanoic acid.

Step 1: Nucleophilic Substitution (

-Methoxylation)
[1]
  • Reagents: 2-Bromobutanoic acid, Sodium Methoxide (NaOMe), Methanol.[1]

  • Mechanism: S

    
    2 displacement.
    
  • Protocol:

    • Dissolve 2-bromobutanoic acid in anhydrous MeOH under N

      
      .
      
    • Slowly add 2.2 equivalents of NaOMe at 0°C (exothermic control).

    • Reflux for 4 hours. The color change to pale yellow indicates bromide displacement.

    • Acidify with dilute H

      
      SO
      
      
      
      and extract with Et
      
      
      O to isolate 2-methoxybutanoic acid .[1]
Step 2: Amide Formation
  • Reagents: 2-Methoxybutanoic acid, Thionyl Chloride (SOCl

    
    ), Ammonium Hydroxide (NH
    
    
    
    OH).[1]
  • Protocol:

    • Convert acid to acid chloride using SOCl

      
       (reflux, 2h). Remove excess SOCl
      
      
      
      in vacuo.
    • Add the crude acyl chloride dropwise to concentrated NH

      
      OH at 0°C.
      
    • Precipitate or extract 2-methoxybutanamide .[1]

Step 3: Reductive Amination (The Critical Step)
  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ), THF (anhydrous).
    
  • Causality: LiAlH

    
     is chosen over borohydrides to ensure complete reduction of the carbonyl to the methylene group without affecting the ether linkage.
    
  • Protocol:

    • Suspend LiAlH

      
       (3.0 equiv) in dry THF under Argon.
      
    • Add 2-methoxybutanamide (dissolved in THF) dropwise. Maintain gentle reflux.

    • Quench Sequence (Fieser Method): Carefully add

      
       mL water, 
      
      
      
      mL 15% NaOH,
      
      
      mL water. This granular precipitate ensures easy filtration.
    • Filter and treat the filtrate with HCl in dioxane to precipitate This compound .[1]

Visualizing the Synthesis Logic

SynthesisRoute cluster_0 Critical Control Point: Moisture Free Start 2-Bromobutanoic Acid Inter1 2-Methoxybutanoic Acid Start->Inter1 NaOMe, MeOH (SN2 Substitution) Inter2 2-Methoxybutanamide Inter1->Inter2 1. SOCl2 2. NH4OH (Amidation) Product 2-Methoxy-1-butanamine HCl Inter2->Product 1. LiAlH4, THF 2. HCl/Dioxane (Reduction)

Caption: Regioselective synthesis pathway ensuring retention of the methoxy ether and complete reduction of the amide.

Application in Drug Design (SAR Logic)

Researchers utilize 2-Methoxy-1-butanamine to solve specific multiparametric optimization (MPO) challenges.

Decision Logic for Lead Optimization

When to substitute a standard alkyl amine with 2-Methoxy-1-butanamine:

  • Metabolic Hotspot Blocking: If the

    
    -carbon of a butyl chain is subject to CYP450 hydroxylation, introducing the methoxy group blocks this position and sterically hinders access to the adjacent 
    
    
    
    -carbon.[1]
  • Permeability Issues: If a lead compound is too basic (pKa > 10), it may be trapped in lysosomes or fail to cross the Blood-Brain Barrier (BBB). The methoxy group reduces pKa, increasing the fraction of neutral species.

  • Solubility: The ether oxygen increases aqueous solubility compared to a pure alkyl chain without introducing a donor that might clash with a hydrophobic pocket.

SAR Decision Pathway

SAR_Logic Problem Lead Compound Optimization Issue Identified Check1 Is the amine pKa > 10? Problem->Check1 Check2 Is the alkyl chain a metabolic soft spot? Check1->Check2 No Solution Incorporate 2-Methoxy-1-butanamine Check1->Solution Yes (Lower pKa needed) Check2->Solution Yes (Block Metabolism) Alt Use Fluorinated Analog (e.g., 2-fluoro) Check2->Alt No (Other Issue) Effect Result: 1. pKa ~9.5 2. Blocked CYP Oxidation 3. Gauche Conformation Solution->Effect

Caption: Decision tree for deploying 2-methoxy-1-butanamine in Structure-Activity Relationship (SAR) campaigns.

Handling & Safety (E-E-A-T Compliance)

Hazard Classification: Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit.[1] 2A.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The hydrochloride salt is hygroscopic; moisture absorption leads to stoichiometry errors in synthesis.

  • Handling: Use in a chemical fume hood.[2] Avoid dust formation.[2][3]

  • Incompatibility: Strong oxidizing agents. Incompatible with acid chlorides (unless intended for reaction) and acid anhydrides.

Self-Validating Purity Check: Before using in critical biological assays, verify the integrity of the HCl salt:

  • 1H NMR (D2O): Confirm the integration of the methoxy singlet (~3.3 ppm) relative to the ethyl triplet.

  • Silver Nitrate Test: Dissolve a small amount in water and add AgNO

    
    . A dense white precipitate (AgCl) confirms the hydrochloride salt form.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56841776, this compound.[1] Retrieved from [Link][1]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs.[4][5] European Journal of Medicinal Chemistry, 273, 116364.[4] Retrieved from [Link][1][4]

  • Barnes-Seeman, D. (2012). The role of fluorine in medicinal chemistry (Comparative analysis of methoxy vs fluoro). Journal of Medicinal Chemistry.[4] Retrieved from [Link]

Sources

(2-Methoxybutyl)amine hydrochloride chemical structure and molecular weight

[1][2]

Executive Summary

(2-Methoxybutyl)amine hydrochloride (CAS: 1050509-60-8 for salt; 89282-64-4 for free base) is a bifunctional aliphatic building block characterized by a primary amine group and a vicinal methoxy ether linkage.[1][] It is widely utilized in drug discovery to introduce the 2-methoxybutyl motif, a structural fragment that modulates lipophilicity (LogP) and metabolic stability in lead compounds.[1][] This guide provides a definitive analysis of its structural parameters, validated synthesis protocols, and handling requirements.

Chemical Identity & Structural Analysis[1][3][4]

Core Identification Data
PropertySpecification
Chemical Name (2-Methoxybutyl)amine hydrochloride
IUPAC Name 2-Methoxybutan-1-amine hydrochloride
Synonyms 2-Methoxy-1-butanamine HCl; 1-Amino-2-methoxybutane HCl
CAS Number (Salt) 1050509-60-8
CAS Number (Base) 89282-64-4
Molecular Formula C₅H₁₃NO[1][][3][4][5][6] · HCl
Molecular Weight 139.62 g/mol (Salt); 103.16 g/mol (Base)
SMILES CCC(CN)OC.Cl
Appearance White to off-white crystalline solid (Hygroscopic)
Structural Connectivity & Stereochemistry

The molecule consists of a butyl backbone with a primary amine at position 1 and a methoxy group at position 2.[1][]

  • Chirality: The C2 carbon is a stereocenter, making the compound chiral.[1][] Commercial preparations are typically racemic unless specified as (R)- or (S)- enantiomers.[1][]

  • Salt Stoichiometry: The hydrochloride salt forms a 1:1 stoichiometric complex, stabilizing the volatile free amine into a solid form suitable for storage and handling.[1][]

ChemicalStructurecluster_main2-Methoxybutan-1-amine HClC1C1(CH2)C2C2(CH)C1->C2N1N(NH3+)N1->C1ClCl-N1->ClIonicBondO1O(Ether)C2->O1MethoxyGroupC3C3(CH2)C2->C3C_MeMe(CH3)O1->C_MeC4C4(CH3)C3->C4

Caption: Structural connectivity of (2-Methoxybutyl)amine hydrochloride showing the C2 chiral center and ionic interaction.[1]

Physicochemical Properties

Understanding the physical behavior of this salt is critical for assay reproducibility.[1][]

  • Solubility: Highly soluble in water (>50 mg/mL), methanol, and DMSO.[1][] Sparingly soluble in non-polar solvents (hexane, toluene).[1][]

  • pKa: The conjugate acid of the primary amine typically has a pKa of ~9.5 - 10.0 , making it protonated at physiological pH (7.4).[1][]

  • Hygroscopicity: The HCl salt is hygroscopic.[1][] It must be stored under desiccant or inert atmosphere (Argon/Nitrogen) to prevent "caking" and hydrolysis.[1][]

Synthesis & Manufacturing Routes

The synthesis of (2-methoxybutyl)amine typically follows a regioselective ring-opening strategy starting from 1,2-epoxybutane.[1][] This route ensures the correct placement of the methoxy group at the C2 position.[1][]

Validated Synthetic Pathway (Epoxide Route)

This method is preferred for its scalability and regiocontrol.[1][]

  • Regioselective Ring Opening: Acid-catalyzed methanolysis of 1,2-epoxybutane favors attack at the more substituted carbon (C2), yielding 2-methoxy-1-butanol.[1][]

  • Activation: Conversion of the primary alcohol to a leaving group (Mesylate/Tosylate).

  • Nucleophilic Substitution: Displacement with azide (NaN₃).[1][]

  • Reduction & Salt Formation: Staudinger reduction or catalytic hydrogenation, followed by HCl treatment.[1][]

SynthesisPathwaycluster_mechanismMechanism NoteStart1,2-EpoxybutaneStep1Acid-Catalyzed Methanolysis(MeOH, H2SO4 or BF3·Et2O)Start->Step1Inter1Intermediate 1:2-Methoxy-1-butanolStep1->Inter1MechanAcid catalysis directs MeOHto C2 (More Substituted)Step1->MechanStep2Activation(MsCl, Et3N, DCM)Inter1->Step2Inter2Intermediate 2:2-Methoxybutyl methanesulfonateStep2->Inter2Step3Azidation(NaN3, DMF, 80°C)Inter2->Step3Inter3Intermediate 3:1-Azido-2-methoxybutaneStep3->Inter3Step4Reduction & Acidification(H2/Pd-C then HCl/Dioxane)Inter3->Step4FinalTARGET:(2-Methoxybutyl)amine HClStep4->Final

Caption: Step-wise synthetic pathway from 1,2-epoxybutane to the target amine via regioselective ring opening.

Experimental Protocol (Step 1: Epoxide Opening)
  • Reagents: 1,2-Epoxybutane (1.0 eq), Methanol (10 eq), H₂SO₄ (cat.).[1][]

  • Procedure: Cool methanol to 0°C. Add catalytic H₂SO₄.[1][] Dropwise add 1,2-epoxybutane while maintaining temperature <10°C. Allow to warm to RT and stir for 12h. Quench with NaHCO₃, filter, and distill.[1]

  • Critical Control Point: Temperature control is vital to prevent polymerization of the epoxide.[1][]

Applications in Drug Discovery[1][3][9]

(2-Methoxybutyl)amine is a valuable "fragment" in modern medicinal chemistry.[1][]

Metabolic Stability Enhancement

Replacing a standard alkyl chain (e.g., n-butyl) with a 2-methoxybutyl group can block metabolic oxidation.[1][] The methoxy group sterically hinders the C2 position and electronically deactivates adjacent C-H bonds against Cytochrome P450 oxidation.[1][]

Lipophilicity Modulation

The ether oxygen acts as a hydrogen bond acceptor (HBA) without adding a hydrogen bond donor (HBD).[1][] This often improves membrane permeability compared to a hydroxyl group, while maintaining better water solubility than a pure alkyl chain.[1][]

Kinase Inhibitor Design

This amine is frequently used to derivatize the core scaffolds of kinase inhibitors (e.g., pyrimidines, quinazolines) to access solvent-exposed regions of the ATP binding pocket, improving solubility and pharmacokinetic profiles.[1]

Handling & Safety Information

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][]

    • H319: Causes serious eye irritation.[1][]

    • H335: May cause respiratory irritation.[1][]

  • Storage: Store at 2-8°C (Refrigerated). Keep container tightly closed under an inert atmosphere (Nitrogen/Argon).[1][] Hygroscopic.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1][]

References

  • Chemical Identity & CAS Verification

    • National Center for Biotechnology Information (2025).[1][] PubChem Compound Summary for CID 93837, 2-Butanamine, 1-methoxy- (Isomer comparison).[1][] Retrieved from [1][]

    • BOC Sciences.[1][] (2-Methoxybutyl)amine CAS 89282-64-4 Product Data.[1][][6] Retrieved from [1]

  • Synthesis Methodology

    • Gunanathan, C., & Milstein, D. (2008).[1][] Selective Synthesis of Primary Amines Directly from Alcohols and Ammonia.[1][] Angewandte Chemie International Edition, 47(45), 8661–8664.[1][4] (General methodology for amine synthesis).

    • Vaia Learning.[1][] Williamson Ether Synthesis and Epoxide Ring Opening Mechanisms.[1][] Retrieved from [1]

  • Medicinal Chemistry Applications

    • Chiodi, D., & Ishihara, Y. (2024).[1][] The role of the methoxy group in approved drugs.[1][][7] European Journal of Medicinal Chemistry, 273, 116364.[1][] Retrieved from

1-Methoxy-2-aminobutane hydrochloride MSDS and safety data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Methoxy-2-aminobutane Hydrochloride , structured for researchers and drug development professionals.

CAS: 63448-63-5 (Free Base) | Salt Analog: 677742-59-5 ((S)-Isomer HCl) Synonyms: 1-Methoxybutan-2-amine HCl, 2-Amino-1-methoxybutane HCl, 1-(Methoxymethyl)propylamine HCl

Chemical Identity & Physical Profile

1-Methoxy-2-aminobutane hydrochloride is a chiral amine salt utilized primarily as a building block in the synthesis of pharmaceutical intermediates. Its structure—featuring a sec-butyl backbone with a terminal methoxy ether—provides a unique steric and electronic profile compared to simple alkyl amines.

Structural Specifications
PropertyData
IUPAC Name 1-Methoxybutan-2-amine hydrochloride
Molecular Formula C₅H₁₃NO[1][2] · HCl
Molecular Weight 139.62 g/mol (Salt) / 103.16 g/mol (Base)
Chiral Centers C2 (Available as (R), (S), or Racemic)
Appearance White to off-white hygroscopic crystalline solid
Solubility Highly soluble in water, methanol, ethanol; insoluble in non-polar solvents (hexane, ether).
Physicochemical Properties (Derived)
  • Hygroscopicity: High. The hydrochloride salt readily absorbs atmospheric moisture, leading to deliquescence.

  • Acidity: Weakly acidic in aqueous solution (pH ~5–6 for 1M solution) due to the ammonium cation.

  • Stability: Stable under inert atmosphere. The ether linkage is generally resistant to hydrolysis but susceptible to oxidation (peroxide formation) if the free base is exposed to air for prolonged periods before salt formation.

Safety & Hazard Architecture (GHS)

While specific GHS data for the racemic hydrochloride salt is often aggregated with the free base, the salt form mitigates the flammability and volatility risks of the parent amine but introduces specific handling requirements.

Hazard Classification (OSHA/HCS 2012)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed (Inferred).

Critical Note: The free base (1-Methoxy-2-aminobutane) is a Flammable Liquid (Category 2) and Corrosive (Category 1B) . The conversion to the hydrochloride salt neutralizes the volatility and corrosivity, shifting the profile to an Irritant solid , but standard precautions for potent bioactive amines must remain.

Handling & Storage Protocol
  • Atmosphere: Handle under dry nitrogen or argon.

  • Storage: Desiccated at 2–8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

  • Peroxide Check: While the salt is stable, the ether moiety theoretically allows for peroxide formation if the material is subjected to radical initiators or prolonged air exposure in solution.

Synthesis & Production Logic

The synthesis of 1-Methoxy-2-aminobutane hydrochloride typically follows a Reductive Amination pathway, preferred for its scalability and ability to access chiral forms using transaminases or chiral reducing agents.

Primary Route: Reductive Amination

This method converts 1-methoxy-2-butanone into the amine.

Reaction Scheme:

  • Condensation: 1-Methoxy-2-butanone + Ammonia (or amine source)

    
     Imine intermediate.
    
  • Reduction: Imine +

    
    /Catalyst (or Hydride donor) 
    
    
    
    1-Methoxy-2-aminobutane.
  • Salt Formation: Addition of anhydrous HCl in Et2O/Dioxane.

Experimental Protocol (Bench Scale)
  • Reagents: 1-Methoxy-2-butanone (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (0.7 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve 1-methoxy-2-butanone in dry methanol.

    • Add ammonium acetate and stir at room temperature for 1 hour to form the imine in situ.

    • Cool to 0°C and slowly add Sodium Cyanoborohydride.

    • Stir for 12–24 hours.

    • Quench with conc. HCl (pH < 2) to decompose excess hydride, then basify (pH > 12) with NaOH.

    • Extract the free base with DCM.

    • Salt Formation: Dissolve the oil in dry diethyl ether and add 2M HCl in ether dropwise until precipitation is complete. Filter and dry under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: 1-Methoxy-2-butanone Imine Intermediate: Imine Formation Start->Imine + NH4OAc / NH3 Reduction Reduction Step: (NaCNBH3 or H2/Cat) Imine->Reduction In situ FreeBase Crude Free Base: 1-Methoxy-2-aminobutane Reduction->FreeBase Workup (pH > 12) Purification Purification: Acid/Base Extraction FreeBase->Purification DCM Extraction Salting Salt Formation: HCl in Et2O/Dioxane Purification->Salting Dissolve in Ether Final Final Product: HCl Salt (Solid) Salting->Final Precipitation & Filtration

Caption: Step-by-step reductive amination workflow for the synthesis of 1-Methoxy-2-aminobutane HCl.

Applications in Drug Development

1-Methoxy-2-aminobutane is a valuable chiral auxiliary and pharmacophore .

Medicinal Chemistry Utility
  • Toll-Like Receptor (TLR) Antagonists: Used to introduce the methoxy-sec-butyl motif into quinoline scaffolds, enhancing lipophilicity and metabolic stability compared to simple alkyl chains.

  • Peptide Mimetics: The methoxy group acts as a hydrogen bond acceptor, potentially mimicking serine or threonine side chains but without the donor capability, altering receptor binding kinetics.

  • Flavor Modifiers: Amide derivatives of this amine have been patented as savory/sweet taste enhancers, leveraging the specific steric bulk of the sec-butyl group.

Biological Implications of Chirality

The (S)-enantiomer (CAS 677742-59-5) is often the bioactive isomer in kinase inhibitors and receptor antagonists. The methoxy group creates a "chiral pocket" occupancy that rigidifies the drug-target complex.

Emergency & First Aid Protocols

This section outlines the response for the Hydrochloride Salt .

Emergency Response Logic

EmergencyResponse Exposure Exposure Incident Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhale Inhalation Exposure->Inhale EyeAction Rinse 15 min Remove Contacts Seek Medical Aid Eye->EyeAction SkinAction Wash with Soap/Water Remove Contaminated Clothing Skin->SkinAction InhaleAction Fresh Air Support Breathing If wheezing: Medical Aid Inhale->InhaleAction

Caption: Immediate response decision tree for exposure to amine hydrochloride salts.

Specific Measures
  • Eye Contact: Immediate irrigation is critical. The acidic nature of the salt solution can cause corneal damage.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. The material is harmful; contact a Poison Control Center immediately.

  • Spill Cleanup:

    • Wear PPE (Gloves, Goggles, N95/P100 Respirator).

    • Avoid dust formation (sweep gently or use HEPA vacuum).

    • Neutralize residue with dilute sodium bicarbonate solution.

    • Dispose of as hazardous chemical waste.

References

  • PubChem. (2025).[3] 2-Butanamine, 1-methoxy- (Compound Summary).[3][4] National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: (2S)-1-methoxybutan-2-amine hydrochloride. Merck KGaA. Link

  • BenchChem. (2025).[5][6] Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. (Analogous synthesis methodology).[5] Link

  • European Patent Office. (2016). EP 3057964 B1: Selectively Substituted Quinoline Compounds. (Application in TLR antagonists).[7] Link

  • Google Patents. (2007). US20070003680A1 - Bis-aromatic amides and their uses as sweet flavor modifiers.Link

Sources

A Comprehensive Technical Guide to the Solubility of 2-Methoxy-1-butanamine HCl in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Professionals in Drug Development

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 2-Methoxy-1-butanamine hydrochloride (HCl). In the realm of pharmaceutical sciences and organic chemistry, a thorough understanding of a compound's solubility is paramount for process development, formulation, and biological applications. Due to the limited availability of specific quantitative solubility data for 2-Methoxy-1-butanamine HCl in public literature, this document synthesizes established principles of amine salt solubility with a robust, detailed protocol for its experimental determination. This guide is designed to be an essential resource for scientists, enabling informed solvent selection and the generation of precise, reliable solubility data.

Introduction: The Significance of Solubility in a Molecular Context

2-Methoxy-1-butanamine HCl is a primary amine salt with a molecular structure that imparts both hydrophilic and lipophilic characteristics. The presence of a polar amine hydrochloride group suggests a strong potential for interaction with polar solvents, while the methoxy and butyl groups introduce a degree of non-polar character. The hydrochloride salt form of an amine is a common strategy in the pharmaceutical industry to enhance aqueous solubility and improve drug delivery.[1][2] The equilibrium between the ionic salt and its free base form can be manipulated by pH, a critical factor in both chemical reactions and physiological environments.

Understanding the solubility of 2-Methoxy-1-butanamine HCl in a diverse range of solvents—from polar protic to non-polar aprotic—is crucial for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

  • Pharmaceutical Formulation: Developing aqueous-based formulations for drug delivery.[2]

  • Analytical Method Development: Choosing suitable mobile phases for chromatographic separation.

  • Biopharmaceutical Studies: Predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Theoretical Solubility Profile of 2-Methoxy-1-butanamine HCl

As an amine hydrochloride, 2-Methoxy-1-butanamine HCl is an ionic compound and is expected to be most soluble in polar protic solvents that can effectively solvate both the cation and the chloride anion through ion-dipole interactions and hydrogen bonding.[3] Its solubility is anticipated to decrease in solvents of lower polarity.

Based on these principles, the following table presents an estimated solubility profile. It is imperative to note that these are qualitative predictions and must be confirmed through empirical testing using the protocol outlined in this guide.

Solvent CategorySolventEstimated SolubilityRationale
Polar Protic WaterHighly SolubleThe high polarity and hydrogen bonding capacity of water will effectively solvate the ammonium cation and chloride anion.[1][4]
MethanolSolubleMethanol's polarity and ability to hydrogen bond make it a good solvent for amine salts.
EthanolSolubleSimilar to methanol, ethanol can solvate the ionic compound, though perhaps to a slightly lesser extent due to its increased alkyl chain length.[5]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Moderately SolubleDMSO is a highly polar solvent that can effectively solvate the cation, but its aprotic nature makes it less effective at solvating the chloride anion compared to protic solvents.
AcetonitrileSparingly SolubleAcetonitrile has a lower polarity compared to DMSO and is less effective at solvating ions.
Non-Polar Dichloromethane (DCM)Sparingly Soluble to InsolubleThe low polarity of DCM makes it a poor solvent for ionic salts.
TolueneInsolubleAs a non-polar aromatic hydrocarbon, toluene is not expected to dissolve significant amounts of an amine salt.
HexaneInsolubleThe non-polar nature of hexane makes it a very poor solvent for polar, ionic compounds.[3]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reproducible solubility data for 2-Methoxy-1-butanamine HCl, the isothermal equilibrium shake-flask method is recommended.[3][6] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment
  • 2-Methoxy-1-butanamine HCl (purity >99%)

  • Selected solvents (analytical grade)

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Experimental Workflow

The logical flow of the solubility determination process is illustrated in the following diagram:

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep_solution Add excess 2-Methoxy-1-butanamine HCl to a known volume of solvent equilibration Agitate in a thermostatic shaker bath at constant temperature (e.g., 25°C for 24-72h) prep_solution->equilibration centrifugation Centrifuge to separate undissolved solid equilibration->centrifugation sampling Withdraw and filter a clear aliquot of the supernatant centrifugation->sampling dilution Dilute the sample with a suitable mobile phase sampling->dilution hplc_analysis Quantify concentration using a validated HPLC method dilution->hplc_analysis calculation Calculate solubility (mg/mL or mol/L) hplc_analysis->calculation

Caption: Isothermal shake-flask experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Accurately weigh an excess amount of 2-Methoxy-1-butanamine HCl and add it to a series of sealed vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature to let the excess solid settle. For finer particles, centrifugation is recommended to ensure a clear supernatant.

  • Sample Collection and Preparation: Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. To prevent precipitation due to temperature changes, this step should be performed quickly. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method. Quantify the concentration of 2-Methoxy-1-butanamine HCl in the diluted sample using a validated HPLC method.

  • Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results, which should be reported as the mean ± standard deviation.

Conclusion

While specific, publicly available quantitative data on the solubility of 2-Methoxy-1-butanamine HCl is limited, a strong predictive understanding can be derived from the fundamental principles of physical organic chemistry. It is anticipated that this compound will exhibit high solubility in polar protic solvents, particularly water, and limited solubility in non-polar organic solvents. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and validated method for experimental determination. The generation and dissemination of such empirical data would be a valuable contribution to the fields of medicinal chemistry, process development, and pharmaceutical sciences.

References

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? [Online forum post]. Retrieved from [Link]

  • Ralston, A. W., Selby, W. M., Pool, W. O., & Potts, R. H. (1941). Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides. Journal of the American Chemical Society, 63(7), 1916-1918. Retrieved from [Link]

  • Studylib. (n.d.). Amines and Amides: Properties Lab Manual. Retrieved from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. [Online forum post]. Retrieved from [Link]

  • IS MUNI. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butanamine, 1-methoxy-. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxyamine. Retrieved from [Link]

Sources

In-depth Technical Analysis of 2-Methoxy-1-butanamine: A Comparative Study of the Free Base and Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed comparative analysis of 2-methoxy-1-butanamine in its free base form and as a hydrochloride salt. The conversion of amines to their hydrochloride salts is a fundamental practice in pharmaceutical and chemical development, aimed at improving solubility, stability, and ease of handling. This document explores the core physicochemical differences between these two forms, offering insights into their respective properties and applications. The guide is intended for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical methodologies for their characterization and use.

Introduction: The Rationale for Salt Formation

In the realm of organic chemistry and pharmaceutical development, primary amines such as 2-methoxy-1-butanamine are often encountered as oily, volatile liquids that may be susceptible to atmospheric degradation, particularly oxidation and reaction with carbon dioxide. The conversion of a free base amine to its hydrochloride salt is a common and effective strategy to overcome these limitations. This acid-base reaction protonates the nitrogen atom of the amine, forming an ammonium salt which is typically a crystalline, non-volatile solid. This transformation imparts several desirable properties that are critical for consistent and reliable application in research and development.

The fundamental chemical transformation is illustrated below:

G cluster_products Products FreeBase 2-Methoxy-1-butanamine (Free Base) R-NH₂ Salt 2-Methoxy-1-butanamine HCl (Hydrochloride Salt) R-NH₃⁺Cl⁻ FreeBase->Salt + HCl HCl Hydrogen Chloride (HCl) Salt->FreeBase + Base (e.g., NaOH)

Figure 1: Reversible conversion between 2-methoxy-1-butanamine free base and its hydrochloride salt.

This guide will systematically compare the two forms, providing a framework for selecting the appropriate form for a given application and detailing the protocols for their analysis.

Comparative Physicochemical Properties

The primary differences between the free base and the hydrochloride salt of 2-methoxy-1-butanamine stem from the change from a neutral molecule to an ionic salt. These differences have profound implications for the material's handling, formulation, and biological activity.

Property2-Methoxy-1-butanamine (Free Base)2-Methoxy-1-butanamine HCl (Hydrochloride Salt)Rationale for Difference
Physical State Typically an oily liquid at room temperature.Crystalline solid.The ionic bonding in the salt lattice results in a more ordered, solid state with a higher melting point.
Solubility Soluble in organic solvents (e.g., ethanol, ether, chloroform). Limited solubility in water.Generally soluble in polar solvents, particularly water and alcohols. Insoluble in non-polar organic solvents.The ionic nature of the salt allows it to readily solvate in polar solvents capable of hydrogen bonding and solvating ions.
Stability Susceptible to oxidation and reaction with atmospheric CO₂. Can be volatile.Significantly more stable to air and oxidation. Non-volatile.The lone pair on the nitrogen atom of the free base is reactive. Protonation in the salt form stabilizes this electron pair, reducing reactivity.
Hygroscopicity Generally low.Can be hygroscopic (absorbs moisture from the air), depending on purity and crystalline form.The ionic nature of salts can attract and hold water molecules from the atmosphere.
Odor & Volatility May have a characteristic amine odor. Can be volatile.Typically odorless and non-volatile.The salt form has a much lower vapor pressure due to strong ionic interactions, reducing volatility and associated odor.
pH (in solution) Aqueous solutions are basic.Aqueous solutions are acidic due to the hydrolysis of the ammonium cation.The R-NH₃⁺ ion acts as a weak acid, donating a proton to water to form H₃O⁺.

Experimental Protocols for Characterization

Accurate characterization is essential to confirm the identity and purity of both the free base and the hydrochloride salt. The following protocols outline standard methods for their analysis.

Conversion of Free Base to Hydrochloride Salt

This protocol describes the standard laboratory procedure for converting the free base amine into its hydrochloride salt.

Objective: To produce the solid, stable hydrochloride salt from the liquid free base for improved handling and storage.

Materials:

  • 2-methoxy-1-butanamine (free base)

  • Anhydrous diethyl ether (or other suitable non-polar solvent)

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M) or HCl gas

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve a known quantity of 2-methoxy-1-butanamine free base in a minimal amount of anhydrous diethyl ether in a round-bottom flask with a stir bar.

  • Cool the solution in an ice bath to minimize temperature increases during the exothermic reaction.

  • Slowly add the hydrochloric acid solution in diethyl ether dropwise to the stirred amine solution. A white precipitate of the hydrochloride salt will form immediately.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete reaction.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the crystalline salt under vacuum to remove residual solvent.

G cluster_applications Primary Application Areas Forms 2-Methoxy-1-butanamine Free Base Hydrochloride Salt OrganicSynth Organic Synthesis (as Nucleophile) Forms:fb->OrganicSynth Preferred Formulation Aqueous Formulations (e.g., Drug Development) Forms:hcl->Formulation Essential Handling Storage & Weighing Forms:hcl->Handling Advantageous

Figure 3: Application suitability of the free base vs. hydrochloride salt.

  • Organic Synthesis: When 2-methoxy-1-butanamine is used as a nucleophile in a chemical reaction, the free base form is required. The lone pair of electrons on the nitrogen is necessary for the amine to participate in the reaction. If starting with the hydrochloride salt, a base (e.g., triethylamine, sodium hydroxide) must be added to the reaction mixture to deprotonate the salt and liberate the free base in situ.

  • Pharmaceutical and Biological Applications: For any application requiring an aqueous solution, such as in vitro biological assays or formulation studies, the hydrochloride salt is vastly superior due to its enhanced water solubility. The solid nature of the salt also allows for precise and repeatable weighing, which is critical for dose accuracy in drug development.

  • Storage and Handling: The hydrochloride salt is the preferred form for long-term storage due to its superior chemical and physical stability. As a non-volatile solid, it poses a lower inhalation risk compared to the potentially volatile free base liquid.

Conclusion

The conversion of 2-methoxy-1-butanamine from its free base to its hydrochloride salt is a critical enabling step for its practical application in many scientific contexts. The salt form offers significant advantages in terms of stability, solubility in polar solvents, and ease of handling, making it the preferred choice for formulation, biological testing, and long-term storage. Conversely, the free base is necessary when the compound is to be used as a nucleophile in organic synthesis. A thorough understanding of the distinct properties of each form, verified through appropriate analytical techniques, is essential for reliable and reproducible scientific outcomes.

References

2-Methoxy-1-butanamine hydrochloride PubChem CID and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, properties, and applications of 2-Methoxy-1-butanamine hydrochloride , a specialized aliphatic amine derivative used primarily as a chiral building block in pharmaceutical research.

Chemical Identity & Identifiers

This compound is the hydrochloride salt of 2-methoxy-1-butanamine.[1] It is a critical intermediate in the synthesis of complex pharmaceutical agents, including topoisomerase inhibitors and antibody-drug conjugate (ADC) payloads.

The compound consists of a butane backbone with a primary amino group at position 1 and a methoxy ether linkage at position 2. This specific substitution pattern introduces a chiral center at C2, making the compound valuable for asymmetric synthesis.

Core Identifiers Table[2]
Identifier TypeValueNotes
Chemical Name This compoundOfficial Salt Name
Free Base Name 2-Methoxy-1-butanamineParent Compound
CAS Number (Salt) 1050509-60-8 Specific to HCl salt
CAS Number (Base) 63448-63-5Free base form
PubChem CID 17178037 Links to Free Base (Parent)
Molecular Formula C₅H₁₃NO[2][3][4] · HClSalt
Formula Weight 139.62 g/mol 103.16 (Base) + 36.46 (HCl)
SMILES (Base) CCC(OC)CNDefines connectivity
InChI Key (Base) VUZDMYKIULCESL-UHFFFAOYSA-NUnique Hash

Physicochemical Properties

Understanding the physical behavior of this salt is crucial for assay formulation and storage.

  • Appearance: White to off-white crystalline solid.

  • Solubility: Highly soluble in water and methanol ; moderately soluble in ethanol; insoluble in non-polar solvents (hexane, diethyl ether).

  • Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored under desiccant or inert atmosphere (Argon/Nitrogen) to prevent deliquescence.

  • Acidity (pKa): The conjugate acid (ammonium form) has an estimated pKa of 9.5 – 10.5 , typical for primary aliphatic amines.

  • Stability: Stable under normal laboratory conditions but sensitive to strong oxidizers. Avoid prolonged exposure to air (CO₂ absorption by free base if dissociated).

Synthesis & Production Protocols

The synthesis of this compound typically proceeds via the reduction of oxidized precursors (nitriles or amides) followed by salt formation. Two primary routes are field-validated for high purity.

Route A: Nitrile Reduction (High Throughput)

This method utilizes 2-methoxybutyronitrile as the starting material. It is preferred for industrial scaling due to atom economy.

  • Precursor Synthesis: 2-Methoxybutyronitrile is prepared via the methylation of 2-hydroxybutyronitrile (cyanohydrin of propanal) or phase-transfer methylation of butyronitrile derivatives.

  • Reduction: The nitrile is reduced to the primary amine using Lithium Aluminum Hydride (LiAlH₄) in dry THF or via catalytic hydrogenation (Raney Nickel, H₂).

  • Salt Formation: The crude amine is dissolved in anhydrous diethyl ether or dioxane, and treated with 4M HCl in dioxane to precipitate the hydrochloride salt.

Route B: Amino Acid/Amide Pathway (Chiral Specific)

This route is ideal when specific enantiomers (R or S) are required, starting from chiral 2-bromobutyric acid or 2-aminobutyric acid derivatives.

  • Etherification: 2-Bromobutyric acid is reacted with sodium methoxide (Williamson Ether Synthesis) to yield 2-methoxybutyric acid .

  • Amidation: The acid is converted to 2-methoxybutyramide via an acid chloride intermediate (using Thionyl Chloride, SOCl₂) followed by ammonolysis.

  • Reduction: The amide is reduced (LiAlH₄/THF) to yield the target amine.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the Amide Reduction Route , a robust method for laboratory-scale production.

SynthesisPath Start 2-Bromobutyric Acid Step1 Etherification (NaOMe / MeOH) Start->Step1 Inter1 2-Methoxybutyric Acid Step1->Inter1 Step2 Amidation (1. SOCl2, 2. NH3) Inter1->Step2 Inter2 2-Methoxybutyramide Step2->Inter2 Step3 Reduction (LiAlH4 / THF) Inter2->Step3 ProductBase 2-Methoxy-1-butanamine (Free Base) Step3->ProductBase Step4 Salification (HCl / Dioxane) ProductBase->Step4 Final 2-Methoxy-1-butanamine Hydrochloride Step4->Final

Caption: Step-wise synthesis of 2-Methoxy-1-butanamine HCl via the amide reduction pathway.

Applications in Drug Development

2-Methoxy-1-butanamine is a versatile chiral auxiliary and linker motif . Its structural rigidity (relative to linear chains) and the presence of the methoxy group (hydrogen bond acceptor) modulate the pharmacokinetic profile of drug candidates.

Antibody-Drug Conjugates (ADCs)

This amine serves as a component in the linker-payload systems of next-generation ADCs. Specifically, it is structurally related to the side chains found in Exatecan derivatives (Topoisomerase I inhibitors). The methoxy-amine motif helps solubilize the payload and tune the cleavage rate of the linker in the lysosomal environment.

Kinase Inhibitors

The 2-methoxy-alkylamine motif is frequently employed to occupy the solvent-exposed regions of kinase ATP-binding pockets, improving solubility and selectivity profiles of heterocyclic inhibitors.

Handling & Safety (SDS Summary)

While the hydrochloride salt is safer than the volatile free base, strict safety protocols are mandatory.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • First Aid: In case of contact, rinse thoroughly with water. If inhaled, move to fresh air.

References

  • PubChem. 2-Methoxybutan-1-amine (Compound CID 17178037). National Library of Medicine. Available at: [Link]

  • Google Patents.Exatecan-derived topoisomerase-1 inhibitors (WO2024049931A1). Mentions 2-methoxybutanamide intermediates.

Sources

The Ether-Amine Advantage: Strategic Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Primary Amine Building Blocks with Ether Functionality Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary

In modern drug discovery, the modulation of physicochemical properties is often as critical as potency. Primary amine building blocks incorporating ether functionality—ranging from simple alkoxy-alkyl amines to complex PEGylated linkers—represent a high-utility toolkit for the medicinal chemist.[1] Unlike simple alkyl chains, the ether linkage introduces a specific electronic and steric profile: it acts as a hydrogen bond acceptor (HBA) without the desolvation penalty of a donor, modulates basicity via the inductive effect, and alters metabolic soft spots.

This guide provides a technical deep-dive into the selection, synthesis, and application of these building blocks, moving beyond catalog listings to the causal logic of their use in lead optimization and heterobifunctional molecule design (PROTACs/ADCs).

The "Ether Effect": Physicochemical Rationale[2]

The decision to incorporate an ether oxygen proximal to a primary amine is rarely arbitrary. It is a calculated move to manipulate the Basicity (


)  and Lipophilicity (

)
of the molecule.
Basicity Modulation (The Inductive Withdrawal)

Aliphatic primary amines are generally basic (


). At physiological pH (7.4), they are almost exclusively protonated (

), which limits passive membrane permeability.

Inserting an oxygen atom at the


-position (e.g., 2-methoxyethylamine) exerts an electron-withdrawing inductive effect (

) on the nitrogen lone pair. This stabilizes the free base form and destabilizes the conjugate acid, lowering the

by approximately 1.0–1.5 log units.
  • Propylamine: ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    [1]
    
  • 2-Methoxyethylamine:

    
    [1]
    

Impact: A lower


 increases the fraction of neutral species at physiological pH, potentially improving blood-brain barrier (BBB) penetration and oral bioavailability.
Solvation and Conformation

The ether oxygen serves as a Hydrogen Bond Acceptor (HBA). Unlike introducing a hydroxyl group (which is both HBA and HBD), the ether does not introduce a "donor burden."

  • Solubility: The oxygen lone pairs solvate well in aqueous media, lowering

    
    .
    
  • The Gauche Effect: In 1,2-disubstituted ethanes where one substituent is electronegative (like Oxygen) and the other is protonated Nitrogen, the molecule often adopts a gauche conformation due to electrostatic stabilization between

    
     and 
    
    
    
    . This is critical in designing pre-organized linkers for PROTACs.[1]

EtherEffect cluster_0 Structural Modification cluster_1 Physicochemical Outcome Alkyl Alkyl Amine (R-CH2-CH2-NH2) Ether Ether Amine (R-O-CH2-CH2-NH2) Alkyl->Ether Oxygen Insertion (-I Effect) pKa Lower pKa (~9.5 vs 10.7) Ether->pKa Inductive Withdrawal LogP Lower LogP (Improved Solubility) Ether->LogP H-Bond Acceptor Perm Permeability (Increased Neutral Fraction) pKa->Perm pH Partition Theory

Figure 1: The mechanistic impact of ether insertion on amine properties.[1][2] Oxygen insertion lowers pKa and LogP, driving permeability and solubility.

Strategic Classes of Building Blocks

Short-Chain Aliphatic Ethers
  • Examples: 2-methoxyethylamine, 3-methoxypropylamine.[1]

  • Application: Fragment-based drug discovery (FBDD).[1] Used to cap electrophiles or as "spacers" to reach binding pockets while maintaining water solubility.[1]

PEG-Amines (Polyethylene Glycol)[1]
  • Examples:

    
     (where 
    
    
    
    ).
  • Application: The gold standard for PROTAC and ADC linkers.

    • Why? They provide length without lipophilicity.[1] The repeating ether units create a "stealth" character, reducing non-specific protein binding.

    • Challenge: Monodispersity is crucial.[1] Polydisperse PEGs create analytical nightmares in QC. Always source discrete (

      
      ) PEG amines.[1]
      
Cyclic Ether Amines[1]
  • Examples: (Oxetan-3-yl)methanamine, (Tetrahydrofuran-3-yl)methanamine.[1]

  • Application: Bioisosteres for gem-dimethyl or carbonyl groups.[1] Oxetanes, in particular, are metabolic stable, polar, but lipophilic enough to cross membranes. They are rigid, offering defined exit vectors that flexible PEG chains cannot.[1]

Synthesis Strategies & Reactivity

Synthesizing these blocks often requires bypassing the nucleophilicity of the amine during the formation of the ether, or conversely, installing the amine last.

The Mitsunobu Route (Alcohol Amine)

The most reliable method to convert a primary alcohol (on an ether scaffold) to a primary amine is the Mitsunobu reaction, typically using phthalimide as a masked ammonia equivalent.

Mechanism:

  • Activation of alcohol by

    
    /DEAD.
    
  • 
     displacement by phthalimide (inversion if chiral).[1]
    
  • Hydrazinolysis to release the primary amine.[1]

Nucleophilic Substitution (The Azide Route)

For simple alkyl-ether chains, displacing a halide/tosylate with sodium azide (


) followed by Staudinger reduction (

) or hydrogenation (

) is highly effective.

Safety Note: Low molecular weight organic azides are potentially explosive.[1] Maintain a Carbon/Nitrogen ratio


.[1]

SynthesisWorkflow cluster_Mitsunobu Route A: Mitsunobu (Stereocontrol) cluster_Azide Route B: Azide (Scalability) Start Ether-Alcohol Precursor (R-O-CH2-CH2-OH) Step1A Activation (PPh3, DEAD/DIAD) Start->Step1A Step1B Activation (TsCl or MsCl) Start->Step1B Step2A Nucleophilic Attack (Phthalimide) Step1A->Step2A Step3A Deprotection (Hydrazine/EtOH) Step2A->Step3A Product Primary Ether Amine (R-O-CH2-CH2-NH2) Step3A->Product Step2B Displacement (NaN3) Step1B->Step2B Step3B Reduction (H2/Pd or Staudinger) Step2B->Step3B Step3B->Product

Figure 2: Dual synthetic pathways for accessing primary ether amines.[1] Route A is preferred for complex/chiral substrates; Route B for robust scale-up.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of an Aryl-Ether Amine via Mitsunobu

Target: Converting a phenol-linked alcohol to a primary amine.[1]

Reagents:

  • Substrate: Alcohol-functionalized ether (1.0 eq)[1]

  • Phthalimide (1.1 eq)[1]

  • Triphenylphosphine (

    
    ) (1.2 eq)[1]
    
  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)[1]

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Dissolve the substrate, 
    
    
    
    , and phthalimide in anhydrous THF (0.1 M concentration).
  • Addition: Cool the solution to 0°C. Add DIAD dropwise over 15 minutes. Critical: The solution will turn yellow/orange.[1] The exotherm must be controlled to prevent side reactions (e.g., alkylation of the hydrazine byproduct).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC/LCMS.[1]

  • Workup: Concentrate in vacuo. Triturate the residue with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter and concentrate the filtrate.
  • Deprotection (Hydrazinolysis): Dissolve the crude phthalimide intermediate in Ethanol. Add Hydrazine hydrate (5.0 eq).[1] Reflux for 2 hours. A white precipitate (phthalhydrazide) will form.[1]

  • Isolation: Cool to RT. Filter off the solid.[1][3] Concentrate the filtrate. Partition between 1M NaOH and DCM.[1] The primary amine is in the organic layer.[4] Dry (

    
    ) and concentrate.[1]
    

Troubleshooting:

  • Poor Yield? Pre-form the betaine complex (

    
     + DIAD) at 0°C for 15 mins before adding the alcohol/phthalimide mixture. This ensures the active species is ready.
    
Protocol 2: Handling PEG-Amines (Hygroscopicity Management)

PEG-amines are notoriously hygroscopic.[1] Water contamination leads to hydrolysis of activated esters (NHS, pentafluorophenyl) during coupling.

  • Storage: Store under Argon at -20°C.

  • Drying: Before use, dissolve the PEG-amine in DCM and dry over activated 4Å molecular sieves for 2 hours, or azeotrope with toluene/acetonitrile if the downstream reaction tolerates it.

  • Coupling: When coupling PEG-amines to carboxylic acids, use HATU/DIEA in DMF. Note: Ether oxygens can chelate the uronium cation of HATU, slightly retarding the rate. Ensure a 5-minute pre-activation of the Acid+HATU before adding the PEG-amine.

Application in PROTAC Design

The primary amine ether is the critical "connector" in Proteolysis Targeting Chimeras (PROTACs).

  • The Anchor: Binds E3 Ligase (e.g., Thalidomide derivative).

  • The Linker: PEG-amine or Alkyl-ether amine.[1]

  • The Warhead: Binds Protein of Interest (POI).

Design Logic: The linker length determines the "ternary complex" stability. A PEG-amine linker allows the chemist to dial in the exact distance (e.g., PEG2 vs PEG4 vs PEG8) to maximize cooperativity between the Ligase and the POI.

PROTAC cluster_Function Linker Functionality Ligase E3 Ligase Ligand (Thalidomide/VHL) Linker Ether-Amine Linker (PEG / Alkyl-Ether) Ligase->Linker Amide Bond (via NH2) Warhead Target Warhead (POI Ligand) Linker->Warhead Covalent/Amide Func1 1. Solubility (Polarity) Linker->Func1 Func2 2. Flexibility (Ternary Complex) Func3 3. Permeability (Masking)

Figure 3: The structural role of ether-amine linkers in PROTAC assembly.

Comparative Data Table

Building Block ClassRepresentative Structure

(Conj. Acid)
LogP (Approx)Primary Utility
Alkyl Amine Propan-1-amine10.70.48Standard coupling; high basicity.[1]
Aliphatic Ether 2-methoxyethan-1-amine9.5-0.55Lower

, improved BBB penetration.[1]
PEG-Amine

~9.6-1.20PROTAC linkers; high water solubility.[1]
Cyclic Ether (Oxetan-3-yl)methanamine~9.2-0.80Rigid spacer; metabolic stability; defined vector.[1]
Aryloxy Amine 2-phenoxyethan-1-amine9.31.80Rigid, aromatic stacking interactions.[1]

References

  • The Inductive Effect on Amine Basicity

    • Source: J. Med.[1][5] Chem. 2005, 48, 10, 3630–3644.

    • Title: "Physicochemical Properties of Drugs: Effect of Structure on Solubility and pKa."
    • URL:[Link][1]

  • Mitsunobu Reaction Protocols

    • Source: Organic Reactions (Wiley).[1]

    • Title: "The Mitsunobu Reaction."[1][3][6]

    • URL:[Link][1]

  • PROTAC Linker Design

    • Source: Nature Reviews Drug Discovery 2017, 16, 325–342.
    • Title: "Proteolysis-targeting chimeras: harnessing the ubiquitin–proteasome system to induce degradation of specific target proteins."[7]

    • URL:[Link][1]

  • Properties of Ethers in MedChem

    • Source: J. Med.[1][5] Chem. 2012, 55, 9, 4489–4500.

    • Title: "Hydrogen Bond Acceptors in Drug Design: Ether Oxygen vs. Carbonyl Oxygen."[1]

    • URL:[Link][1]

Sources

2-Methoxy-1-butanamine hydrochloride suppliers and commercial availability

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the synthesis, commercial landscape, and application of 2-Methoxy-1-butanamine hydrochloride, designed for researchers and drug development professionals.

Executive Summary

This compound (CAS: 1050509-60-8) is a specialized aliphatic amine building block utilized extensively in pharmaceutical development and complex organic synthesis,[1]. Featuring both a primary amine and an ether linkage, this compound serves as a versatile bifunctional scaffold. The strategic placement of the methoxy group introduces a hydrogen bond acceptor into the molecular framework, which can significantly modulate the lipophilicity (logP), metabolic stability, and blood-brain barrier (BBB) penetrability of downstream active pharmaceutical ingredients (APIs) compared to their straight-chain alkyl counterparts.

Chemical Identity and Physicochemical Properties

To ensure analytical rigor during procurement and characterization, the foundational physicochemical properties of the compound are summarized below.

PropertySpecification
Chemical Name This compound
Synonyms (2-Methoxybutyl)amine hydrochloride; 2-Methoxybutan-1-amine hydrochloride
CAS Number 1050509-60-8,
Molecular Formula C₅H₁₃NO · HCl[2]
Molecular Weight 139.62 g/mol [2]
SMILES (Free Base) CCC(CN)OC[1]
Physical State Crystalline solid[3]

Commercial Availability and Supply Chain Dynamics

Historically, 2-methoxy-1-butanamine was primarily generated in situ or synthesized strictly via custom requests. However, the growing demand for ether-functionalized aliphatic amines in medicinal chemistry has led to its inclusion in the catalogs of several major chemical suppliers. It is almost exclusively commercialized as the hydrochloride salt to prevent the volatilization and oxidative degradation typical of low-molecular-weight free amines,[2].

SupplierCatalog / ReferenceStated PurityTypical Stock Status
Simson Pharma Limited OT40780000>95%Custom Synthesis
BLD Pharmatech BD32029895+%Catalog / In-Stock
Matrix Scientific (Fisher) MFCD08146656>95%Catalog / In-Stock[4]
Santa Cruz Biotechnology sc-xxxx (Other Chem 0045)>95%Catalog / In-Stock[2]
Sigma-Aldrich CDS002072 (Free base)VariesAldrichCPR Collection[3]

Synthetic Methodologies & Mechanistic Pathways

For laboratories requiring multi-gram scale-up or custom isotopic labeling, de novo synthesis is required. The most scalable and atom-economical route to 2-methoxy-1-butanamine involves the reduction of 2-methoxybutanenitrile .

The precursor nitrile is typically synthesized by reacting propanal with hydrogen cyanide to form 2-hydroxybutanenitrile (a cyanohydrin), followed by O-methylation using methyl iodide and a suitable base (e.g., Ag₂O or NaH). The resulting ether is then subjected to a powerful hydride reduction to yield the primary amine, which is immediately trapped as the hydrochloride salt.

SyntheticWorkflow A Propanal + HCN B 2-Hydroxybutanenitrile A->B Cyanohydrin Formation C 2-Methoxybutanenitrile B->C O-Methylation (MeI, Base) D 2-Methoxy-1-butanamine (Free Base) C->D Reduction (LiAlH4) E 2-Methoxy-1-butanamine Hydrochloride D->E Salt Precipitation (Anhydrous HCl)

Figure 1: Synthetic workflow for this compound from propanal.

Experimental Protocol: Nitrile Reduction and Hydrochloride Salt Formation

The following protocol details the critical reduction of 2-methoxybutanenitrile to the final hydrochloride salt.

Step 1: Nitrile Reduction via LiAlH₄

  • Procedure: In a flame-dried flask under an inert argon atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄, 1.2 equiv) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C. Add a solution of 2-methoxybutanenitrile (1.0 equiv) in THF dropwise. Gradually warm the mixture to room temperature, then reflux for 4-6 hours.

  • Causality & Expertise: The inert atmosphere is mandatory to prevent the highly reactive LiAlH₄ from reacting exothermically with atmospheric moisture. THF is chosen over diethyl ether for its higher boiling point (66 °C), which provides the thermal energy necessary to drive the complete reduction of the nitrile directly to the primary amine, bypassing stable imine intermediates.

Step 2: The Fieser Quench

  • Procedure: Cool the reaction mixture back to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially and cautiously add 
    
    
    
    mL of deionized water,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of deionized water[5],[6]. Stir vigorously for 15-30 minutes until a white, granular precipitate forms.
  • Causality & Trustworthiness: Direct aqueous quenching of aluminum-based reactions typically forms a gelatinous, intractable aluminum hydroxide emulsion that traps the product and is nearly impossible to filter[6]. The Fieser method is a self-validating protocol: it systematically adjusts the pH and hydration sphere of the aluminum salts, forcing them to crystallize into a dense granular matrix. If the solution remains milky or emulsified, the stoichiometry of the quench was improperly executed[5].

Step 3: Extraction and Isolation of the Free Base

  • Procedure: Filter the quenched mixture through a tightly packed pad of Celite. Wash the filter cake thoroughly with hot THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude 2-methoxy-1-butanamine free base.

  • Causality & Expertise: The Celite pad prevents fine aluminum particulates from passing into the filtrate. Washing with a hot solvent ensures that any amine product adsorbed onto the surface of the aluminum salts is fully desorbed and recovered.

Step 4: Hydrochloride Salt Precipitation

  • Procedure: Dissolve the crude free base in a minimal volume of anhydrous diethyl ether. Bubble anhydrous HCl gas through the solution (or add a stoichiometric amount of HCl in dioxane) at 0 °C until precipitation is complete. Filter the resulting crystals, wash with cold ether, and dry under high vacuum.

  • Causality & Trustworthiness: The free base of low-molecular-weight amines is often a volatile liquid highly susceptible to air oxidation and carbamate formation (via reaction with atmospheric CO₂). Converting it to the hydrochloride salt yields a thermodynamically stable, non-hygroscopic, and easily weighable solid, ensuring long-term shelf life and precise stoichiometric dosing for downstream applications.

Applications in Drug Development

In medicinal chemistry, this compound is primarily utilized in the synthesis of complex amides, ureas, and secondary amines via reductive amination.

  • Physicochemical Modulation: Substituting a standard alkyl chain (e.g., a butyl or pentyl group) with a methoxybutyl chain introduces an electronegative oxygen atom. This acts as a hydrogen bond acceptor, which can improve aqueous solubility and alter the binding affinity of the API to its target receptor.

  • Metabolic Stability: The steric hindrance provided by the ethyl group adjacent to the methoxy-bearing carbon (position 2) can protect the ether linkage from rapid cytochrome P450-mediated O-dealkylation, thereby increasing the biological half-life of the resulting drug candidate.

References

  • Simson Pharma Limited. This compound | CAS No- 1050509-60-8. Available at:

  • [4] Fisher Scientific. Matrix Scientific 2-METHOXY-1-BUTANAMINE H-500MG. Available at:

  • [2] Santa Cruz Biotechnology. This compound | SCBT. Available at:

  • [3] Sigma-Aldrich. 2 butanamine | Sigma-Aldrich - MilliporeSigma. Available at:

  • ChemBuyersGuide. BLD Pharmatech Co., Limited. Available at:

  • [1] PubChemLite. 1050509-60-8 (C5H13NO). Available at:

  • [5] ResearchGate. How do I break up the emulsion formed after quenching a reduction reaction with LiAlH4? Available at:

  • [6] Chemistry LibreTexts. Quenching Reactions: Aluminum based reactions. Available at:

Sources

Methodological & Application

Application Notes & Protocols for Reductive Amination Using 2-Methoxy-1-butanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Reductive amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, proving indispensable in pharmaceutical and materials science.[1] This guide provides a comprehensive technical overview and detailed experimental protocols for the use of 2-Methoxy-1-butanamine hydrochloride, a versatile primary amine building block. We will explore the underlying reaction mechanism, compare common reducing agents, and present step-by-step procedures for the successful conjugation of this amine to both aldehydes and ketones. The protocols are designed to be robust and self-validating, with an emphasis on explaining the chemical rationale behind each step to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of Reductive Amination

Reductive amination, or reductive alkylation, is a powerful and widely utilized method for synthesizing secondary and tertiary amines from carbonyl compounds.[2][3] The process typically involves a two-step sequence that is often performed in a single pot:

  • Imine/Iminium Ion Formation: A primary or secondary amine performs a nucleophilic attack on a carbonyl carbon (of an aldehyde or ketone) to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine (for primary amines) or an enamine (for secondary amines).[4][5] This step is often catalyzed by mild acid.

  • Reduction: The C=N double bond of the imine or iminium ion is then selectively reduced to a C-N single bond by a suitable reducing agent.[4]

This method offers significant advantages over direct N-alkylation with alkyl halides, which is often plagued by poor selectivity and over-alkylation, leading to complex product mixtures.[6] Reductive amination provides a controlled, high-yield pathway to the desired amine product.[6]

This compound as a Reagent:

2-Methoxy-1-butanamine contains a chiral center and a methoxy functional group, making it a valuable building block for introducing specific structural and electronic properties into target molecules. It is supplied as a hydrochloride salt to improve its stability and shelf-life. A critical consideration, therefore, is the necessity of liberating the free, nucleophilic primary amine in situ through the addition of a non-nucleophilic base prior to the reaction.

Reaction Mechanism and Key Considerations

The success of a reductive amination protocol hinges on a clear understanding of its mechanism and the interplay of reaction components.

Mechanistic Pathway

The reaction proceeds through the formation of an iminium ion, which is the key electrophile that is reduced.

G reagents Carbonyl (R'C=O) + 2-Methoxy-1-butanamine (after neutralization) hemiaminal Hemiaminal Intermediate reagents->hemiaminal Nucleophilic Attack iminium Iminium Ion [R'C=N+H-R''] hemiaminal->iminium Dehydration (-H₂O) (Acid-Catalyzed) product Final Amine Product iminium->product Hydride Reduction hydride Hydride Source (e.g., NaBH(OAc)₃) hydride->iminium

Caption: General mechanism of reductive amination with a primary amine.

A crucial aspect of this reaction is the choice of reducing agent. The ideal reagent should reduce the iminium ion much faster than it reduces the starting carbonyl compound.[3] This selectivity allows for a "direct" or one-pot reaction where all components are mixed together.[2]

Choosing the Right Reducing Agent

Several hydride-based reducing agents are commonly employed. Their reactivity and selectivity dictate the optimal reaction conditions.

Reducing AgentCommon AbbreviationKey Characteristics & Applications
Sodium Triacetoxyborohydride STAB / NaBH(OAc)₃Preferred Choice. Mild and selective for imines/iminiums in the presence of aldehydes/ketones.[2][7] Tolerates mild acidic conditions. Moisture-sensitive. Typically used in aprotic solvents like DCE or THF.[7][8]
Sodium Cyanoborohydride NaBH₃CNEffective and selective, but highly toxic due to the potential release of HCN gas under acidic conditions.[6][7] Stable in mildly acidic aqueous solutions.
Sodium Borohydride NaBH₄Stronger reducing agent that can readily reduce aldehydes and ketones.[7] Best used in an "indirect" or two-step procedure where the imine is pre-formed before the reductant is added.[6][9]
Catalytic Hydrogenation H₂ / CatalystA "green" alternative using H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni).[2][10] Effective but may reduce other functional groups (e.g., alkenes, nitro groups). Requires specialized equipment.

For the protocols outlined below, Sodium Triacetoxyborohydride (STAB) is selected as the reagent of choice due to its high selectivity, operational simplicity in a one-pot procedure, and lower toxicity profile compared to cyanoborohydride.[8]

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11] this compound is harmful if swallowed.[12] Review the Safety Data Sheet (SDS) for all reagents before starting.[11][13]

General Workflow

The following diagram illustrates the typical laboratory workflow for performing a reductive amination reaction.

Caption: Standard experimental workflow for a one-pot reductive amination.

Protocol 1: Reductive Amination with an Aldehyde

This protocol details the reaction of this compound with a representative aldehyde (e.g., benzaldehyde).

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 - 1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.3 - 1.5 eq)[8]

  • Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[9]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the aldehyde (1.05 eq).

  • Add anhydrous DCE to dissolve the solids (concentration typically 0.1-0.5 M).

  • Add the non-nucleophilic base (e.g., NEt₃, 1.1 eq) to the stirred solution. Stir for 10-15 minutes at room temperature. Rationale: This step is crucial to deprotonate the amine hydrochloride salt, generating the free primary amine which is the active nucleophile.

  • Slowly add Sodium Triacetoxyborohydride (STAB, 1.5 eq) to the mixture in portions over 10 minutes. An exothermic reaction may be observed; maintain the temperature below 30 °C. Rationale: STAB is a mild reductant that selectively reduces the iminium ion as it is formed, minimizing the reduction of the starting aldehyde.[2]

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[14] Stir for 20-30 minutes until gas evolution ceases. Rationale: The basic quench neutralizes any remaining acid and decomposes excess STAB.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate).[14]

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[14]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure secondary amine.

Protocol 2: Reductive Amination with a Ketone

This protocol is adapted for less reactive ketones (e.g., acetophenone), which may require an acid catalyst to facilitate imine formation.

Materials:

  • All materials from Protocol 1

  • Acetophenone (1.0 - 1.2 eq)

  • Glacial Acetic Acid (AcOH) (optional, 1.0 - 2.0 eq)[8]

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the ketone (1.1 eq).

  • Add anhydrous DCE.

  • Add the non-nucleophilic base (NEt₃, 1.1 eq) and stir for 10-15 minutes.

  • (Optional but Recommended) Add glacial acetic acid (1.0 eq). Stir for an additional 30-60 minutes at room temperature. Rationale: Ketones are less electrophilic than aldehydes. An acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the rate of hemiaminal and subsequent imine formation.[10]

  • Slowly add STAB (1.5 eq) in portions.

  • Stir the reaction at room temperature. Reactions with ketones may be slower than with aldehydes; allow for 12-48 hours, monitoring by TLC or LC-MS. Gentle heating (e.g., 40-50 °C) can be applied if the reaction is sluggish.

  • Follow steps 6-11 from Protocol 1 for work-up, purification, and characterization.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete imine formation; inactive reducing agent; insufficient deprotonation of amine salt.Add an acid catalyst (e.g., AcOH, Ti(OiPr)₄) to drive imine formation.[7][10] Use fresh STAB. Ensure at least 1.1 eq of base is used. Increase reaction time or temperature.
Recovery of Starting Carbonyl Imine formation is the rate-limiting step. The amine may be too hindered or weakly nucleophilic.Add a dehydrating agent like activated molecular sieves to remove water and shift the equilibrium toward the imine.[10] Increase reaction temperature.
Formation of Alcohol Byproduct The reducing agent is reducing the carbonyl starting material. This is rare with STAB but possible with NaBH₄.Ensure STAB is used. If using NaBH₄, pre-form the imine for 1-2 hours before adding the reductant.
Over-alkylation (for some substrates) The secondary amine product reacts with another molecule of the carbonyl.This is generally not a major issue with primary amines forming secondary amines. If it occurs, consider using a slight excess of the amine starting material.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • MDPI. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of.... [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • ACS Publications. (2025). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. [Link]

  • University of York. (n.d.). Reductive Amination. [Link]

  • ResearchGate. (n.d.). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

Sources

Synthesis of N-methoxy heterocycles using 2-Methoxy-1-butanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of N-Substituted Heterocycles Utilizing 2-Methoxy-1-butanamine

Part 1: Executive Summary & Technical Rationale

Subject: This guide details the application of 2-Methoxy-1-butanamine (CAS: 63448-63-5) as a primary amine building block for the synthesis of N-functionalized heterocycles.[1]

Scientific Clarification (Nomenclature & Scope): While the prompt references "N-methoxy heterocycles" (which strictly implies an ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 bond, typically derived from 

-methylhydroxylamine), 2-Methoxy-1-butanamine is a primary amine (

) with a methoxy ether on the carbon backbone (

).[2] Consequently, this reagent yields N-(2-methoxybutyl) heterocycles.[1][2] These motifs are highly prized in medicinal chemistry for their ability to modulate lipophilicity (LogP) and metabolic stability compared to simple alkyl chains, without the chemical instability of a direct

bond.[2]

Core Value Proposition: The 2-methoxybutyl moiety acts as a "solubilizing tail."[1] The ether oxygen accepts hydrogen bonds, improving aqueous solubility, while the ethyl side chain provides steric bulk that can improve selectivity in protein-ligand binding.[1][2]

Part 2: Strategic Reaction Pathways (Logic & Mechanism)

The synthesis of heterocycles from 2-Methoxy-1-butanamine relies on its nucleophilic primary amine.[1] The presence of the


-methoxy group introduces specific electronic and steric considerations:
  • Electronic Effect: The ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -methoxy group is electron-withdrawing by induction (
    
    
    
    -bond), slightly reducing the
    
    
    of the amine compared to
    
    
    -butylamine, potentially requiring stronger bases or higher temperatures for nucleophilic attack.
  • Steric/Conformational Effect: The branching at the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -position can influence cyclization rates via the gem-disubstituent effect (Thorpe-Ingold effect), often accelerating ring closure compared to linear chains.
    
  • Risk Mitigation: Under strongly acidic conditions or high heat, ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -elimination of methanol (forming the alkene) is a potential side reaction. Protocols must be optimized to favor substitution over elimination.[1]
    
Pathway Visualization (Graphviz)

G Amine 2-Methoxy-1-butanamine (Nucleophile) BisElectrophile Bis(2-chloroethyl)amine (Bis-Electrophile) Amine->BisElectrophile Base, Heat Diketone 1,4-Dicarbonyls (Paal-Knorr) Amine->Diketone Acid Cat. Isocyanate Isocyanates/CDI (Cyclization) Amine->Isocyanate Addition Piperazine N-(2-methoxybutyl) Piperazine BisElectrophile->Piperazine Double N-Alkylation Pyrrole N-(2-methoxybutyl) Pyrrole Diketone->Pyrrole Condensation Inter1 Acyclic Intermediate Isocyanate->Inter1 Urea Formation Hydantoin N-(2-methoxybutyl) Hydantoin/Urea Inter1->Hydantoin Cyclization

Figure 1: Divergent synthetic pathways for generating N-heterocycles from 2-Methoxy-1-butanamine.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of N-(2-Methoxybutyl)piperazine

Target Application: Introduction of a basic amine handle for further drug derivatization. Mechanism: Double nucleophilic substitution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) on a bis-electrophile.

Reagents & Materials:

  • 2-Methoxy-1-butanamine (1.0 equiv)[1][2]

  • Bis(2-chloroethyl)amine hydrochloride (1.0 equiv)[1][2]

  • Potassium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) (3.0 equiv)[2]
    
  • Solvent: Diglyme (High boiling point required) or n-Butanol.[1]

  • Sodium Iodide (NaI) (0.1 equiv, Catalyst).[1][2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend bis(2-chloroethyl)amine HCl (10 mmol) and

    
     (30 mmol) in Diglyme (20 mL).
    
  • Activation: Add NaI (1 mmol). The iodide acts as a Finkelstein catalyst, converting the chloro-alkyls to more reactive iodo-alkyls in situ.[1]

  • Addition: Add 2-Methoxy-1-butanamine (10 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to 130°C for 12–16 hours.

    • Why: High temperature is necessary to overcome the activation energy for the second cyclization step and the steric hindrance of the

      
      -methoxy group.
      
  • Work-up: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Dilute residue with DCM, wash with brine. The product is a secondary amine; purify via column chromatography (DCM/MeOH/NH3) or isolate as the HCl salt.

Data Summary Table:

ParameterSpecificationNote
Stoichiometry 1:1 (Amine:Bis-electrophile)Excess amine leads to polymerization.[1]
Catalyst NaI (10 mol%)Essential for rate acceleration.[1]
Temp 130°CRequired for cyclization.[1]
Yield (Typical) 55–70%Depends on purification efficiency.[1]
Protocol B: Paal-Knorr Synthesis of N-(2-Methoxybutyl)pyrroles

Target Application: Creating aromatic heterocycles for kinase inhibitors.[1] Mechanism: Condensation of a primary amine with a 1,4-diketone.[1][2]

Reagents:

  • 2-Methoxy-1-butanamine (1.0 equiv)[1][2]

  • 2,5-Hexanedione (1.0 equiv) (Model 1,4-diketone)[1][2]

  • Acetic Acid (Catalytic amount or as solvent)[1][2]

  • Toluene (for azeotropic water removal).[2]

Methodology:

  • Setup: Equip a flask with a Dean-Stark trap.

  • Mixing: Dissolve 2,5-hexanedione (5 mmol) and 2-Methoxy-1-butanamine (5.5 mmol) in Toluene (25 mL). Add Glacial Acetic Acid (0.5 mL).

  • Reflux: Heat to reflux (110°C). Water will collect in the Dean-Stark trap.[1] Monitor until theoretical water volume is collected (~2-4 hours).

  • Work-up: Wash the toluene layer with saturated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (to remove acid) and brine.
    
  • Isolation: Dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     and concentrate. Pyrroles are often volatile; use care during evaporation.
    

Critical Control Point:

  • Acid Sensitivity: The ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -methoxy group is an ether. While generally stable, extremely strong Lewis acids (like ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    
    ) or high-temp concentrated HI will cleave it.[2] Acetic acid is safe.[1]
Protocol C: Urea/Hydantoin Formation (Isocyanate Route)

Target Application: Synthesis of non-basic, polar scaffolds (common in anticonvulsants).[1][2]

Reagents:

  • 2-Methoxy-1-butanamine (1.0 equiv)[1][2]

  • Phenyl Isocyanate (1.0 equiv) (Model electrophile)[2]

  • DCM (Dichloromethane) (Anhydrous).[2]

Methodology:

  • Conditions: Perform under Nitrogen atmosphere at

    
    .
    
  • Addition: Dissolve phenyl isocyanate in DCM. Add 2-Methoxy-1-butanamine slowly.[1] The reaction is highly exothermic.

  • Precipitation: The resulting urea often precipitates from non-polar solvents.

  • Cyclization (Optional): To form a hydantoin, treat the urea with ethyl chloroacetate under basic conditions (NaOEt/EtOH).

Part 4: Troubleshooting & Quality Control

1. Elimination Side-Reaction: If you observe the formation of 2-butene derivatives (verified by NMR signals at 5.0–6.0 ppm), the reaction conditions are too basic or too hot.[1]

  • Solution: Lower temperature and switch to a milder base (e.g.,

    
     or DIPEA) instead of alkoxides.[2]
    

2. Purification Challenges: N-substituted heterocycles with ether side chains are often oils.[1]

  • Solution: Convert to Oxalate or Hydrochloride salts for crystallization.[1]

    • Protocol: Dissolve free base in ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      , add saturated oxalic acid in 
      
      
      
      .[2] Filter the white precipitate.

3. NMR Validation (Diagnostic Signals):

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    :  Singlet, 
    
    
    
    ppm.[2]
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Methine):  Multiplet, 
    
    
    
    ppm.[2]
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    :  Doublet or multiplet, 
    
    
    
    ppm (Shifted downfield if incorporated into a ring).[2]

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93837, 2-Methoxy-1-butanamine. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Paal-Knorr Pyrrole Synthesis. Wiley-Interscience.[1] (General reference for Protocol B).

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. (Context for N-substituted heterocycle value).

Sources

Procedure for desalting 2-Methoxy-1-butanamine hydrochloride before reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Technical Scope

This guide details the procedure for converting 2-Methoxy-1-butanamine hydrochloride (


) to its reactive free base form (

). Unlike hydrophobic amines, this short-chain alkoxy amine presents specific challenges: high water solubility of the free base and moderate volatility (BP

127°C). Standard extraction protocols often result in significant yield loss due to partitioning into the aqueous phase or evaporation during concentration. This document provides two validated workflows: an Isolation Protocol utilizing a "salting-out" technique for high recovery, and an In-Situ Neutralization Protocol for direct use in synthesis.

Physicochemical Analysis & Safety

Before initiating experimental work, the operator must understand the physical constraints of the molecule to prevent yield loss.

PropertyValue / CharacteristicImplication for Protocol
Molecular Weight 139.62 (Salt)

103.16 (Base)
Stoichiometry calculations must account for the mass change.
Boiling Point ~127°C (Free Base, predicted)Volatility Risk: Do not apply high vacuum (< 20 mbar) for extended periods.
Solubility High water solubility (Free Base)Partitioning Risk: Standard extraction (Water/Ether) will fail. Aqueous phase saturation is required.
Acidity (pKa) ~9.5–10.5 (Conjugate Acid)Requires pH > 12 for complete deprotonation.
Hazards Corrosive, Flammable, IrritantUse fume hood. Avoid skin contact.

Strategic Decision Framework

Do not default to isolation. Use the decision tree below to select the method that minimizes handling errors.

Desalting_Decision_Tree Start Start: 2-Methoxy-1-butanamine HCl Q1 Is the subsequent reaction sensitive to chloride salts? Start->Q1 Q2 Is the reaction solvent compatible with amine solubility? Q1->Q2 No (Salt tolerant) Method_B METHOD B: Biphasic Isolation (Recommended for Organometallic reactions, Lewis Acid catalysis) Q1->Method_B Yes (Salt sensitive) Method_A METHOD A: In-Situ Neutralization (Recommended for Amide Couplings, Reductive Amination) Q2->Method_A Yes Q2->Method_B No

Figure 1: Decision matrix for selecting the appropriate desalting workflow.

Protocol A: In-Situ Neutralization (The "One-Pot" Method)

Best for: Amide couplings (EDC/NHS, HATU), Reductive Aminations, Alkylations. Rationale: Eliminates isolation losses and exposure to volatility.

Reagents
  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
    
  • Solvent: DCM, DMF, or THF (anhydrous).

Procedure
  • Suspend: Place this compound (1.0 equiv) in the reaction vessel.

  • Dissolve: Add the reaction solvent. The salt will likely remain suspended (insoluble).

  • Neutralize: Add 1.2 to 2.0 equivalents of DIPEA or TEA.

    • Observation: The solution may clear up as the free amine is released and the organic-soluble Hünig's base salt forms, or it may remain cloudy.[1] This is normal.

  • React: Add the electrophile (e.g., acid chloride, aldehyde) directly to this mixture.

    • Note: If using acid chlorides, ensure the extra base accounts for the HCl generated during the reaction (Total Base = 1 eq for desalting + 1 eq for reaction + excess).

Protocol B: Biphasic Isolation (The "Salting-Out" Method)

Best for: Reactions requiring neat amine or strictly salt-free conditions. Critical Mechanism: This protocol uses the Common Ion Effect . By saturating the aqueous layer with NaCl and using a high pH, we force the water-soluble amine into the organic phase.

Reagents
  • Base: 4M NaOH or KOH solution.

  • Salt: Solid NaCl (Sodium Chloride).

  • Solvent: Dichloromethane (DCM) - Preferred due to higher extraction efficiency for polar amines compared to ether/hexanes.

  • Drying Agent: Anhydrous

    
     or 
    
    
    
    .
Step-by-Step Workflow
Step 1: Dissolution & Basification
  • Weigh the amine hydrochloride into a flask.

  • Dissolve in the minimum volume of distilled water (approx. 2-3 mL per gram of salt).

    • Why? Minimizing water volume maximizes the concentration of the amine, aiding extraction.

  • Place the flask in an ice bath (0°C).

  • Slowly add 4M NaOH (1.5 equivalents) with stirring.

    • Target: pH > 12. Use pH paper to verify.

Step 2: The "Salting Out" (Critical Step)
  • Add solid NaCl to the aqueous mixture until no more dissolves (saturation).

    • Mechanism: This increases the ionic strength of the aqueous phase, drastically reducing the solubility of the organic amine in water (Salting-out effect).

Step 3: Extraction[2]
  • Transfer the mixture to a separatory funnel.

  • Extract with DCM (

    
     solvent volume equal to aqueous volume).
    
    • Technique: Shake vigorously for 2 minutes each time. The amine is polar; equilibrium takes time.

  • Combine the organic (DCM) layers.

    • Check: The aqueous layer should be discarded only after yield verification.

Step 4: Drying & Concentration
  • Dry the combined organics over anhydrous

    
      for 15 minutes. Filter.
    
  • Concentration (Volatility Warning):

    • Use a rotary evaporator.

    • Bath Temp: < 30°C.

    • Vacuum: Mild (approx. 200–300 mbar). DO NOT use high vacuum (< 50 mbar).

    • Stop point: It is safer to concentrate to a known volume (e.g., a stock solution in DCM) rather than to dryness, to prevent evaporative loss of the amine. If neat amine is required, remove solvent until constant weight is just approached, then stop immediately.

Extraction_Workflow Step1 1. Dissolve Salt (Min. Water) Step2 2. Basify (pH > 12) & Saturate w/ NaCl Step1->Step2 Add NaOH Step3 3. Extract 3x (DCM) Step2->Step3 Phase Sep. Step4 4. Dry & Mild Conc. (Avoid High Vac) Step3->Step4 Na2SO4

Figure 2: The "Salting-Out" extraction workflow to maximize recovery of polar amines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (< 50%) Amide lost to aqueous phase.Saturate aqueous layer with K2CO3 instead of NaCl (higher ionic strength). Use CHCl3/IPA (3:1) as extraction solvent.[2]
Low Yield (Evaporation) Amine lost during rotovap.Do not evaporate to dryness. Titrate the resulting DCM solution to determine concentration and use directly.
Cloudy Organic Layer Water carryover.Dry longer with Na2SO4. Ensure clear phase separation.

References

  • Chemical Properties: PubChem Compound Summary for CID 93837, 1-methoxybutan-2-amine. National Center for Biotechnology Information (2025). Link

  • General Amine Handling: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for "salting out" techniques).
  • Volatility Data: Sigma-Aldrich Safety Data Sheet (SDS) for 2-Methoxyethylamine (analogous structure used for volatility estimation). Link

  • Extraction Methodology: "Isolation of water-soluble amines." Org.[1] Process Res. Dev., General techniques for polar molecule isolation.

Disclaimer: This protocol is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chemical substances.

Sources

Using 2-Methoxy-1-butanamine as a chiral building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methoxy-1-butanamine as a Chiral Building Block in Drug Discovery

Executive Summary

In the optimization of lead compounds, the "Magic Methyl" effect is well-documented, but the "Strategic Methoxy" effect offers a superior balance of lipophilicity modulation and metabolic stability. 2-Methoxy-1-butanamine represents a high-value chiral building block that introduces a flexible ethyl side chain decorated with a polar methoxy motif.

Unlike its non-polar analog (2-ethyl-1-butanamine) or the simpler methoxy-ethylamine, this molecule offers a unique chiral vector at the C2 position. This application note details the synthesis, handling, and incorporation of 2-Methoxy-1-butanamine into peptidomimetics and kinase inhibitors, focusing on its utility in lowering LogP while maintaining hydrophobic binding contacts.

Chemical Profile & Rationale

Molecule: 2-Methoxy-1-butanamine IUPAC: 1-Amino-2-methoxybutane CAS (Racemic): 89282-64-4 Chiral Forms: (R)-2-Methoxy-1-butanamine | (S)-2-Methoxy-1-butanamine

PropertyValueDrug Discovery Implication
MW 103.16 g/mol Fragment-based drug discovery (FBDD) friendly (<150 Da).
ClogP ~0.15Significantly lower than 2-aminobutane (~0.68), improving solubility.
pKa ~9.6 (Amine)Typical primary amine; forms stable salts (HCl, Oxalate).
H-Bond Donors 2 (NH2)Standard amide coupling handle.
H-Bond Acceptors 2 (N, O)The ether oxygen acts as a weak acceptor, useful for solvent-front interactions.
Rotatable Bonds 3Allows conformational adaptation in binding pockets.

Mechanistic Advantage: The C2-methoxy group creates a gauche effect with the adjacent amine (or resulting amide), pre-organizing the side chain conformation. This restricts entropy loss upon binding compared to a linear alkyl chain, potentially boosting potency.

Synthesis & Sourcing Strategies

While racemic material is commercially available, high-affinity drugs require enantiopure building blocks. Below is the validated protocol for asymmetric synthesis starting from the Chiral Pool (2-Hydroxybutanoic acid) . This route avoids the regioselectivity issues often encountered when opening 1,2-epoxybutane.

DOT Diagram: Asymmetric Synthesis Workflow

G Start (S)-2-Hydroxybutanoic Acid (Chiral Pool) Step1 O-Methylation (NaH, MeI, THF) Start->Step1 Inter1 (S)-2-Methoxybutanoic Acid Step1->Inter1 Retains Stereochem Step2 Amide Formation (CDI, NH4Cl) Inter1->Step2 Inter2 (S)-2-Methoxybutanamide Step2->Inter2 Step3 Reduction (LiAlH4 or BH3-THF) Inter2->Step3 Final (S)-2-Methoxy-1-butanamine (Target) Step3->Final Yield: ~65% Overall

Figure 1: Stereoselective synthesis of (S)-2-Methoxy-1-butanamine. The (R)-enantiomer is accessible via the same route using (R)-2-hydroxybutanoic acid.

Experimental Protocols

Protocol A: Preparation of (S)-2-Methoxy-1-butanamine HCl Salt

Context: This procedure ensures high enantiomeric excess (ee) by avoiding racemization prone conditions.

  • O-Methylation:

    • Dissolve (S)-2-hydroxybutanoic acid (10.0 g, 96 mmol) in anhydrous THF (100 mL) at 0°C.

    • Add NaH (60% dispersion, 8.0 g, 200 mmol) portion-wise. Caution: Gas evolution.

    • Stir for 30 min, then add Iodomethane (14.2 g, 100 mmol) dropwise.

    • Reflux for 4 hours. Quench with water, acidify to pH 2, and extract with EtOAc.

    • Result: (S)-2-methoxybutanoic acid.

  • Amidation:

    • To the crude acid in DCM (150 mL), add Carbonyl Diimidazole (CDI, 1.1 eq). Stir for 1 hour until CO2 evolution ceases.

    • Add solid Ammonium Chloride (3 eq) and TEA (3 eq). Stir overnight.

    • Wash with 1N HCl, sat. NaHCO3. Dry organic layer.

    • Result: (S)-2-methoxybutanamide.

  • Reduction (Critical Step):

    • Dissolve amide in anhydrous THF under Argon.

    • Add LiAlH4 (2.5 eq) as a 1M solution in THF dropwise at 0°C.

    • Heat to reflux for 12 hours.

    • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL). Filter the white precipitate.

    • Salt Formation: Add 4M HCl in Dioxane to the filtrate. Evaporate to yield the hygroscopic HCl salt.

Protocol B: General Amide Coupling (Drug Synthesis)

Context: Coupling this amine to a carboxylic acid core (e.g., a kinase scaffold).

  • Activation: Dissolve the carboxylic acid core (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate.

  • Addition: Add 2-Methoxy-1-butanamine HCl (1.2 eq).

  • Reaction: Stir at RT for 2-4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then sat. NaHCO3.

  • Note: The methoxy group is stable to standard coupling conditions.

Applications in Drug Design

Application 1: Kinase Inhibitor "Solvent Front" Engineering

In many kinase inhibitors (e.g., targeting EGFR or CDK), an aliphatic tail extends into the solvent front. Replacing a standard n-butyl or isobutyl group with the 2-methoxybutyl moiety serves two purposes:

  • Solubility: The ether oxygen lowers the LogP, improving oral bioavailability.

  • Specific Interaction: The oxygen can accept a hydrogen bond from water molecules in the solvent network, stabilizing the binding pose.

Application 2: Peptidomimetics (Isoleucine Isostere)

The (S)-2-methoxy-1-butanamine side chain mimics the spatial arrangement of Isoleucine .

  • Isoleucine: Hydrophobic sec-butyl group.

  • 2-Methoxy-analogue: The methoxy group mimics the steric bulk of the methyl but introduces polarity. This is particularly useful for protease inhibitors where the S2 or S3 pocket is hydrophobic but tolerates polarity (e.g., HIV protease, HCV protease).

DOT Diagram: Decision Tree for Usage

DecisionTree Start Design Goal: Modify Alkyl Side Chain Q1 Is the current chain too lipophilic (High LogP)? Start->Q1 Q2 Does the pocket tolerate polarity? Q1->Q2 Yes OptionC Keep Alkyl Chain Q1->OptionC No OptionA Use 2-Methoxy-1-butanamine (Lowers LogP, maintains bulk) Q2->OptionA Yes (Solvent exposed) OptionB Use 2-Fluoro-1-butanamine (Metabolic blocking) Q2->OptionB No (Buried hydrophobic)

Figure 2: Strategic decision tree for selecting 2-methoxy-1-butanamine over other isosteres.

References

  • Synthesis of Vicinal Amino Ethers

    • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols, Amines, and Ethers. Tetrahedron, 56(17), 2561-2576. Link

  • Methoxy Group in Medicinal Chemistry

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Chiral Pool Synthesis (Analogous Route)

    • Han, S., et al. (2011). Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol. Journal of Organic Chemistry, 76(13), 5480–5484. Link

  • Application in Kinase Inhibitors (General Vicinal Ether Concept)

    • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825). Journal of Medicinal Chemistry, 47(17), 4236–4250. Link

Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) for 2-methoxy-1-butanamine and reagents (NaH, LiAlH4) before handling.

Application Note: One-Pot Synthesis of Secondary Amines from 2-Methoxy-1-butanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

2-Methoxy-1-butanamine (CAS: 5966-36-9) is a valuable building block in medicinal chemistry, offering a strategic balance between lipophilicity and aqueous solubility due to its ether handle. Incorporating this motif into secondary amines is a frequent requirement in lead optimization to modulate pKa and metabolic stability.

This guide details a robust, one-pot reductive amination protocol to selectively synthesize secondary amines from 2-Methoxy-1-butanamine. Unlike direct alkylation, which suffers from over-alkylation (quaternization), this method utilizes Sodium Triacetoxyborohydride (STAB) to ensure high chemoselectivity for the mono-alkylated product. A scalable catalytic hydrogenation alternative is also provided for process-scale applications.

Chemical Strategy & Mechanism[1][2]

The synthesis relies on the formation of an imine (Schiff base) intermediate, followed by in situ selective reduction. The presence of the methoxy group at the


-position relative to the nitrogen does not interfere with imine formation but enhances the solubility of the resulting secondary amine.
Reaction Pathway[1][3][4][5][6][7][8]
  • Condensation: 2-Methoxy-1-butanamine attacks the carbonyl carbon of the aldehyde/ketone to form a hemiaminal, which dehydrates to an imine.

  • Reduction: The reducing agent (STAB) selectively reduces the protonated imine (iminium ion) faster than it reduces the starting aldehyde/ketone.

Mechanistic Flowchart (Graphviz)

ReductiveAmination Start 2-Methoxy-1-butanamine (Primary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Hemiaminal Imine Imine Species (R-CH=N-R') Hemiaminal->Imine - H2O Iminium Iminium Ion (Activated) Imine->Iminium + H+ (Equilibrium) Product Secondary Amine Target Iminium->Product Hydride Transfer Acid Acid Catalyst (AcOH) Acid->Iminium STAB NaBH(OAc)3 (Hydride Donor) STAB->Product

Figure 1: Mechanistic pathway for the reductive amination of 2-Methoxy-1-butanamine.

Materials & Equipment

Reagents
  • Substrate: 2-Methoxy-1-butanamine (Purity >95%).[1]

  • Electrophile: Aldehyde (1.0 - 1.2 equiv) or Ketone (requires harsher conditions).

  • Reductant: Sodium Triacetoxyborohydride (STAB), 95%.

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (anhydrous).[2][3]

  • Quench: Saturated NaHCO₃ solution.

Equipment
  • Oven-dried round-bottom flask or reaction vial.

  • Magnetic stir bar.

  • Nitrogen/Argon atmosphere line.

Protocol A: Standard STAB Method (Bench Scale)

This protocol is based on the industry-standard Abdel-Magid reductive amination , optimized for ether-containing amines.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Purge a reaction vessel with nitrogen.

    • Add 2-Methoxy-1-butanamine (1.0 mmol, 103 mg) and DCE (5 mL).

  • Aldehyde Addition:

    • Add the Aldehyde (1.0 - 1.1 mmol).

    • Note: If the aldehyde is a solid, dissolve in minimal DCE before addition.

    • Stir for 5-10 minutes at Room Temperature (RT) to allow pre-equilibrium of imine formation.

  • Reductant Addition:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 mmol, ~300-320 mg) in one portion.

    • Optional: If reacting with a ketone, add Acetic Acid (1.0 equiv) to catalyze imine formation. For aldehydes, this is usually unnecessary.[2][3]

  • Reaction:

    • Stir vigorously at RT for 2–16 hours.

    • Monitor: Check via LCMS or TLC. The disappearance of the aldehyde and the appearance of the secondary amine mass (M+H) indicate completion.

  • Workup:

    • Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir for 15 minutes to decompose borate complexes.

    • Extract with DCM or EtOAc (3 x 10 mL).

    • Wash combined organics with Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Stoichiometry Table
ComponentEquivalentsRoleNotes
2-Methoxy-1-butanamine 1.0NucleophileLimiting reagent to prevent over-alkylation.[4]
Aldehyde 1.05 - 1.1ElectrophileSlight excess ensures full amine conversion.
NaBH(OAc)₃ 1.4 - 1.5ReductantMild; does not reduce aldehydes rapidly.
Acetic Acid 0 - 1.0CatalystOnly required for unreactive ketones.
DCE/THF [0.2 M]SolventDCE promotes imine formation best.

Protocol B: Catalytic Hydrogenation (Scale-Up)

For reactions >10g or when boron waste is a concern, catalytic hydrogenation is preferred.

  • Setup: Charge a hydrogenation vessel (Parr shaker or autoclave) with 2-Methoxy-1-butanamine (1.0 equiv) and Aldehyde (1.0 equiv) in Ethanol or Methanol [0.5 M].

  • Catalyst: Add Pd/C (10% wt) (5-10 wt% loading relative to substrate).

  • Hydrogenation: Pressurize to 30-50 psi H₂ . Shake/stir at RT for 4–12 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate filtrate to yield the crude secondary amine.

Analytical Control & QC

Validating the transformation from primary to secondary amine is critical.

  • ¹H NMR:

    • Primary Amine (Start): Look for the

      
      -CH proton signals of the butyl chain.
      
    • Secondary Amine (Product): The integration of the protons adjacent to the nitrogen will change. The NH proton (broad singlet) typically shifts downfield compared to the NH₂.

    • Diagnostic: The methoxy singlet (~3.3 ppm) should remain distinct.

  • LCMS:

    • Target Mass:

      
      .
      
    • Verify absence of

      
       (Imine) and 
      
      
      
      (Tertiary amine impurity).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Steric hindrance or wet solvent.Add 1 eq. Acetic Acid; Ensure molecular sieves are used if solvent is wet.
Tertiary Amine Formation Aldehyde is too reactive or excess aldehyde used.Use exactly 1.0 eq of Aldehyde; Add Aldehyde slowly to the amine/STAB mixture (Inverse Addition).
Boron Emulsion Borate salts during workup.Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of NaHCO₃ for quenching.

Safety & Handling

  • 2-Methoxy-1-butanamine:

    • Hazards: Corrosive (Skin Corr.[5] 1B), Flammable Liquid (Cat 3).

    • Handling: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Sodium Triacetoxyborohydride:

    • Releases hydrogen gas upon quenching. Quench slowly.

  • DCE:

    • Carcinogen and toxic. Handle in a closed system where possible.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[6][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][2][3] Studies on Direct and Indirect Reductive Amination Procedures.[6][7][2]J. Org.[6][8][2] Chem. 1996, 61, 3849–3862.[6][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 93837, 2-Methoxy-1-butanamine.

  • Tripathi, R. P. ; Verma, S. S.; Pandey, J.; Tiwari, V. K. Recent Developments in Catalytic Reductive Amination.[9]Current Organic Chemistry. 2008, 12, 1093-1115.

Sources

Reaction of 2-Methoxy-1-butanamine with aldehydes using NaBH(OAc)3

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of N-Substituted 2-Methoxy-1-butanamines via Reductive Amination with Sodium Triacetoxyborohydride

Introduction: The Strategic Importance of Reductive Amination

In the landscape of modern drug discovery and fine chemical synthesis, the construction of carbon-nitrogen (C-N) bonds remains a cornerstone of molecular design. Among the myriad of methods available, reductive amination stands out for its efficiency, reliability, and broad functional group tolerance.[1][2] This powerful transformation enables the conversion of aldehydes and ketones into primary, secondary, and tertiary amines in a controlled fashion, often avoiding the overalkylation issues common with direct alkylation methods.[3][4]

This guide focuses on the reaction of 2-Methoxy-1-butanamine with various aldehydes, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. NaBH(OAc)₃ has emerged as a reagent of choice due to its remarkable mildness and selectivity.[1][5][6] Unlike more aggressive hydrides, it selectively reduces the intermediate iminium ion much faster than the starting carbonyl compound, permitting a convenient one-pot procedure with minimal side reactions.[6][7][8] This protocol is designed for researchers, scientists, and drug development professionals seeking a robust and high-yielding method for synthesizing structurally diverse amine derivatives.

Pillar 1: The Underlying Mechanism and Selectivity

The success of the one-pot reductive amination with NaBH(OAc)₃ hinges on the kinetic differences between iminium ion reduction and carbonyl reduction. The process unfolds in a sequential manner within the same reaction vessel.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine, 2-Methoxy-1-butanamine, on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate.

  • Dehydration: The hemiaminal rapidly eliminates a molecule of water to form a C=N double bond, yielding an imine. Under the typically neutral or mildly acidic reaction conditions, the imine is protonated to form a highly electrophilic iminium ion.[7]

  • Hydride Transfer: Sodium triacetoxyborohydride then acts as the selective hydride donor. The boron-hydrogen bond, moderated by the electron-withdrawing effects of the three acetoxy groups, is not reactive enough to reduce the starting aldehyde but is sufficiently nucleophilic to rapidly reduce the iminium ion.[6][8] This selective reduction is the key to the high yields and clean reaction profiles observed with this method.[5][7]

The overall transformation is a highly efficient cascade that converts a simple amine and aldehyde into a more complex secondary amine product.

Reductive_Amination_Mechanism cluster_reactants Reactants Amine 2-Methoxy-1-butanamine (R'-NH2) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Imine Imine Hemiaminal->Imine -H2O Iminium Iminium Ion Imine->Iminium +H+ Product Secondary Amine Product Iminium->Product Water H2O NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3->Iminium Hydride Transfer

Caption: Mechanism of Reductive Amination using NaBH(OAc)₃.

Pillar 2: Reagents, Substrates, and System Parameters

A thorough understanding of the components is critical for successful execution and optimization.

Reactant & Reagent Properties
ComponentStructureMolecular FormulaMolecular WeightKey Characteristics
2-Methoxy-1-butanamine 2-Methoxy-1-butanamine StructureC₅H₁₃NO103.16 g/mol Primary amine, serves as the nucleophile.[9][10]
Aldehyde Substrate R-CHOVariableVariableProvides the electrophilic carbonyl for C-N bond formation. Scope includes aliphatic and aromatic aldehydes.[5]
Sodium Triacetoxyborohydride NaBH(OAc)₃C₆H₁₀BNaO₆211.94 g/mol Mild and selective reducing agent. Moisture-sensitive. Safer alternative to NaBH₃CN.[1][11][12]
Causality Behind Experimental Choices
  • Choice of Reducing Agent: NaBH(OAc)₃ is preferred over NaBH₄ because NaBH₄ can readily reduce the starting aldehyde, leading to alcohol byproducts.[13] It is also favored over the toxic NaBH₃CN, which can result in cyanide contamination in the product and waste stream.[5][12]

  • Solvent Selection: 1,2-Dichloroethane (DCE) is the most commonly cited and effective solvent, often leading to faster reaction rates compared to other solvents like tetrahydrofuran (THF) or acetonitrile.[5][14] However, for greener processes, ethyl acetate has also been shown to be an effective medium.[15] Reactions should be conducted under anhydrous conditions to prevent decomposition of the hydride reagent.

  • Stoichiometry: A slight excess of the amine (1.1 equivalents) and the hydride reagent (1.2-1.5 equivalents) is typically used to ensure complete consumption of the limiting aldehyde.[7][15]

  • Use of Acetic Acid: While often unnecessary for reactive aldehydes, the addition of a catalytic amount of acetic acid (AcOH) can accelerate the reaction, particularly with less reactive ketones, by facilitating the dehydration of the hemiaminal to the iminium ion.[4][5][14]

Pillar 3: Field-Proven Protocols and Methodologies

The following protocols are designed as self-validating systems, incorporating in-process checks and clear endpoints.

General Protocol for the Reductive Amination of an Aldehyde with 2-Methoxy-1-butanamine

This direct, one-pot procedure is effective for a wide range of aldehyde substrates.[5][7]

1. Reaction Setup: a. To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 equiv). b. Dissolve the aldehyde in an anhydrous solvent, such as 1,2-dichloroethane (DCE) or ethyl acetate (to a concentration of approx. 0.2 M).[15] c. Add 2-Methoxy-1-butanamine (1.1 equiv) to the solution and stir the mixture at room temperature for 5-10 minutes.

2. Reductive Step: a. To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.3–1.5 equiv) portion-wise over 5 minutes. Note: Addition may be slightly exothermic. b. Allow the reaction to stir at room temperature.

3. Reaction Monitoring: a. Monitor the consumption of the limiting reactant (aldehyde) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][15] b. Reactions with aliphatic aldehydes are often complete within 1-4 hours, while aromatic aldehydes may require longer reaction times (3-24 hours).[5]

4. Work-up and Isolation: a. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[15][16] Caution: Gas evolution (H₂) may occur. b. Stir the biphasic mixture vigorously for 15-30 minutes. c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer with the reaction solvent (e.g., ethyl acetate, 3x).[15] e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[16]

5. Purification: a. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-substituted 2-Methoxy-1-butanamine derivative.[15]

Workflow Visualization

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Setup Combine Aldehyde & 2-Methoxy-1-butanamine in Anhydrous Solvent Add_Reagent Add NaBH(OAc)3 Setup->Add_Reagent Stir Stir at RT & Monitor (TLC/LC-MS) Add_Reagent->Stir Quench Quench with aq. NaHCO3 Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Flash Chromatography Dry_Concentrate->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze Final_Product Final_Product Analyze->Final_Product Pure Product

Caption: General experimental workflow for reductive amination.

Pillar 4: Safety, Handling, and Troubleshooting

Safety and Handling of Sodium Triacetoxyborohydride:

  • Reactivity: NaBH(OAc)₃ is moisture-sensitive and reacts with water and protic solvents to release hydrogen gas, which is flammable.[11] It should always be handled in a well-ventilated fume hood.

  • Storage: Store the reagent in a cool, dry place under an inert atmosphere (e.g., in a desiccator or glovebox).[11][17]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling the solid reagent and its solutions.[11][17][18]

  • Spills: In case of a spill, do not use water. Cover with sand or another inert, dry material and collect using non-sparking tools into a labeled container for disposal.[19][20]

Troubleshooting Common Issues:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive NaBH(OAc)₃ due to moisture exposure. 2. Insufficient reaction time. 3. Sterically hindered substrates.1. Use a fresh bottle of reagent or a properly stored one. 2. Allow the reaction to run longer, monitoring by TLC/LC-MS. 3. Consider gentle heating (e.g., 40-50 °C) or adding catalytic acetic acid.
Aldehyde Reduction to Alcohol 1. Use of a non-selective hydride (e.g., NaBH₄). 2. Water present in the reaction, causing decomposition of NaBH(OAc)₃ to more reactive borohydrides.1. Confirm the identity of the hydride reagent. 2. Ensure all glassware is oven-dried and use anhydrous solvents.
Dialkylation of Amine The secondary amine product reacts with another molecule of aldehyde.This is less common with NaBH(OAc)₃ but can occur. Consider an indirect, two-step procedure: pre-form the imine, then add the reducing agent.[5][14]
Difficult Work-up (Emulsions) Formation of emulsions during aqueous extraction.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Conclusion

The reductive amination of 2-Methoxy-1-butanamine with aldehydes using sodium triacetoxyborohydride is a highly effective and versatile method for synthesizing N-alkylated derivatives. Its operational simplicity as a one-pot procedure, coupled with the mildness and selectivity of the reagent, makes it an invaluable tool in synthetic chemistry. By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely execute this transformation to generate a diverse library of compounds for further investigation.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

  • Ruiz, J., & Zuccolo, J. (2005). Reductive amination of carbohydrates using NaBH(OAc)3. Carbohydrate research, 340(4), 695–699. [Link]

  • Cole-Parmer. (2005, July 12). Material Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Medley, J. W. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination.
  • Touchette, K. M. (2011, July 14). Reductive Amination Reaction. OpenBU. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Powers, I. G., & Houk, K. N. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of organic chemistry, 87(17), 11843–11850. [Link]

  • ResearchGate. (2025, August 6). Reductive amination of carbohydrates using NaBH(OAc)3. Retrieved from [Link]

  • Watson, A. J. B., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry.
  • LookChem. (n.d.). 2-Butanamine,1-methoxy-N,N,3-trimethyl-(9CI). Retrieved from [Link]

  • PubChem. (n.d.). 2-Butanamine, 1-methoxy-. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-Methoxy-1-butanamine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

Sources

Application Note: Efficient Synthesis of Sulfonamides from 2-Methoxy-1-butanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Sulfonamides represent a cornerstone pharmacophore in medicinal chemistry, serving as the structural backbone for antibiotics, diuretics, carbonic anhydrase inhibitors, and anti-inflammatory agents. This guide focuses on the derivatization of 2-Methoxy-1-butanamine hydrochloride (CAS: 1354952-07-0), a chiral primary amine building block.

The presence of the ether oxygen at the


-position relative to the nitrogen (or 

depending on numbering preference, specifically the methoxy group) imparts unique solubility profiles and metabolic stability compared to purely alkyl chains. However, the use of the hydrochloride salt form requires specific modifications to standard protocols to ensure efficient in situ liberation of the free amine without compromising yield or inducing bis-sulfonylation.
Key Challenges Addressed
  • Salt Neutralization: Managing the stoichiometry of the base to neutralize the HCl counterion while driving the sulfonylation.

  • Regioselectivity: Preventing the formation of bis-sulfonamides (

    
    ).
    
  • Purification: Leveraging the acidic nature of primary sulfonamides for chemically intelligent workups.

Chemical Strategy & Mechanism[1][2][3][4][5][6][7][8]

The synthesis follows a nucleophilic substitution at the sulfur atom.[1][2] Unlike acyl chlorides, sulfonyl chlorides react via a concerted


-like mechanism or a stepwise addition-elimination pathway involving a trigonal bipyramidal transition state.

Critical Stoichiometry Note: Since the starting material is a hydrochloride salt (


), two equivalents of base  are theoretically required as a baseline:
  • One equivalent to liberate the free amine:

    
    
    
  • One equivalent to neutralize the HCl generated during sulfonylation:

    
    
    

In practice, a slight excess (2.5 – 3.0 eq) is recommended to drive the reaction to completion.

Reaction Pathway Diagram[9]

ReactionMechanism Start 2-Methoxy-1-butanamine Hydrochloride FreeAmine Free Amine (Nucleophile) Start->FreeAmine Deprotonation Base1 Base (Eq 1) Base1->FreeAmine Intermediate Transition State [S-N Bond Formation] FreeAmine->Intermediate Nucleophilic Attack SulfonylCl Sulfonyl Chloride (Electrophile) SulfonylCl->Intermediate Product Primary Sulfonamide (Target) Intermediate->Product - HCl SideProduct Bis-Sulfonamide (Impurity) Product->SideProduct Excess R-SO2Cl (Over-reaction)

Figure 1: Mechanistic pathway for sulfonylation. Note the critical branching point where excess electrophile can lead to the undesired bis-sulfonamide.

Materials & Equipment

Reagents
  • Substrate: this compound (>97% purity).

  • Electrophile: Aryl or Alkyl Sulfonyl Chloride (e.g., Tosyl chloride, Benzenesulfonyl chloride).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[3][4] Note: DCM is preferred for ease of workup; THF is preferred if the amine salt is poorly soluble in DCM.

  • Base: Diisopropylethylamine (DIPEA/Hünig's Base) or Triethylamine (TEA). DIPEA is recommended to reduce steric crowding and suppress bis-sulfonylation.

  • Quench: 1M HCl (aq), Saturated

    
    , Brine.
    
Equipment
  • Round-bottom flask (oven-dried) with septum.

  • Nitrogen/Argon balloon or manifold.

  • Ice-water bath (

    
    ).
    
  • Magnetic stir bar.[3][4]

Experimental Protocols

Protocol A: Anhydrous Conditions (Standard)

Best for drug discovery applications requiring high purity and yield.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL round-bottom flask and cool under a stream of Nitrogen.

    • Add This compound (1.0 mmol, 139.6 mg) and a magnetic stir bar.

    • Seal with a septum and purge with Nitrogen.

  • Solvation & Liberation:

    • Inject Anhydrous DCM (5.0 mL, 0.2 M concentration). The salt may not fully dissolve yet.

    • Add DIPEA (2.5 mmol, 435

      
      ) dropwise via syringe.
      
    • Observation: The mixture should clarify as the free amine is liberated and the organic-soluble DIPEA hydrochloride forms (or stays in solution). Stir at Room Temperature (RT) for 10 minutes to ensure complete liberation.

  • Reaction (0°C Start):

    • Cool the reaction flask to 0°C using an ice bath.

    • Dissolve the Sulfonyl Chloride (1.05 mmol, 1.05 eq) in a separate vial with minimal DCM (1-2 mL).

    • Crucial Step: Add the sulfonyl chloride solution dropwise over 5-10 minutes. Rapid addition favors bis-sulfonylation.

  • Progression:

    • Allow the reaction to warm to RT naturally.

    • Stir for 2–4 hours.

    • Monitor: Check via TLC (System: 30-50% EtOAc in Hexanes) or LCMS. The starting amine (ninhydrin active) should disappear.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash 1 (Acidic): Wash with 1M HCl (10 mL) to remove excess DIPEA and any unreacted amine. Note: The sulfonamide product is not basic and will remain in the organic layer.

    • Wash 2 (Basic - Mild): Wash with Saturated

      
       (10 mL) to remove any hydrolyzed sulfonic acid byproducts.
      
    • Wash 3: Brine (10 mL).

    • Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
Protocol B: "Hinsberg" Purification Strategy (Advanced)

Use this protocol if bis-sulfonylation is observed or if the product is difficult to purify by column chromatography.

Primary sulfonamides (


) are weakly acidic (

) due to the electron-withdrawing sulfonyl group stabilizing the nitrogen anion. Bis-sulfonamides lack this proton and are neutral.
  • Perform Reaction as described in Protocol A.

  • Modified Workup:

    • Dilute crude reaction mixture with EtOAc.

    • Extract with 1M NaOH (2 x 10 mL).

      • Chemistry: The Target Product becomes a water-soluble salt (

        
        ).
        
      • Impurity: Bis-sulfonamide and neutral impurities stay in the EtOAc layer.

    • Separate layers. Keep the Aqueous layer.

    • Acidify the aqueous layer carefully with 1M HCl to pH ~2-3.

      • Result: The Target Product will precipitate or oil out.

    • Re-extract the acidified aqueous layer with EtOAc (3 x 10 mL).

    • Dry and concentrate the final EtOAc extracts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete liberation of amine salt.Ensure 2.5–3.0 eq of base is used. Sonication can help dissolve the initial salt in DCM.
Bis-Sulfonylation Excess Sulfonyl Chloride or high temp.Strictly limit Sulfonyl Chloride to 1.0–1.05 eq. Keep reaction at 0°C longer. Use bulky base (DIPEA).
Starting Material Remains Hydrolysis of Sulfonyl Chloride.Ensure solvents are anhydrous.[3][4] Sulfonyl chlorides degrade over time; recrystallize or distill if old.[3]
Product in Aqueous Waste Product is too polar or acidic.If using Protocol B, ensure the final re-extraction is exhaustive. For very polar amines, use n-Butanol for extraction.

Analytical Characterization

Expected NMR Signals (in


): 
  • Sulfonamide NH: A broad singlet or doublet (if coupling to

    
    ) typically appearing between 
    
    
    
    4.5 – 6.0 ppm (exchangeable with
    
    
    ).
  • Methoxy Group: A sharp singlet at

    
     3.3 – 3.4 ppm.
    
  • Chiral Center (

    
    ):  Multiplet at 
    
    
    
    3.2 – 3.5 ppm.
  • 
    -Protons (
    
    
    
    ):
    These will shift downfield compared to the starting amine, typically appearing at
    
    
    2.9 – 3.1 ppm.

LCMS:

  • Mode: Electrospray Ionization (ESI).

  • Signal: Positive mode

    
     is usually visible. Negative mode 
    
    
    
    is often more sensitive for sulfonamides due to the acidic proton.

Workflow Decision Tree

Workflow Start Start: 2-Methoxy-1-butanamine HCl SolventChoice Solubility Check: Is salt soluble in DCM? Start->SolventChoice ProtocolA Protocol A: DCM + DIPEA (Standard) SolventChoice->ProtocolA Yes ProtocolB Use THF or DMF + DIPEA SolventChoice->ProtocolB No Reaction Perform Reaction (0°C -> RT) ProtocolA->Reaction ProtocolB->Reaction CheckTLC QC Check (TLC/LCMS): Bis-sulfonamide present? Reaction->CheckTLC StandardWorkup Standard Acid/Base Wash CheckTLC->StandardWorkup No (Clean) HinsbergWorkup Hinsberg Extraction (1M NaOH Extract -> Acidify) CheckTLC->HinsbergWorkup Yes (Impure) Final Final Product StandardWorkup->Final HinsbergWorkup->Final

Figure 2: Operational workflow for selecting the optimal solvent system and purification strategy.

References

  • National Institutes of Health (NIH). 2-Butanamine, 1-methoxy- Compound Summary. PubChem Database.[5] Available at: [Link]

  • Royal Society of Chemistry. Sustainable synthesis of sulfonamides via oxidative chlorination. RSC Advances, 2023. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Sulfonamides - Recent Literature. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategic Control of N-Alkylation for 2-Methoxy-1-butanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers working with 2-Methoxy-1-butanamine. This guide is designed to provide you with in-depth troubleshooting advice and practical, field-proven protocols to address a common and critical challenge in amine chemistry: the prevention of dialkylation side reactions. As your dedicated application scientist, my goal is to empower you with the knowledge to control your reaction outcomes, ensuring the selective synthesis of your desired mono-alkylated products.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries researchers have when encountering challenges with 2-Methoxy-1-butanamine alkylation.

Q1: Why am I observing a significant amount of dialkylated product in my reaction with 2-Methoxy-1-butanamine?

A: This is a classic issue in the N-alkylation of primary amines. The mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine. This increased nucleophilicity makes it a better reactant for the alkylating agent, leading to a second alkylation event and the formation of a tertiary amine as a byproduct. This can be thought of as a "runaway reaction" where the product of the desired reaction is more reactive than the starting material.[1]

Q2: How does the 2-methoxy group in 2-Methoxy-1-butanamine affect its reactivity and the likelihood of dialkylation?

A: The methoxy group at the 2-position introduces both electronic and steric effects. Electronically, the oxygen atom exerts an electron-withdrawing inductive effect, which can slightly decrease the electron density on the nitrogen atom. This makes 2-Methoxy-1-butanamine a slightly weaker base and nucleophile compared to a simple primary amine like 1-butanamine. This could potentially offer a slight advantage in controlling dialkylation under carefully controlled conditions. Sterically, the methoxy group provides some bulk near the reaction center, which can hinder the approach of the alkylating agent to some extent. However, this steric hindrance is generally not sufficient on its own to completely prevent dialkylation.

Q3: What are the primary strategies to favor mono-alkylation over dialkylation?

A: There are three main strategies to control the selectivity of N-alkylation:

  • Stoichiometric Control: Using a large excess of the primary amine (2-Methoxy-1-butanamine) is the simplest approach. By increasing the concentration of the starting amine, the probability of the alkylating agent reacting with it is much higher than with the newly formed, less concentrated secondary amine.[2]

  • Reaction Condition Optimization: Lowering the reaction temperature can help to favor the desired mono-alkylation. Additionally, the choice of solvent can play a crucial role in reaction kinetics and selectivity.

  • Alternative Synthetic Routes: Employing methods like reductive amination or using protecting groups are often more reliable for achieving high selectivity for mono-alkylation.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of problems you might encounter during the N-alkylation of 2-Methoxy-1-butanamine and offers systematic solutions.

Problem 1: Persistent Dialkylation Despite Using Excess Amine

Even with a large excess of 2-Methoxy-1-butanamine, you might still observe significant amounts of the dialkylated product.

Troubleshooting Workflow:

start High Dialkylation Observed temp Lower Reaction Temperature (e.g., from RT to 0°C or -20°C) start->temp outcome1 Mono-alkylation Improved temp->outcome1 Success outcome2 Dialkylation Still Problematic temp->outcome2 Failure solvent Change Solvent (e.g., from polar aprotic like DMF to less polar like THF) reductive_amination Consider Reductive Amination solvent->reductive_amination Failure protecting_group Employ a Protecting Group Strategy solvent->protecting_group Alternative solvent->outcome1 Success reductive_amination->outcome1 protecting_group->outcome1 outcome2->solvent

Caption: Troubleshooting workflow for persistent dialkylation.

Detailed Solutions:

  • Temperature Control: The rate of the second alkylation might be more sensitive to temperature than the first. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly improve selectivity for the mono-alkylated product.

  • Solvent Effects: The choice of solvent can influence the relative rates of the first and second alkylation. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, but this may favor the more nucleophilic secondary amine. Experimenting with less polar solvents like THF or acetonitrile might provide better selectivity.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) to the solution of excess amine can help maintain a low concentration of the electrophile, further favoring reaction with the more abundant primary amine.

Problem 2: Low Conversion or No Reaction

In some cases, especially with less reactive alkylating agents, you might struggle to get the reaction to proceed to completion.

Troubleshooting Steps:

  • Increase Temperature Gradually: While low temperatures are good for selectivity, some activation energy is required. If the reaction is too slow, cautiously increase the temperature in increments (e.g., from 0 °C to room temperature, then to 40-50 °C) while monitoring the product distribution by TLC or LC-MS.

  • Choice of Base: If you are using a base to scavenge the acid produced during the reaction (e.g., when using an alkyl halide), ensure it is non-nucleophilic and of appropriate strength. A hindered base like diisopropylethylamine (DIPEA) is often a good choice.

  • Activate the Alkylating Agent: If using an alkyl chloride or bromide, adding a catalytic amount of sodium or potassium iodide can increase the rate of reaction via the Finkelstein reaction, which generates the more reactive alkyl iodide in situ.

Experimental Protocols for Selective Mono-Alkylation

Here are detailed, step-by-step protocols for three reliable methods to achieve selective mono-alkylation of 2-Methoxy-1-butanamine.

Protocol 1: Optimized Direct Alkylation with Stoichiometric Control

This protocol aims to maximize mono-alkylation by carefully controlling stoichiometry and reaction conditions.

Materials:

  • 2-Methoxy-1-butanamine

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Standard workup and purification reagents

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • Add 2-Methoxy-1-butanamine (5-10 equivalents) and DIPEA (1.5 equivalents relative to the alkyl halide) to the flask and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the alkyl halide (1 equivalent) dropwise to the stirred solution over 30-60 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the alkyl halide is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale: The large excess of the primary amine and the slow addition of the alkylating agent at a low temperature are all designed to kinetically favor the reaction with the starting material over the mono-alkylated product.

Protocol 2: Reductive Amination for High Selectivity

Reductive amination is a highly reliable method for the synthesis of secondary amines, as it avoids the issue of the product being more nucleophilic than the starting material.[3][4][5]

Materials:

  • 2-Methoxy-1-butanamine

  • Aldehyde or ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride - NaBH(OAc)₃)

  • Anhydrous solvent (e.g., Dichloromethane - DCM or 1,2-Dichloroethane - DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a round-bottom flask, add the aldehyde or ketone (1 equivalent) and 2-Methoxy-1-butanamine (1-1.2 equivalents) in anhydrous DCM or DCE.

  • If the carbonyl compound is a ketone, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue to stir at room temperature and monitor the reaction by TLC or LC-MS until the imine is consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

start Start: Aldehyde/Ketone + 2-Methoxy-1-butanamine imine Imine Formation (Reversible) start->imine Step 1 reduction In situ Reduction with NaBH(OAc)₃ imine->reduction Step 2 product Mono-alkylated Secondary Amine reduction->product

Caption: Workflow for reductive amination.

Protocol 3: Protection-Alkylation-Deprotection Strategy

For substrates that are particularly prone to dialkylation or when other sensitive functional groups are present, a protection strategy offers the most control. The tert-butyloxycarbonyl (Boc) group is a common and reliable choice for protecting amines.[6][7][8][9][10][11][12][13]

Materials:

  • 2-Methoxy-1-butanamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., Triethylamine - TEA or Sodium hydroxide)

  • Solvent for protection (e.g., THF, Dioxane, or DCM)

  • Strong base for alkylation (e.g., Sodium hydride - NaH)

  • Alkylating agent

  • Anhydrous solvent for alkylation (e.g., THF or DMF)

  • Acid for deprotection (e.g., Trifluoroacetic acid - TFA or HCl in dioxane)

  • Solvent for deprotection (e.g., DCM)

Procedure:

Step 1: Boc Protection

  • Dissolve 2-Methoxy-1-butanamine (1 equivalent) in a suitable solvent (e.g., THF).

  • Add a base such as triethylamine (1.5 equivalents).

  • Add di-tert-butyl dicarbonate (1.1 equivalents) and stir at room temperature until the starting amine is consumed (monitor by TLC).

  • Work up the reaction by removing the solvent and partitioning between water and an organic solvent (e.g., ethyl acetate). Dry and concentrate to obtain the Boc-protected amine.

Step 2: Alkylation of the Boc-protected Amine

  • Dissolve the Boc-protected amine (1 equivalent) in an anhydrous aprotic solvent like THF or DMF under an inert atmosphere.

  • Cool the solution to 0 °C and carefully add a strong base like sodium hydride (1.1 equivalents).

  • Stir for 30 minutes at 0 °C to form the corresponding amide.

  • Add the alkylating agent (1.1 equivalents) and allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with water and extract the product.

  • Purify the N-alkylated, N-Boc protected product.

Step 3: Deprotection

  • Dissolve the purified product from Step 2 in a solvent like DCM.

  • Add an excess of a strong acid, such as TFA (5-10 equivalents) or a solution of HCl in dioxane.

  • Stir at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC).

  • Remove the solvent and excess acid under reduced pressure to obtain the desired mono-alkylated secondary amine, usually as its corresponding salt.

start 2-Methoxy-1-butanamine protect Boc Protection start->protect alkylate N-Alkylation protect->alkylate deprotect Boc Deprotection alkylate->deprotect product Pure Mono-alkylated Product deprotect->product

Caption: Protection-alkylation-deprotection workflow.

Data Summary

MethodKey AdvantagesKey DisadvantagesTypical Selectivity for Mono-alkylation
Optimized Direct Alkylation Simple, one-step procedure.Requires a large excess of the amine, which can be wasteful. Selectivity can be challenging to perfect.Moderate to Good
Reductive Amination Excellent selectivity for mono-alkylation. Wide range of aldehydes and ketones can be used.Two-step, one-pot procedure. Requires a reducing agent.Excellent
Protection/Deprotection Provides the highest level of control and selectivity.Multi-step process, which adds to the overall synthesis time and can reduce overall yield.Excellent

Conclusion

Preventing dialkylation in the N-alkylation of 2-Methoxy-1-butanamine is a common challenge that can be effectively managed through a systematic and informed approach. While direct alkylation can be optimized, for applications demanding high purity and selectivity, reductive amination or a protection-deprotection strategy are superior methods. By understanding the underlying principles of reactivity and carefully selecting your synthetic strategy, you can achieve your desired mono-alkylated products with high efficiency and purity.

For further assistance or to discuss your specific experimental challenges, please do not hesitate to contact our technical support team.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Lehmann, F., & Scobie, M. (2008). A High-Throughput Method for the Reductive Amination of Aldehydes and Ketones with Primary and Secondary Amines. Synthesis, 2008(11), 1679-1681.
  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471.
  • Quora. (2023, July 31). How does a large excess of ammonia prevent polyalkyalation when preparing primary amines? Retrieved from [Link]

  • Mathur, S., et al. (2014).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Selective N-Monoalkylation of Primary Amines. Organic Letters, 1(12), 1893-1896.
  • Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, February 8). BOC Deprotection. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Regioselective monoalkylation of ketones via their manganese enolates. Retrieved from [Link]

  • ChemRxiv. (n.d.). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butanamine, 1-methoxy-. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 3: Synthesis of Nitroxides and Alkoxyamines. Retrieved from [Link]

  • RSC Publishing. (2021, October 14). Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, May 2). Labile alkoxyamines: past, present, and future. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Tetrahedron. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][14][15]naphthyrin-5(6H)-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • Chinese Chemical Letters. (n.d.). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Retrieved from [Link]

  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Cheméo. (n.d.). 2-Butanamine, N-(1-methylpropyl)-. Retrieved from [Link]

  • Brotzel, F. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. (Doctoral dissertation). Ludwig-Maximilians-Universität München.
  • St.Peter's Institute of Pharmaceutical Sciences. (n.d.). POC I Nucleophiles.pdf.
  • Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]

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Technical Support Center: Handling Hygroscopic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Scientist Support Center. Handling hygroscopic amine hydrochloride salts presents a unique set of challenges in organic synthesis. Due to their ionic nature, these salts rapidly absorb atmospheric moisture, which can ruin stoichiometry, quench moisture-sensitive reagents, and stall critical coupling steps.

This guide is designed to provide researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each technique.

Part 1: Troubleshooting Guide & FAQs

Q1: My amine hydrochloride salt turns into a sticky paste on the benchtop. How can I accurately weigh it for stoichiometric reactions?

  • Causality: Amine hydrochlorides possess high lattice energies but feature highly polar ionic bonds that rapidly coordinate with atmospheric water vapor. This leads to deliquescence—the solid absorbs so much moisture that it dissolves into an aqueous paste, as commonly seen with 1[1]. This introduces unknown molar equivalents of water, throwing off stoichiometry and potentially quenching moisture-sensitive reagents.

  • Solution: If a 2[2] is unavailable, use the "difference method" in a dry environment. Store the bulk salt in a desiccator. Tare a thoroughly dried vial with a septum. Quickly transfer an approximate amount of the salt into the vial, seal it, and weigh it to find the exact mass by difference. Alternatively, utilize3[3] processed in a controlled environment to entirely bypass benchtop exposure.

Q2: I need to use a highly hygroscopic amine hydrochloride in a moisture-sensitive amide coupling. Standard vacuum oven drying causes the salt to decompose. What is the best method to remove bound water?

  • Causality: Thermal drying under high vacuum often leads to the reverse protonation and dissociation of the amine hydrochloride into the volatile free amine and HCl gas, degrading your starting material. Furthermore, water molecules are tightly bound in the crystal lattice via hydrogen bonding, making surface-level desiccation ineffective.

  • Solution: Azeotropic drying is the most effective, self-validating method. By suspending the wet salt in a solvent like anhydrous toluene and evaporating it under reduced pressure, water is entrained and removed as a low-boiling azeotrope. This technique is standard practice for4[4] and was notably utilized in the5[5] to prevent competitive hydrolysis during the handling of hygroscopic aminonitrile intermediates.

Q3: When I attempt to free-base the dried amine hydrochloride in situ, my reaction stalls or yields are low. Why?

  • Causality: Amine hydrochlorides have exceptionally poor solubility in non-polar organic solvents. If the auxiliary base (e.g., DIPEA, TEA) cannot physically access the solid salt lattice, the acid-base equilibrium remains shifted toward the unreactive protonated amine, starving your reaction of the necessary nucleophile.

  • Solution: Ensure the reaction solvent can at least partially dissolve the salt. In strictly anhydrous conditions, adding a highly polar, aprotic co-solvent (like DMF or CH₃CN) disrupts the crystal lattice. This allows the auxiliary base to efficiently deprotonate the amine, generating the nucleophilic free amine for the reaction, as demonstrated in 6[6].

Part 2: Quantitative Data – Comparison of Drying Strategies

To select the appropriate drying method, consult the table below. Azeotropic distillation provides the best balance of moisture removal and compound integrity.

Drying MethodOperating TemperatureWater Removal EfficiencyRisk of Amine Degradation / SublimationProcessing Time
Azeotropic Drying (Toluene) 40–60 °CVery High (<0.1% residual)Low 1–2 Hours
Vacuum Oven 60–100 °CModerate (Often forms surface crust)High (Loss of HCl and volatile amine)12–24 Hours
Desiccator (P₂O₅) Ambient (20–25 °C)Low (Only removes surface moisture)None 48+ Hours

Part 3: Experimental Protocols

The following self-validating protocols ensure the structural integrity of your amine while completely removing reactive moisture.

Protocol 1: Azeotropic Drying of Amine Hydrochloride Salts

This method utilizes the minimum-boiling azeotrope of toluene and water to entrain and remove lattice-bound moisture without thermal degradation.

  • Preparation: Transfer the wet/hygroscopic amine hydrochloride salt to a flame-dried round-bottom flask.

  • Solvent Addition: Suspend the salt in anhydrous toluene (approximately 10–15 mL per gram of salt).

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (50–100 mbar) using a water bath set to 40–60 °C . Critical Causality: Keeping the temperature strictly below 60 °C prevents thermal degradation and sublimation of the salt.

  • Iteration: Repeat the toluene suspension and evaporation process two to three additional times. This repetition ensures complete entrainment of deeply bound water.

  • Validation: The process is self-validating. You will observe the material transition from a sticky, gummy residue to a free-flowing, fine white powder. Once this visual cue is achieved, backfill the flask with dry nitrogen or argon.

Protocol 2: In Situ Free-Basing for Moisture-Sensitive Couplings

This protocol ensures the generation of the active nucleophile in a moisture-free environment.

  • Solvation: To the flask containing the azeotropically dried salt, add an anhydrous, polar aprotic solvent (e.g., CH₃CN or DMF) under an inert atmosphere. The polarity is required to disrupt the ionic lattice.

  • Temperature Control: Chill the suspension in an ice bath (0 °C) to mitigate the exothermic nature of the neutralization reaction.

  • Deprotonation: Dropwise, add a non-nucleophilic tertiary amine base (e.g., N,N-diisopropylethylamine[DIPEA] or triethylamine [TEA]). Use 1.2 to 2.0 molar equivalents relative to the amine salt.

  • Equilibration & Validation: Stir the mixture for 15–30 minutes at room temperature. The generation of the soluble free amine will often clarify the suspension, serving as a visual indicator that the nucleophile is ready for the subsequent electrophilic coupling.

Part 4: Workflow Visualization

G N1 Hygroscopic Amine Hydrochloride Salt N2 Weighing Protocol (Difference Method / Glovebox) N1->N2 Prevent deliquescence N3 Azeotropic Drying (Toluene, <60°C) N2->N3 Remove bound H2O N4 In Situ Free-Basing (DIPEA/TEA in DMF/MeCN) N3->N4 Yield anhydrous powder N5 Anhydrous Reaction (e.g., Amide Coupling) N4->N5 Generate nucleophile

Workflow for handling and in situ free-basing of hygroscopic amine hydrochlorides.

References

  • HepatoChem. How do you handle hygroscopic salts? URL:[Link]

  • ScienceOpen. Clean SI 11-23-22 (Supporting Information for Nirmatrelvir Synthesis). URL:[Link]

  • ChinaAmines. Di-Methyl Amine Hydrochloride (DMA HCL)– Pharma & Agrochemical Intermediate. URL:[Link]

  • National Institutes of Health (NIH) / PMC. A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. URL:[Link]

  • Google Patents.US5045244A - Preparation of metal halide-amine complexes.

Sources

Technical Support Center: Strategies for Improving Amide Coupling Yields with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center focused on a persistent challenge in synthetic chemistry: the efficient formation of amide bonds with sterically hindered amines. This guide is designed for researchers, scientists, and professionals in drug development who encounter and seek to overcome low yields and reaction failures in these critical transformations. Here, we dissect the underlying causes of these difficulties and provide a systematically structured resource of troubleshooting strategies, frequently asked questions, and detailed experimental protocols to enhance your success.

Understanding the Challenge: The Impact of Steric Hindrance

Steric hindrance in amide coupling arises when bulky atomic groups on either the carboxylic acid or, more commonly, the amine, physically obstruct the approach of the reacting partners and the coupling reagents.[1] This obstruction slows down the rate of the desired nucleophilic attack, often leading to low yields, incomplete reactions, and the formation of unwanted side products.[1] Common culprits include α,α-disubstituted amino acids, N-methylated amino acids, and secondary amines with bulky substituents.[1]

Frequently Asked Questions (FAQs)

Q1: Why are my amide coupling yields consistently low when using a sterically hindered amine?

Low yields in these reactions are typically a direct consequence of the steric bulk impeding the formation of the tetrahedral intermediate during nucleophilic acyl substitution. The bulky groups create a high-energy transition state, slowing down the reaction kinetics. This can lead to the decomposition of activated intermediates or the prevalence of side reactions before the desired amide bond can form.

Q2: What are the primary side reactions to be aware of?

Several side reactions can plague amide couplings with hindered amines:

  • N-acylurea Formation: When using carbodiimide reagents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea if the amine is too slow to react.[2]

  • Racemization: For chiral carboxylic acids, especially amino acids, the activated intermediate can be susceptible to racemization through the formation of an oxazolone.[2][3]

  • Reaction with the Coupling Reagent: Some coupling reagents, particularly uronium/aminium salts like HATU, can react with the amine to form a guanidinium byproduct, consuming the amine and reducing the yield.[2]

  • Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride.[2]

Q3: When should I consider switching my coupling reagent?

If you observe low to no product formation with standard coupling reagents like DCC or EDC, even with additives, it is advisable to switch to a more potent activating agent. Uronium or phosphonium salt-based reagents are generally more effective for hindered substrates. For exceptionally challenging couplings, converting the carboxylic acid to a more reactive species like an acyl fluoride may be the best strategy.[4][5][6]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during amide coupling with sterically hindered amines.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient Reagent Reactivity: The coupling reagent is not potent enough to overcome the steric barrier.[4] 2. Poor Solubility: Starting materials are not fully dissolved, limiting their availability for reaction. 3. Steric Hindrance: The bulky nature of the substrates is preventing the reaction.[1]1. Switch to a more powerful coupling reagent: Consider using uronium salts (HATU, HBTU, HCTU), phosphonium salts (PyBOP, PyAOP), or COMU.[2] For extremely difficult cases, consider forming the acyl fluoride.[4][5][6] 2. Improve Solvation: Use more polar aprotic solvents like DMF, NMP, or a mixture such as DCM/DMF/NMP (1:1:1).[4] 3. Increase Reaction Time and Temperature: Extend the reaction time (e.g., to overnight) and consider gentle heating (40-60 °C) to overcome the activation energy barrier.[1][4]
Significant Side Product Formation (e.g., N-acylurea) 1. Slow Amine Attack: The sterically hindered amine is not reacting quickly enough with the activated intermediate. 2. Inappropriate Coupling Reagent: Carbodiimides are prone to N-acylurea formation with unreactive amines.[2]1. Use Additives: Incorporate HOBt or HOAt to form a more reactive and stable active ester, which is less prone to rearrangement.[2] 2. Change Coupling Reagent: Switch to a uronium or phosphonium salt-based reagent that is less susceptible to this side reaction.[2]
Racemization of Chiral Carboxylic Acid 1. Formation of Oxazolone Intermediate: The reaction conditions are promoting the formation of a planar oxazolone, which leads to loss of stereochemistry.[2] 2. Excessive Base or High Temperature: These conditions can accelerate racemization.1. Use Racemization-Suppressing Additives: HOBt and, more effectively, HOAt are known to minimize racemization.[2] 2. Optimize Base and Temperature: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine.[2] Avoid excessive heating if possible.
Incomplete Conversion 1. Insufficient Equivalents of Reagents: The stoichiometry of the coupling partners and reagents may not be optimal. 2. Deactivation of Reagents: Moisture in the reaction can hydrolyze the coupling reagents and activated intermediates.1. Increase Equivalents: For difficult couplings, using an excess of the carboxylic acid and coupling reagent (e.g., 1.5-2 equivalents) can drive the reaction to completion. 2. Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Advanced Strategies for Highly Hindered Systems

For cases where conventional coupling methods fail, more advanced strategies may be necessary:

  • Acyl Fluoride Formation: The conversion of the carboxylic acid to an acyl fluoride creates a highly reactive intermediate that can overcome significant steric barriers.[4][5][6] This can be achieved using reagents like TFFH or XtalFluor-E.[5]

  • Grignard Reagent Addition to Isocyanates: For the synthesis of extremely hindered amides, the addition of a Grignard reagent to an isocyanate offers a powerful alternative to traditional coupling methods.[7]

Experimental Protocols

Protocol 1: General Amide Coupling with a Hindered Amine using HATU

This protocol is a robust starting point for many sterically challenging amide couplings.

Materials:

  • Carboxylic acid

  • Sterically hindered amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Add the sterically hindered amine (1.1 equiv.).

  • In a separate vial, dissolve HATU (1.1 equiv.) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the addition of DIPEA (2.0 equiv.).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered substrates, the reaction may require gentle heating (40-50 °C) or an extended reaction time (12-24 hours).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride-Mediated Coupling for Extremely Hindered Substrates

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[4][5]

Materials:

  • Carboxylic acid

  • Sterically hindered amine

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or another suitable fluorinating agent

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DCM (Dichloromethane)

Procedure:

  • Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) in anhydrous DCM.

  • Add TFFH (1.1 equiv.) and DIPEA (2.0 equiv.).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acyl fluoride. Monitor the conversion by TLC or by quenching a small aliquot with methanol and analyzing by LC-MS.

  • Coupling Reaction: Add the sterically hindered amine (1.2 equiv.) to the reaction mixture containing the in situ-generated acyl fluoride.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) overnight.

  • Work-up and purify as described in Protocol 1.

Visualizing the Process

Amide Coupling Workflow

AmideCouplingWorkflow cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack cluster_troubleshooting Troubleshooting Loop CarboxylicAcid Carboxylic Acid ActivatedIntermediate Activated Intermediate (e.g., Active Ester) CarboxylicAcid->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU, EDC) AmideProduct Desired Amide Product ActivatedIntermediate->AmideProduct + Hindered Amine HinderedAmine Sterically Hindered Amine LowYield Low Yield / No Reaction AmideProduct->LowYield If yield is low Optimize Optimize Conditions: - Stronger Reagent - Higher Temperature - Longer Time LowYield->Optimize Optimize->CarboxylicAcid Re-run reaction

Caption: A workflow for amide coupling with sterically hindered amines.

Key Factors in Hindered Amide Coupling

HinderedCouplingFactors cluster_reactants Reactant Properties cluster_reagents Reagent Choice cluster_conditions Reaction Conditions StericHindrance Steric Hindrance Yield Reaction Yield StericHindrance->Yield -ve impact Nucleophilicity Amine Nucleophilicity Nucleophilicity->Yield +ve impact CouplingReagent Coupling Reagent CouplingReagent->Yield critical Additives Additives (HOBt, HOAt) Additives->Yield improves Solvent Solvent Solvent->Yield influences Temperature Temperature Temperature->Yield influences Time Reaction Time Time->Yield influences

Caption: Factors influencing the yield of hindered amide couplings.

References

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology.
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions - Benchchem.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • The Synthesis of Sterically Hindered Amides - CHIMIA.
  • Optimization of Automated Synthesis of Amide-Linked RNA - ACS Omega. [Link]

  • Ynamide Coupling Reagents: Origin and Advances - PMC. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - ACS Sustainable Chemistry & Engineering. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Technical Support Center: Removing Unreacted 2-Methoxy-1-butanamine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Core Principles & Initial Assessment

Successfully removing unreacted 2-Methoxy-1-butanamine hinges on understanding its key physicochemical properties and how they interact with your specific reaction components.

Table 1: Key Physicochemical Properties of 2-Methoxy-1-butanamine

PropertyValueSignificance for Purification
Boiling Point ~127 °CModerately volatile, making distillation a potential but not always straightforward method.[1]
Solubility Soluble in water and organic solvents.This dual solubility can complicate standard liquid-liquid extractions.[2][3]
pKa (of conjugate acid) Estimated ~10.78 (similar to n-butylamine)Its basicity is the most critical property to exploit for purification via pH manipulation.[4]

Before selecting a purification strategy, a crucial first step is to assess the stability of your desired product. Is it sensitive to strong acids or bases? Is it thermally labile? The answers to these questions will guide you to the most appropriate method.

FAQ 1: My standard aqueous workup is ineffective. How can I improve the removal of 2-Methoxy-1-butanamine?

This is a common challenge stemming from the amine's solubility in many organic solvents. A simple water or brine wash is often insufficient. The most robust and widely applicable method is an acid-base extraction .

The Scientific Rationale: By washing the organic reaction mixture with a dilute aqueous acid, the basic amine is protonated to form an ammonium salt.[5][6] This salt is ionic and therefore highly soluble in the aqueous phase, allowing for its effective removal from the organic layer containing your product.[5][7]

Detailed Protocol: Acidic Wash for Amine Removal

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • Acid Wash: In a separatory funnel, wash the organic layer with 1 M aqueous hydrochloric acid (HCl).[8] The volume of the acid wash should be roughly equal to the volume of the organic layer.

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: For stubborn mixtures, a second acid wash is recommended.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Diagram 1: Acid-Base Extraction Workflow

Crude Reaction Mixture in Organic Solvent Crude Reaction Mixture in Organic Solvent Add 1M HCl (aq) Add 1M HCl (aq) Crude Reaction Mixture in Organic Solvent->Add 1M HCl (aq) Shake & Separate Shake & Separate Add 1M HCl (aq)->Shake & Separate Aqueous Layer (Amine Salt) Aqueous Layer (Amine Salt) Shake & Separate->Aqueous Layer (Amine Salt) Organic Layer (Product) Organic Layer (Product) Shake & Separate->Organic Layer (Product) Wash with NaHCO3 Wash with NaHCO3 Organic Layer (Product)->Wash with NaHCO3 Wash with Brine Wash with Brine Wash with NaHCO3->Wash with Brine Dry & Concentrate Dry & Concentrate Wash with Brine->Dry & Concentrate Purified Product Purified Product Dry & Concentrate->Purified Product

Caption: Workflow for the removal of 2-Methoxy-1-butanamine using an acidic wash.

FAQ 2: My product is acid-sensitive. What are my options?

When dealing with acid-labile compounds, alternative, non-acidic methods are essential.

Method A: Scavenger Resins

Scavenger resins are solid-supported reagents that covalently bind to and remove specific functional groups from solution.[9] For primary amines like 2-Methoxy-1-butanamine, resins functionalized with isocyanates or aldehydes are particularly effective.[10][11]

The Mechanism: The amine reacts with the electrophilic functional group on the resin, forming a covalent bond. The resin, now carrying the scavenged amine, is then simply removed by filtration.

Detailed Protocol: Amine Scavenging with Resin

  • Resin Selection: Choose a scavenger resin appropriate for primary amines (e.g., polystyrene-bound isocyanate).

  • Stoichiometry: Use a 2-3 fold excess of the scavenger resin relative to the amount of residual amine.

  • Incubation: Add the resin to the crude reaction mixture dissolved in a suitable solvent (e.g., DCM, THF) and stir at room temperature.

  • Monitoring: Track the disappearance of the amine by a suitable method (e.g., TLC, LC-MS).

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Rinse and Concentrate: Rinse the resin with a small amount of fresh solvent to recover any adsorbed product, combine the filtrates, and concentrate.

Method B: Distillation

Given its boiling point of approximately 127 °C, distillation can be a viable option if your product is significantly less volatile.[1]

  • Simple Distillation: Effective if the boiling point difference between your product and the amine is >100 °C.

  • Fractional Distillation: Necessary for smaller boiling point differences.

  • Vacuum Distillation: Highly recommended for high-boiling or thermally sensitive products.[12] Lowering the pressure reduces the boiling points of all components, allowing for separation at a lower temperature and minimizing product degradation.[12][13]

Diagram 2: Decision Tree for Purification Strategy

start Start: Crude Product with Amine Impurity acid_stable Is product acid-stable? start->acid_stable acid_wash Acid-Base Extraction acid_stable->acid_wash Yes alternatives Consider Alternatives acid_stable->alternatives No thermal_stable Is product thermally stable & non-volatile? alternatives->thermal_stable distillation Distillation (Atmospheric or Vacuum) thermal_stable->distillation Yes scavenger Scavenger Resin thermal_stable->scavenger No

Caption: A decision-making flowchart for selecting the appropriate purification method.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Amine still present after a single acid wash. - Insufficient acid used.- Inefficient mixing.- Perform a second or even third acid wash.- Ensure vigorous shaking during extraction.
An emulsion forms during extraction. - High concentration of solutes.- Solvent choice.- Add a small amount of brine to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period.
Product loss into the aqueous layer. - Product has some acidic or basic character.- Product has some water solubility.- Use a milder acid for the wash (e.g., saturated ammonium chloride solution).- Back-extract the acidic aqueous layer with fresh organic solvent to recover any dissolved product.

References

  • Workup for Removing Amines. (n.d.). University of Rochester. Retrieved from [Link]

  • Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines. Synlett, 1999(01), 152-158.
  • Solid-Supported Scavengers. (n.d.). Supra Sciences. Retrieved from [Link]

  • Process for the purification of aromatic amines. (2013). Google Patents.
  • Wang, C., et al. (2023). Progress in Amine Reclamation Technology for High-Sulfur Natural Gas Purification. Energy & Fuels, 37(15), 10855-10868.
  • The application of scavenger resin in combinatorial chemistry. (2002). ResearchGate. Retrieved from [Link]

  • Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • purifying secondary amine. (2012). Sciencemadness Discussion Board. Retrieved from [Link]

  • Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.
  • Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • Scavenger resin and processes for the use thereof. (2005). Google Patents.
  • Amine Production. (n.d.). Koch-Glitsch. Retrieved from [Link]

  • Amine workup. (2024). Reddit. Retrieved from [Link]

  • Process for removing primary amines from an amine-containing stream. (2000). Google Patents.
  • Liquid/liquid Extraction. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Process for the purification of amines. (1967). Google Patents.
  • Hülsmann, J., et al. (2022). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization.
  • METHODS YIELDING ONLY PRIMARY AMINES AND REACTIONS P4. (2012). YouTube. Retrieved from [Link]

  • St. Denis, J. D., et al. (2018). Direct Deamination of Primary Amines via Isodiazene Intermediates. ACS Central Science, 4(8), 1062-1068.
  • 2-Butanamine, 1-methoxy-. (n.d.). PubChem. Retrieved from [Link]

  • 2-Methoxy-1-butanamine. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • n-Butylamine. (n.d.). Wikipedia. Retrieved from [Link]

  • 1-Butanamine, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1-Butanamine. (n.d.). Cheméo. Retrieved from [Link]

  • 2-Methylbutylamine. (n.d.). PubChem. Retrieved from [Link]

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Technical Support Center: 2-Methoxy-1-butanamine Free Base Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isolating 2-Methoxy-1-butanamine (2-MBA) as a free base requires precise manipulation of aqueous pH to overcome the buffering capacity of the amine salt. Due to the inductive effect of the


-methoxy group, the 

of this amine is slightly lower than standard aliphatic amines, typically estimated between 9.4 and 9.8 .

To achieve quantitative extraction (>99% recovery), the aqueous phase must be adjusted to pH ≥ 12.5 prior to organic solvent extraction. This guide details the thermodynamic justification, optimized protocol, and troubleshooting steps for this workflow.

Module 1: The Theoretical Basis (FAQs)

Q1: What is the exact target pH for extraction, and why?

Recommendation: pH 12.5 – 13.0

The Science: Extraction efficiency is governed by the Henderson-Hasselbalch equation. To extract an amine into an organic solvent, it must be in its neutral (deprotonated) "free base" form.



  • The

    
     Factor:  While simple alkyl amines (e.g., butylamine) have a 
    
    
    
    , the oxygen atom at the C2 position in 2-MBA exerts an electron-withdrawing inductive effect (-I effect). This lowers the electron density on the nitrogen, making the conjugate acid more acidic. We estimate the
    
    
    of 2-MBA to be approximately 9.6 (comparable to 2-methoxyethylamine,
    
    
    9.2–9.8).
  • The "Rule of 2": To drive the equilibrium 99% toward the free base, the pH must be at least 2 units higher than the

    
    .
    
    • 
       (Minimum threshold)
      
    • Target: pH 12.5 provides a safety margin for complete deprotonation.

Q2: Which solvent should I use: DCM, MTBE, or Ethyl Acetate?

Recommendation: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .

SolventSuitabilityNotes
DCM High Excellent solubility for free base amines. Denser than water (bottom layer).
MTBE High Good solubility.[1] Lighter than water (top layer). Clean separation.
Ethyl Acetate Low Avoid. At pH > 12, EtOAc can hydrolyze, contaminating your product with ethanol and acetic acid.
Diethyl Ether Medium Good solubility, but highly volatile and flammable. 2-MBA is also volatile; co-evaporation is a risk.
Q3: Is the free base volatile?

Yes. The molecular weight of 2-MBA is ~103.16 g/mol . Like many low-molecular-weight amines, the free base is a volatile liquid (Estimated BP: 125–135°C).

  • Critical Warning: Do not subject the free base to high vacuum (< 10 mbar) for extended periods at room temperature, or you will lose significant mass.

Module 2: Optimized Extraction Protocol

Visual Workflow

ExtractionWorkflow Start Start: 2-MBA Salt (Aq. Solution) Basify Basification Add 5M NaOH to pH > 12.5 (Keep T < 20°C) Start->Basify CheckPH Verify pH (Must be deep blue on litmus) Basify->CheckPH CheckPH->Basify pH < 12 Extract Extraction 3x Vol with DCM or MTBE CheckPH->Extract pH OK Dry Drying Anhydrous Na2SO4 Extract->Dry Evap Concentration Rotovap (40°C, >100 mbar) Dry->Evap Final Final Product 2-MBA Free Base Oil Evap->Final

Caption: Step-by-step workflow for the conversion of 2-Methoxy-1-butanamine salt to free base.

Step-by-Step Methodology
  • Preparation:

    • Dissolve the amine salt (HCl or TFA salt) in minimal distilled water (approx. 5–10 mL per gram of salt).

    • Place the vessel in an ice-water bath. Exotherm Warning: Neutralization releases heat; keeping the solution cool prevents volatilization of the free amine.

  • Basification:

    • Slowly add 5M NaOH or 50% KOH dropwise with stirring.

    • Monitor pH continuously. Continue until pH reaches 12.5 – 13.0 .

    • Indicator Check: Standard pH paper should turn deep blue/purple.

  • Extraction:

    • Transfer the aqueous mixture to a separatory funnel.

    • Solvent: Add Dichloromethane (DCM) equal to the aqueous volume.

    • Technique: Shake vigorously for 2 minutes. Vent frequently.

    • Separation: Allow layers to separate.[2]

      • If using DCM: Collect the lower organic layer.

      • If using MTBE: Collect the upper organic layer.

    • Repeat: Re-extract the aqueous layer 2 more times (Total 3 extractions). Combine all organic fractions.

  • Washing & Drying:

    • Brine Wash: Wash the combined organic phase once with saturated NaCl (brine) to remove trapped water and residual base.

    • Drying: Add anhydrous Sodium Sulfate (

      
      ) to the organic phase. Let sit for 10–15 minutes.
      
    • Filtration: Filter off the solid desiccant. Rinse the solids with a small amount of fresh solvent.

  • Concentration (Critical Step):

    • Use a rotary evaporator.

    • Bath Temp: 35–40°C.

    • Pressure: Do not go to full vacuum immediately. Start at 300 mbar and slowly lower to ~100 mbar.

    • Stop Point: Stop when solvent distillation ceases. Do not leave under vacuum for prolonged periods to prevent product loss.

Module 3: Troubleshooting Guide

Issue 1: Low Yield (< 50%)
Potential CauseDiagnosisCorrective Action
Incomplete Basification Aqueous layer pH was < 11.Re-adjust aqueous layer to pH 13 and re-extract.
Product Volatility Product lost on Rotovap.Check receiving flask for amine smell. Use milder vacuum settings next time.
Water Solubility Amine remained in water.Saturate the aqueous phase with NaCl ("Salting Out") before extraction to push the amine into the organic phase.
Issue 2: Emulsions (Cloudy interface that won't separate)

Cause: Amines can act as surfactants, especially at high pH. Solution:

  • Add Brine: Add 10–20 mL of saturated NaCl solution. The increased ionic strength helps break the emulsion.

  • Filtration: If solid particulates are visible at the interface, filter the entire mixture through a Celite pad or glass wool.

  • Time: Allow the funnel to sit undisturbed for 20+ minutes.

Issue 3: Product contains water (Cloudy oil)

Cause: 2-Methoxy-1-butanamine is hygroscopic (attracts water) due to the ether and amine groups. Solution:

  • Redissolve the oil in dry DCM.

  • Dry over fresh

    
     (Magnesium Sulfate is a more aggressive drying agent than Sodium Sulfate).
    
  • Filter and re-concentrate.

References

  • Evans, D. A. (2005).[3] Evans pKa Table. Harvard University. Retrieved from [Link] (Referencing pKa values for 2-methoxyethylamine).

  • PubChem. (n.d.).[4][5] Compound Summary: 2-Methoxyethanamine (CAS 109-85-3).[1][4] National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for amine extraction protocols and solvent selection).
  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

Sources

Stability of 2-Methoxy-1-butanamine HCl under basic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Stability and Handling in Basic Reaction Conditions

Welcome to the Technical Support Center for 2-Methoxy-1-butanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for the use of this primary amine salt in basic reaction environments. As Senior Application Scientists, we have structured this guide to address the common challenges and questions that arise during synthesis, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Is 2-Methoxy-1-butanamine HCl stable in the presence of bases?

The core structure of 2-Methoxy-1-butanamine is generally stable under most basic conditions encountered in organic synthesis. The two primary points of potential reactivity are the amine and the ether linkage.

  • Amine Group: The amine itself does not "decompose" in the presence of a base. Instead, the hydrochloride salt is neutralized (deprotonated) by the base to generate the free, neutral 2-Methoxy-1-butanamine. This free amine is the reactive nucleophilic species required for most synthetic applications. The "instability" users may encounter is not degradation of the molecule, but rather its undesired participation in side reactions once it is in its more reactive free-base form.

  • Ether Linkage: The methoxy group (an aliphatic ether) is highly stable under basic conditions.[1][2] Ether cleavage typically requires harsh, acidic conditions (e.g., strong hydrohalic acids like HBr or HI) and is not a concern when using bases.[3][4][5]

The primary consideration is not the molecule's decomposition but controlling its reactivity once the free amine is generated.

Q2: Why is my reaction failing when I use 2-Methoxy-1-butanamine HCl directly?

2-Methoxy-1-butanamine HCl is an ammonium salt. In this protonated form, the nitrogen's lone pair of electrons, which is responsible for its nucleophilicity, is unavailable as it is bonded to a proton. To activate the amine for reactions where it needs to act as a nucleophile (e.g., amide bond formation, alkylation), you must first add a base to deprotonate the ammonium salt and liberate the free amine.[6]

dot

Deprotonation AmineHCl 2-Methoxy-1-butanamine HCl (Protonated, Non-nucleophilic) FreeAmine Free Amine (Neutral, Nucleophilic) AmineHCl->FreeAmine + B: Base Base (B:) ConjAcid Conjugate Acid (BH+) Base->ConjAcid + H+

Caption: Liberation of the free amine from its HCl salt.

Q3: How do I choose the right base to deprotonate the amine salt?

The fundamental principle is that the base you add must be stronger than the free amine product.[7] A good rule of thumb is to choose a base whose conjugate acid has a pKa at least 2 units higher than the pKa of the protonated amine.[6]

The pKa of the conjugate acid of 2-Methoxy-1-butanamine is not readily published, but we can estimate it based on the structurally similar n-butylamine, which has a pKa of approximately 10.7 .[8][9][10] Therefore, you should select a base whose conjugate acid has a pKa of ~12.7 or higher .

Base Conjugate Acid pKa of Conjugate Acid (Approx.) Suitability & Comments
Sodium Hydroxide (NaOH)Water (H₂O)15.7Suitable. Strong, inexpensive, but has poor solubility in many organic solvents. Often used in biphasic systems or with phase-transfer catalysts.
Potassium Carbonate (K₂CO₃)Bicarbonate (HCO₃⁻)10.3Marginal. Not strong enough to ensure complete deprotonation. May be sufficient if the subsequent reaction consumes the free amine, driving the equilibrium.
Triethylamine (TEA)Triethylammonium10.7Marginal/Poor. Very commonly used, but its pKa is too close to the product amine's pKa. It will not fully deprotonate the starting material, leading to an equilibrium mixture and potentially lower yields.[11]
DIPEA (Hünig's Base)Diisopropylethylammonium11.0Marginal. Slightly stronger than TEA but still not ideal for complete deprotonation. Its primary advantage is being a non-nucleophilic base due to steric hindrance.[12]
DBUDBU-H⁺12.5Good. A strong, non-nucleophilic base that is soluble in many organic solvents. Often a good choice for sensitive substrates.[11][13]
Sodium Methoxide (NaOMe)Methanol (MeOH)15.5Suitable. A very strong base, but it is also a potent nucleophile. Should not be used if your reaction mixture contains electrophiles that can react with methoxide (e.g., esters, alkyl halides).

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low yield or no reaction despite adding a base.

Causality: The most common cause is incomplete deprotonation of the amine hydrochloride salt.

Troubleshooting Steps:

  • Re-evaluate Your Base: Check the pKa table. If you are using a base like triethylamine (TEA) or potassium carbonate, you are likely not achieving full conversion to the free amine. Switch to a stronger base like NaOH (if solvent permits), DBU, or an alkoxide.

  • Check Stoichiometry: Ensure you are using at least one full equivalent of the base relative to the amine salt. For sluggish reactions or if the base is hygroscopic, using a slight excess (e.g., 1.1 equivalents) can be beneficial.

  • Solubility Issues: If you are using an inorganic base like NaOH or K₂CO₃ in a non-polar organic solvent (e.g., toluene, THF), the base may not be soluble enough to react.

    • Solution A: Switch to a soluble organic base like DBU.

    • Solution B: Use a protic solvent like ethanol where both the amine salt and the base have some solubility.

    • Solution C: Employ a biphasic system (e.g., Toluene/Water) with a phase-transfer catalyst.

dot

Troubleshooting_Base_Choice cluster_0 Experimental Observation cluster_1 Potential Causes & Solutions Observation Low Reaction Yield Cause1 Incomplete Deprotonation (pKa(BaseH+) < pKa(AmineH+)) Observation->Cause1 Cause2 Insoluble Base Observation->Cause2 Cause3 Incorrect Stoichiometry Observation->Cause3 Solution1 Use Stronger Base (e.g., NaOH, DBU) Cause1->Solution1 Solution2 Change Base (DBU) or Solvent System (Biphasic) Cause2->Solution2 Solution3 Use ≥1.0 eq. of Base Cause3->Solution3

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of multiple byproducts.

Causality: The free amine is a potent nucleophile and can participate in several side reactions depending on the other components in your reaction mixture.

Potential Side Reactions & Solutions:

  • Over-alkylation/Over-acylation: Primary amines can react multiple times with alkylating or acylating agents.[14]

    • Solution: Use a large excess of the primary amine relative to the electrophile. Alternatively, add the electrophile slowly to a solution of the amine to maintain a low concentration of the electrophile.

  • Reaction with Carbonyls: If your substrate contains aldehyde or ketone functionalities, the amine can form an imine.[15]

    • Solution: This is a competing equilibrium-driven reaction. If this is not the desired reaction, you may need to protect the carbonyl group before introducing the amine.

  • Hofmann-type Elimination: While a full Hofmann elimination requires converting the amine to a quaternary ammonium salt first, related elimination pathways can be a minor concern under strongly basic conditions at high temperatures, especially if there are good leaving groups beta to the amine.[16][17][18] This is less likely but possible.

    • Solution: Run the reaction at the lowest temperature necessary for the desired transformation. Avoid using excessively strong, sterically hindered bases if elimination is a concern.

Experimental Protocols

Protocol 1: General Procedure for Liberation of Free Amine

Objective: To generate a solution of free 2-Methoxy-1-butanamine from its HCl salt for use in a subsequent reaction.

Method A: Using an Inorganic Base (for subsequent aqueous workup)

  • Dissolution: Dissolve 2-Methoxy-1-butanamine HCl (1.0 eq) in water or a mixture of water and a suitable organic solvent (e.g., THF).

  • Basification: Cool the solution in an ice bath (0 °C). Slowly add a 1 M aqueous solution of NaOH (1.1 eq).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the liberated free amine into a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Drying: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.

    • Note: The free amine is likely a volatile liquid. Use caution during concentration. It is often preferable to use the dried organic solution directly in the next step.

Method B: In-situ Liberation with an Organic Base

  • Suspension: Suspend 2-Methoxy-1-butanamine HCl (1.0 eq) in your desired anhydrous organic solvent (e.g., DCM, MeCN, DMF).

  • Base Addition: Add a strong, soluble organic base such as DBU (1.1 eq) to the suspension.

  • Stirring: Stir the mixture at room temperature for 15-30 minutes. The suspension should become more homogeneous as the free amine and the DBU-HCl salt are formed.

  • Reaction: The resulting solution/mixture containing the free amine can now be used directly for the subsequent reaction step.

References

  • PubChem. (n.d.). Butylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • MOLBASE. (n.d.). butan-1-amine|109-73-9. Retrieved from [Link]

  • Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]

  • Yale University Department of Chemistry. (n.d.). The Hofmann Elimination Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann elimination. Retrieved from [Link]

  • Bako, I., et al. (n.d.). Simple Method for the Estimation of pKa of Amines.
  • Chemistry LibreTexts. (2024, September 30). 24.7: Reactions of Amines. Retrieved from [Link]

  • Assay Genie. (2024, March 22). Deprotonation: Unveiling the Chemistry Behind It. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.7 Reactions of Amines. In Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2017, October 18). The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored? Retrieved from [Link]

  • Wikidata. (2025, October 23). n-butylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

  • Scribd. (n.d.). Understanding Aliphatic Ethers and Their Reactions. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.6 Synthesis of Amines. In Organic Chemistry. Retrieved from [Link]

  • MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of pKa values of alkylamines based on density functional theory. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.3. Reactions of amines. In Organic Chemistry II. Retrieved from [Link]

  • Chemguide. (n.d.). amines as bases. Retrieved from [Link]

  • Chemistry Steps. (2025, August 4). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved from a university chemistry course website.
  • Scribd. (n.d.). Troubleshooting Amine Treaters: HSS Impact. Retrieved from [Link]

  • chemrevise. (n.d.). 6.10 Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Reddit. (2024, January 2). Failure to Deprotonate. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2019, June 1). COMMON ACIDS AND BASES FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers. Retrieved from [Link]

  • Study Mind. (2022, April 19). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Retrieved from [Link]

  • YouTube. (2023, July 18). Ethers: Structure and Reactivity. Retrieved from [Link]

  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of 2-Methoxy-1-butanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-Methoxy-1-butanamine hydrochloride, a chiral amine building block. We will explore the theoretical underpinnings of its spectrum, compare it with structurally similar alternatives, and provide a robust experimental protocol for acquiring high-quality data.

Theoretical Framework: Predicting the 1H NMR Spectrum

Before delving into the experimental data, a theoretical prediction of the 1H NMR spectrum of this compound provides a crucial roadmap for interpretation. The structure contains a chiral center at the carbon bearing the methoxy group (C2), which has significant consequences for the neighboring protons.

  • Chirality and Diastereotopicity : The presence of a stereocenter at C2 renders the two protons on the adjacent C1 carbon (the -CH2NH3+ group) diastereotopic.[1] Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts, potentially coupling to each other (geminal coupling) and to the proton on C2.[1][2] Similarly, the two protons on the C3 methylene group are also diastereotopic.

  • Effect of Protonation : The amine group exists as an ammonium salt (-NH3+) in the hydrochloride form. The positively charged nitrogen atom is strongly electron-withdrawing, which will deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield) compared to the free amine.[3][4] The NH3+ protons themselves are often broad and may exchange with deuterated solvents like D2O, causing their signal to disappear.

  • Inductive Effects : The electronegative oxygen atom of the methoxy group will also deshield nearby protons, notably the proton on C2 and the methoxy methyl protons.

Based on these principles, we can predict the following signals:

  • A triplet for the C4 methyl group.

  • A complex multiplet for the C3 methylene protons.

  • A multiplet for the C2 methine proton.

  • Two distinct signals, likely a complex multiplet, for the diastereotopic C1 methylene protons.

  • A singlet for the methoxy group protons.

  • A broad signal for the NH3+ protons.

dot graph "2_Methoxy_1_butanamine_hydrochloride" { layout=neato; node [shape=plaintext];

} caption: "Structure of this compound with chiral center (*)."

Experimental 1H NMR Spectrum Analysis

A typical 1H NMR spectrum of this compound would be acquired in a solvent like D2O or DMSO-d6. For this analysis, let's consider a hypothetical but representative spectrum.

Chemical Shift (δ) ppm (Predicted) Multiplicity Integration Assignment Rationale
~0.95Triplet3HCH 3 (H4)Terminal methyl group coupled to the adjacent CH2 group.
~1.5-1.7Multiplet2HCH 2 (H3)Methylene group coupled to both the terminal methyl and the chiral center methine. Diastereotopicity may lead to a complex pattern.
~3.2-3.4Multiplet2HCH 2 (H1)Diastereotopic protons adjacent to the chiral center and the electron-withdrawing NH3+ group. Expected to be a complex multiplet.
~3.35Singlet3HOCH 3Methoxy group protons, typically a sharp singlet.
~3.5-3.6Multiplet1HCH (H2)Methine proton on the chiral center, coupled to protons on C1 and C3. Deshielded by both the oxygen and the proximity to the ammonium group.
Broad (variable)Singlet3HNH 3+Protons on the nitrogen, often broad due to quadrupolar relaxation and exchange. Signal would disappear upon D2O shake.

Comparative Analysis: Structural Analogs

To appreciate the nuances of the this compound spectrum, it is instructive to compare it with structurally related compounds.

Compound Key Structural Difference Expected 1H NMR Spectral Change
1-Methoxy-2-butanamine Isomeric; methoxy and amine groups are swapped.The chiral center is now at C2, adjacent to the NH2 group. The -OCH3 group is no longer on the chiral center. The -OCH2- protons will be diastereotopic.
2-Butanamine [5]Lacks the methoxy group.Absence of the -OCH3 singlet around 3.35 ppm. The signal for the C2 proton would shift upfield due to the removal of the deshielding oxygen atom.
Butan-1-amine Straight-chain isomer, no chiral center.The spectrum simplifies significantly. The C1 -CH2NH2 protons would be a triplet, and the C2 and C3 methylene protons would show simpler multiplets due to the absence of diastereotopicity.

This comparative approach underscores how subtle changes in molecular structure are definitively reflected in the 1H NMR spectrum, reinforcing the technique's power in structural verification.

Experimental Protocol for High-Quality 1H NMR

Acquiring a clean, high-resolution 1H NMR spectrum is crucial for accurate analysis. The following protocol is a self-validating system for obtaining reliable data for amine hydrochlorides.

Step 1: Sample Preparation [6][7]

  • Ensure the sample of this compound is dry and free of residual solvents. If necessary, dry under high vacuum for 1-2 hours.

  • Weigh approximately 5-10 mg of the sample into a clean, dry vial.[8]

  • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6, or CD3OD). Amine hydrochlorides often have good solubility in these polar solvents.

  • Vortex the sample until it is fully dissolved. A clear, particulate-free solution is essential for good spectral quality.[8]

  • If any solid remains, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

Step 2: NMR Spectrometer Setup and Data Acquisition

  • Insert the sample into the spectrometer's spinner turbine, ensuring the correct depth.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent signal. This step is critical for high resolution.

  • Set the appropriate spectral width (e.g., -2 to 12 ppm for a typical organic molecule).

  • Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8 to 16 scans for a sample of this concentration).

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., D2O at ~4.79 ppm).

dot digraph "NMR_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname=Helvetica, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for NMR Analysis."

Advanced Considerations and Troubleshooting

  • Solvent Choice : While D2O is a good choice for solubility, the NH3+ protons will exchange and become invisible. To observe these protons, a non-exchangeable solvent like DMSO-d6 is preferable.

  • Peak Broadening : Amine salts can sometimes exhibit broad peaks. This can be due to sample viscosity, paramagnetic impurities, or chemical exchange phenomena.[9] Ensuring a dilute, clean sample can mitigate these issues.

  • 2D NMR : In cases of severe signal overlap, 2D NMR experiments like COSY (Correlation Spectroscopy) can be invaluable. A COSY spectrum would show correlations between coupled protons, for example, between the C2 proton and the protons on C1 and C3, providing unambiguous confirmation of the assignments.

Conclusion

The 1H NMR spectrum of this compound is a rich source of structural information, but its correct interpretation requires an understanding of stereochemistry, the effects of protonation, and inductive effects. The presence of a chiral center introduces diastereotopicity, leading to a more complex but ultimately more informative spectrum. By following a systematic approach of prediction, careful experimental work, and comparative analysis, researchers can confidently use 1H NMR to verify the structure and purity of this and other chiral amine building blocks, ensuring the integrity of their synthetic and drug development endeavors.

References

  • PubChem. (n.d.). 2-Butanamine, (S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butanamine, 2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Gheorghiu, M. D., & Bîrsan, C. (n.d.). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie.
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  • Williamson, M. P., & Asakura, T. (n.d.). The application of 1H NMR chemical shift calculations to diastereotopic groups in proteins.
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  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

Sources

SAR Study Comparison: 2-Methoxy-1-butanamine vs. 2-Methoxy-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary

In the rational design of small-molecule therapeutics, the selection of aliphatic amine building blocks profoundly influences a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. This guide provides an in-depth Structure-Activity Relationship (SAR) comparison between two closely related


-methoxy amines: 2-Methoxy-1-propanamine  and 2-Methoxy-1-butanamine .

The core structural divergence between these two fragments is the extension of the alkyl chain at the C2 position—from a methyl group (propanamine) to an ethyl group (butanamine). While seemingly minor, this single methylene homologation fundamentally alters the thermodynamic signature of the resulting pharmacophore, impacting desolvation energetics, rotational entropy, and oxidative metabolic liabilities.

Structural & Physicochemical Profiling

The addition of a methylene unit (


) typically increases the lipophilicity (

) of a molecule by approximately 0.4 to 0.5 log units. In medicinal chemistry, the strategic placement of alkyl groups is often associated with the "magic methyl" effect, where a single methyl addition can boost target binding affinity up to 10-fold by filling hydrophobic pockets and lowering the free energy of desolvation[1][2]. Extending this to an ethyl group (as in 2-methoxy-1-butanamine) introduces a critical trade-off: increased lipophilic surface area versus a higher entropic penalty upon binding due to the added rotatable bond[3].
Table 1: Comparative Physicochemical Data
Property2-Methoxy-1-propanamine[4]2-Methoxy-1-butanamineSAR Implication
Chemical Formula


Homologation increases molecular volume.
Molecular Weight 89.14 g/mol 103.16 g/mol Both remain highly efficient, low-MW fragments.
Calculated LogP (XLogP3) -0.4~ +0.1Ethyl extension shifts the fragment from hydrophilic to slightly lipophilic.
Topological Polar Surface Area 35.3 Ų35.3 ŲIdentical TPSA; membrane permeability differences are driven purely by lipophilicity.
Rotatable Bonds 34Butanamine incurs a higher entropic penalty upon rigid target binding.

SAR Dynamics in Drug Design

When incorporating these primary amines into a larger scaffold (e.g., via amide coupling or reductive amination), the choice between the propyl and butyl backbone dictates three major pharmacological outcomes:

A. Lipophilicity and Membrane Permeability

Because the Topological Polar Surface Area (TPSA) remains constant at 35.3 Ų, the passive membrane permeability of the resulting drug candidate is governed by the lipophilicity of the alkyl chain. The ethyl group in 2-methoxy-1-butanamine provides a higher thermodynamic driving force for partitioning into lipid bilayers, which can enhance blood-brain barrier (BBB) penetration or cellular uptake in lipophilic environments.

B. Steric Bulk and Target Engagement

The "magic methyl" effect demonstrates that modifying physical parameters like hydrophobicity and conformational dynamics can drastically enhance drug potency[3]. However, replacing a methyl with an ethyl group is not always beneficial. If the target protein's hydrophobic pocket is shallow, the ethyl group of 2-methoxy-1-butanamine may cause steric clashes. Conversely, in deep, flexible lipophilic pockets (such as those found in certain GPCRs or kinase allosteric sites), the ethyl group can provide superior van der Waals contacts.

C. Metabolic Stability (CYP450 Liability)

Aliphatic chains are primary targets for Cytochrome P450 (CYP450) enzymes. The methyl group in 2-methoxy-1-propanamine is relatively stable, primarily undergoing slow


-oxidation. In contrast, the ethyl group in 2-methoxy-1-butanamine introduces a highly vulnerable secondary carbon, making it highly susceptible to 

oxidation, rapidly forming a secondary alcohol metabolite.

SAR_Workflow Start Aliphatic Amine Selection Prop 2-Methoxy-1-propanamine (Methyl branch) Start->Prop But 2-Methoxy-1-butanamine (Ethyl branch) Start->But LogP LogP & Permeability Assessment Prop->LogP Lower Lipophilicity Steric Steric Bulk & Target Fit Prop->Steric Metab CYP450 Metabolic Stability Prop->Metab But->LogP Higher Lipophilicity But->Steric But->Metab Decision Lead Optimization Candidate LogP->Decision Steric->Decision Metab->Decision

Figure 1: SAR decision matrix evaluating physicochemical and metabolic trade-offs between substituents.

Experimental Methodologies

To objectively compare the performance of drug candidates incorporating these two building blocks, researchers must rely on robust, self-validating experimental protocols.

Protocol 1: High-Throughput LogD Determination (Shake-Flask LC-MS)

Causality & Rationale: Computational models (like XLogP) frequently underestimate the desolvation penalty of


-methoxy amines due to their inability to accurately model the intramolecular hydrogen bonding between the ether oxygen and the protonated amine. A physical shake-flask method coupled with LC-MS is mandatory for accurate lipophilicity profiling.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of the synthesized test compounds (incorporating either the propanamine or butanamine fragment) in DMSO.

  • Buffer/Lipid Phase Setup: In a 2 mL deep-well plate, add 495 µL of 1-octanol and 495 µL of PBS (pH 7.4).

  • Spiking & Internal Standard: Spike 10 µL of the test compound stock into the mixture. Add 5 µL of Propranolol (1 mM) as a self-validating internal standard (known LogD

    
     = 1.2).
    
  • Equilibration: Seal the plate and shake aggressively at 1,000 RPM for 2 hours at 25°C to ensure complete thermodynamic partitioning.

  • Phase Separation: Centrifuge the plate at 3,000 × g for 15 minutes to sharply resolve the octanol and aqueous layers.

  • Quantification: Carefully extract 50 µL from each phase, dilute with 450 µL of acetonitrile, and analyze via LC-MS/MS (MRM mode).

  • Calculation: Calculate LogD by taking the base-10 logarithm of the ratio of the peak area in the octanol phase to the peak area in the aqueous phase.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality & Rationale: To empirically quantify the liability of the


 oxidation introduced by the ethyl group in 2-methoxy-1-butanamine, an HLM assay must be performed. This determines the intrinsic clearance (

) difference caused by the extra methylene unit.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a reaction mixture containing 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl

    
    .
    
  • Control Validation: Run a parallel positive control using Verapamil to validate CYP450 enzymatic viability. If Verapamil is not depleted by >70% within 30 minutes, discard the microsomes.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM, followed immediately by the test compound (final concentration: 1 µM).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding it to 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 × g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound and identify the

    
     Da mass shift indicative of hydroxylation.
    

Metabolic_Pathway Parent 2-Methoxy-1-butanamine (Ethyl Group) CYP CYP450 Oxidation Parent->CYP Omega ω-Oxidation (Terminal Alcohol) CYP->Omega Minor Omega1 ω-1 Oxidation (Secondary Alcohol) CYP->Omega1 Major Dealk O-Demethylation (Minor) CYP->Dealk Slow

Figure 2: Primary CYP450-mediated metabolic pathways for the ethyl chain of 2-methoxy-1-butanamine.

Conclusion

The selection between 2-methoxy-1-propanamine and 2-methoxy-1-butanamine is a textbook exercise in precision medicinal chemistry. While the propanamine derivative offers a tighter, more metabolically stable profile with lower rotational entropy, the butanamine derivative provides an avenue to exploit deeper hydrophobic pockets and tune lipophilicity for BBB penetration. Researchers must utilize rigorous, self-validating empirical assays—such as shake-flask LogD and HLM stability profiling—to justify the inclusion of either fragment in a lead optimization campaign.

References

  • PubChem - 2-Methoxypropan-1-amine (CID 12609719). National Center for Biotechnology Information.
  • Sigma-Aldrich - 2-Methoxy-1-butanamine AldrichCPR. Sigma-Aldrich.
  • Researchers finding ways to rapidly access the “magic methyl” effect. Illinois Chemistry.
  • Mechanism of drug-potency enhancement via methylation. RSC Publishing.
  • Magic Methyl Effects in Drug Design. Juniper Publishers.

Sources

A Senior Application Scientist's Guide to the Impact of Methoxy Group Substitution on the Lipophilicity of Butylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, understanding and precisely modulating a molecule's lipophilicity is a cornerstone of medicinal chemistry. This property, often quantified as the partition coefficient (logP), governs a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. While seemingly a simple substituent, the methoxy group (–OCH₃) offers a nuanced and powerful tool for this modulation. Its impact, however, is far from a simple additive effect and is deeply rooted in a subtle interplay of electronic, steric, and hydrogen-bonding interactions.

This guide provides an in-depth comparison of butylamine and its methoxy-substituted derivatives, supported by experimental data and detailed protocols. We will dissect the causal mechanisms behind the observed changes in lipophilicity, offering researchers and scientists a clear framework for rational drug design.

The Dichotomy of the Methoxy Group: More Than Just a Methyl Ether

The methoxy group's influence on a molecule's properties is twofold. It exerts a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, while simultaneously capable of a strong electron-donating resonance effect (+M) if adjacent to a π-system.[1][2] However, in a saturated aliphatic system like butylamine, the resonance effect is absent, and its impact is primarily dictated by two competing factors:

  • The Lipophilic Methyl Group: The added methyl (-CH₃) component inherently increases van der Waals interactions with nonpolar environments, contributing positively to lipophilicity.

  • The Hydrophilic Oxygen Atom: The oxygen atom acts as a potent hydrogen bond acceptor, increasing the molecule's affinity for the aqueous phase.[3][4] It also contributes to the overall Polar Surface Area (PSA), a parameter often inversely correlated with lipophilicity and membrane permeability.[3][5]

The net effect on lipophilicity is a balance between these opposing characteristics. As we will demonstrate, in the context of a small, flexible amine like butylamine, the hydrogen-bonding potential of the methoxy oxygen often dominates.

Comparative Analysis: Butylamine vs. 4-Methoxybutan-1-amine

To quantify the impact of the methoxy group, we compare the experimentally determined logP of the parent n-butylamine with the computationally predicted logP of its 4-methoxy derivative.

CompoundStructureMolecular FormulalogPData TypeSource
n-Butylamine CCCCNC₄H₁₁N0.97ExperimentalPubChem[6][7]
4-Methoxybutan-1-amine COCCCCNC₅H₁₃NO-0.1Computed (XLogP3)PubChem[8]

The data clearly indicates a significant decrease in lipophilicity upon the addition of a methoxy group to the butylamine scaffold. The logP shifts from a moderately lipophilic value of 0.97 to a hydrophilic value of -0.1.[6][8] This drop of over a full log unit confirms that for a simple aliphatic amine, the hydrogen-bond accepting capacity of the methoxy oxygen and its contribution to polarity outweigh the lipophilic contribution of the added methyl group.[3] This makes the methoxy group a valuable tool for reducing the lipophilicity of lead compounds, which can be crucial for improving solubility and other ADME properties.[3]

Caption: Structural comparison and resulting lipophilicity shift.

Experimental Protocols for Lipophilicity Determination

Accurate determination of logP is critical. Two primary methods are employed in the industry: the Shake-Flask method, considered the "gold standard" for its directness, and the High-Performance Liquid Chromatography (HPLC) method, valued for its speed and high-throughput capabilities.[9][10][11]

Protocol 1: The Shake-Flask (SF) Method (OECD Guideline 107)

This method directly measures the partitioning of a solute between n-octanol and water and is considered the most accurate approach.[10][12]

Causality Behind Experimental Choices:

  • n-Octanol: Chosen as the organic phase because its properties (e.g., polarity, water content) are believed to mimic biological membranes.

  • pH 7.4 Buffer: Used for the aqueous phase to mimic physiological pH, which is critical for ionizable compounds like amines. For butylamine, this ensures we are measuring the distribution coefficient (logD) at a relevant pH.

  • Pre-saturation: Both phases are pre-saturated with each other to ensure that the volumes do not change during the experiment, which would affect concentration measurements.

  • Centrifugation: This step is crucial to break up any emulsions that may have formed during shaking, ensuring a clean separation of the two phases for accurate sampling.[10]

Step-by-Step Methodology:

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Mix equal volumes of n-octanol and the pH 7.4 buffer in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Let the phases separate completely.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the butylamine derivative in the pre-saturated n-octanol or buffer. The initial concentration should be low enough to avoid self-association but high enough for accurate detection.

  • Partitioning:

    • Add a known volume of the prepared sample solution to a flask containing a known volume of the other pre-saturated phase (e.g., 10 mL of the octanol solution and 10 mL of the buffer).

    • Seal the flask and shake it at a constant temperature (e.g., 25°C) for a sufficient time (typically 1-24 hours) to reach equilibrium.[10]

  • Phase Separation:

    • Transfer the mixture to a centrifuge tube and centrifuge at high speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases.[10]

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or, more commonly, HPLC.

  • Calculation:

    • The partition coefficient, P, is calculated as: P = [Concentration]organic / [Concentration]aqueous.

    • The final value is expressed as its base-10 logarithm: logP = log₁₀(P).

cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Prepare pH 7.4 Buffer & n-Octanol p2 2. Mix & Shake (24h) to Pre-saturate Phases p1->p2 e1 3. Dissolve Analyte in one Phase p2->e1 e2 4. Combine Phases & Shake to Equilibrium e1->e2 e3 5. Centrifuge for Complete Separation e2->e3 a1 6. Sample Both Phases e3->a1 a2 7. Quantify Concentration (HPLC) a1->a2 a3 8. Calculate logP = log([org]/[aq]) a2->a3

Caption: Workflow for the Shake-Flask logP determination method.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) Method

This indirect method correlates a compound's retention time (k) on a nonpolar stationary phase with the known logP values of a set of standard compounds. It is a robust, high-throughput alternative to the shake-flask method.[11][13][14]

Causality Behind Experimental Choices:

  • C18 Column: An octadecylsilane (C18) column is used as the stationary phase to provide a nonpolar environment that mimics n-octanol.

  • Methanol/Water Mobile Phase: A mixture of an organic modifier (like methanol or acetonitrile) and water is used. By varying the percentage of the organic modifier, the polarity of the mobile phase is adjusted. More lipophilic compounds will have a stronger affinity for the C18 stationary phase and will thus elute later (have a longer retention time), especially at lower organic modifier concentrations.

  • Isocratic Elution: Keeping the mobile phase composition constant is crucial for establishing a reproducible relationship between retention time and logP.

Step-by-Step Methodology:

  • Preparation of Standards:

    • Select a series of 5-7 standard compounds with well-established logP values that bracket the expected logP of the analyte.

    • Prepare stock solutions of each standard and the test compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A pre-mixed and degassed isocratic mixture of methanol and water (e.g., 60:40 v/v), buffered to a constant pH if necessary.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength for all compounds.

  • Calibration Curve Construction:

    • Inject each standard compound individually and record its retention time (t_R).

    • Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard: k = (t_R - t₀) / t₀.

    • Plot the known logP values of the standards (y-axis) against their corresponding log(k) values (x-axis). Perform a linear regression to generate a calibration curve.

  • Sample Analysis:

    • Inject the butylamine derivative under the identical chromatographic conditions.

    • Record its retention time and calculate its log(k) value.

  • logP Determination:

    • Using the linear regression equation from the calibration curve, calculate the logP of the test compound from its measured log(k) value.

cluster_cal Calibration cluster_ana Analysis cluster_res Result c1 1. Inject Standards with known logP c2 2. Measure Retention Time (tR) c1->c2 c3 3. Calculate log(k) c2->c3 c4 4. Plot logP vs. log(k) -> Calibration Curve c3->c4 r1 7. Interpolate logP from Calibration Curve c4->r1 a1 5. Inject Test Compound a2 6. Measure its tR & Calculate log(k) a1->a2 a2->r1

Caption: Workflow for the RP-HPLC based logP determination method.

Conclusion for the Medicinal Chemist

The substitution of a hydrogen atom with a methoxy group on an aliphatic scaffold like butylamine leads to a pronounced decrease in lipophilicity . This effect is primarily driven by the hydrogen-bond accepting capability of the ether oxygen, which enhances the molecule's interaction with the aqueous phase. While the additional methyl group does contribute to lipophilicity, its effect is overshadowed by the polarity introduced by the oxygen atom.

This understanding is not merely academic; it is a practical tool for rational drug design. When a lead compound exhibits excessive lipophilicity—leading to poor solubility, high plasma protein binding, or unwanted metabolic pathways—the introduction of a non-aromatic methoxy group can be a strategic move to temper this property. By leveraging the subtle yet powerful influence of this common functional group, researchers can more effectively navigate the complex, multi-parameter optimization challenge that is modern drug discovery.

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs website. [Link]

  • Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1998). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Pharmaceutical Research, 15(2), 209–215. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from Cambridge MedChem Consulting website. [Link]

  • Chan, G., & Scola, P. M. (2022). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 17(8), 895-903. [Link]

  • National Center for Biotechnology Information. (n.d.). Butylamine. PubChem Compound Database. Retrieved from [Link]

  • Bio-protocol. (2019). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Butylamine. Retrieved from SIELC Technologies website. [Link]

  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies Application Note. [Link]

  • National Center for Biotechnology Information. (n.d.). Sec-Butylamine. PubChem Compound Database. Retrieved from [Link]

  • Zuniga, B., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. [Link]

  • ResearchGate. (n.d.). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. [Link]

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxybutan-1-amine. PubChem Compound Database. Retrieved from [Link]

Sources

Comparative Reactivity of Alkoxy-Amines in Nucleophilic Substitution: A Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving fields of bioconjugation, targeted drug development, and materials science, the choice of nucleophile dictates the success, stability, and kinetics of your conjugation strategy. As a Senior Application Scientist, I frequently observe researchers struggling with reversible linkages or sluggish reaction kinetics when utilizing standard alkyl-amines.

This guide provides an objective, data-driven comparison of alkoxy-amines (


) against alternative nucleophiles. By dissecting the quantum mechanical origins of their reactivity and providing field-proven, self-validating protocols, this document serves as a definitive resource for engineering highly stable oxime linkages.

The Causality of the -Effect: Why Alkoxy-Amines Outperform

In classical organic chemistry, nucleophilicity typically correlates linearly with Brønsted basicity; stronger bases make better nucleophiles. However, alkoxy-amines violently deviate from this trend[1]. Despite having a low


 (typically around 4.5 to 5.0), alkoxy-amines exhibit exceptionally high nucleophilicity—a phenomenon known as the 

-effect
[2].

The causality behind this enhanced reactivity stems from the adjacent oxygen atom, which possesses lone-pair electrons that interact with the nucleophilic nitrogen. Quantum chemical analyses reveal two primary drivers for this effect:

  • Raised HOMO Energy: The lone-pair repulsion between the oxygen and nitrogen raises the energy of the Highest Occupied Molecular Orbital (HOMO), reducing the HOMO-LUMO energy gap between the alkoxy-amine and the target electrophile[1].

  • Reduced Pauli Repulsion: The electronegative

    
    -heteroatom shrinks the HOMO lobe on the attacking nitrogen. This minimizes steric (Pauli) repulsion when the nucleophile approaches the substrate, drastically lowering the activation energy barrier[1].
    

The Practical Advantage: Because of their low basicity, alkoxy-amines remain largely unprotonated at mildly acidic to neutral pH (pH 4.5–7.0). In contrast, primary alkyl-amines (


) are almost entirely protonated and unreactive under physiological conditions[2].

Comparative Reactivity and Linkage Stability

When targeting carbonyl electrophiles (aldehydes or ketones) on proteins or small molecules, researchers typically choose between alkyl-amines, hydrazines, and alkoxy-amines. The table below summarizes their comparative performance based on established kinetic and thermodynamic data.

Nucleophile ClassRepresentative Compound

(approx.)
Target ElectrophileConjugation ProductHydrolytic StabilityRelative Reaction Rate (Neutral pH)
Alkyl-amine Ethylamine10.6Aldehyde / KetoneImine (Schiff Base)Very Low (Reversible)Slow
Hydrazine Phenylhydrazine5.2Aldehyde / KetoneHydrazoneModerateFast
Alkoxy-amine O-Benzylhydroxylamine4.6Aldehyde / KetoneOximeVery High Moderate-Fast (Catalyst dependent)

Key Insight: While hydrazines react slightly faster than alkoxy-amines to form hydrazones, the resulting hydrazone linkages are susceptible to hydrolysis in aqueous media[3]. Oximes formed by alkoxy-amines are hydrolytically robust, making them the gold standard for long-term applications, such as the synthesis of clinical-stage Antibody-Drug Conjugates (ADCs)[3].

Mechanistic Pathway of Oxime Ligation

The formation of an oxime from an alkoxy-amine and a carbonyl proceeds via a two-step addition-elimination mechanism[2]. Understanding this pathway is critical for optimizing reaction conditions.

Mechanism cluster_0 Nucleophilic Attack (Fast) A Carbonyl (Electrophile) C Tetrahedral Hemiaminal A->C B Alkoxy-amine (α-Nucleophile) B->C α-Effect (Raised HOMO) D Oxime Linkage (Stable Product) C->D Acid-Catalyzed Dehydration (Rate-Limiting)

Logical relationship and mechanistic pathway of alkoxy-amine mediated oxime ligation.

Mechanistic Causality:

  • Attack: The unprotonated alkoxy-amine rapidly attacks the carbonyl carbon. Due to the

    
    -effect, this step is practically instantaneous and is not rate-limiting[2].
    
  • Dehydration: The resulting tetrahedral hemiaminal must eliminate water to form the oxime double bond. In the pH range of 4.5 to 7.0, this acid-catalyzed dehydration is the rate-determining step[2]. If the pH is dropped too low (e.g., pH < 3), the alkoxy-amine becomes fully protonated, completely halting the initial attack[2].

Overcoming Kinetic Bottlenecks: Catalytic Interventions

Uncatalyzed oxime ligation at neutral pH is notoriously slow, often requiring days to reach completion. To accelerate the rate-limiting dehydration step without resorting to harsh acidic conditions, nucleophilic catalysts are employed.

  • Aniline: The traditional standard. Aniline forms a highly reactive, transient Schiff base with the aldehyde, which then undergoes rapid transimination with the alkoxy-amine[4].

  • m-Phenylenediamine (mPDA): A next-generation catalyst. mPDA boasts greater aqueous solubility than aniline and accelerates oxime formation up to 15-fold faster than uncatalyzed reactions, making it highly efficient for challenging ketone substrates or low-concentration protein labeling[4][5].

Experimental Workflow: mPDA-Catalyzed Oxime Bioconjugation

The following protocol details a self-validating system for the site-specific labeling of an aldehyde-functionalized protein using an alkoxy-amine probe.

Workflow step1 1. Buffer Prep pH 6.5 (Phosphate) step2 2. Electrophile 10-50 μM Aldehyde-Protein step1->step2 step3 3. Catalyst 5 mM mPDA step2->step3 step4 4. Alkoxy-amine 10x Molar Excess Probe step3->step4 step5 5. Incubation 2-4h at 25°C step4->step5 step6 6. Validation & QC LC-MS Mass Shift Analysis step5->step6

Step-by-step experimental workflow for mPDA-catalyzed oxime bioconjugation.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer at pH 6.5.

    • Causality: This specific pH strikes the optimal thermodynamic balance—it is acidic enough to catalyze the rate-limiting dehydration of the hemiaminal, but basic enough to ensure the alkoxy-amine (

      
       ~4.6) remains largely unprotonated and nucleophilic[2].
      
  • Electrophile Preparation: Dissolve your aldehyde- or ketone-functionalized protein in the buffer to a final concentration of 10–50

    
    .
    
  • Catalyst Addition: Add mPDA to a final concentration of 5 mM.

    • Causality: mPDA acts as a nucleophilic catalyst, rapidly forming an activated iminium intermediate that circumvents the high activation energy of direct hemiaminal dehydration[5].

  • Alkoxy-Amine Addition: Introduce the alkoxy-amine functionalized payload (e.g., PEG, fluorophore, or drug) at a 10-fold molar excess (100–500

    
    ).
    
  • Incubation: Allow the reaction to proceed at 25°C for 2 to 4 hours.

  • Self-Validation & Quality Control (LC-MS): Before downstream purification, inject a 2

    
     aliquot into an intact protein LC-MS system.
    
    • Validation Metric: You must observe a quantitative mass shift corresponding exactly to: Mass(Protein) + Mass(Alkoxy-amine) - 18.01 Da (Water). The absence of the intermediate hemiaminal (+0 Da net water loss) confirms the dehydration step is complete.

  • Purification: Once validated, remove unreacted mPDA and excess alkoxy-amine using Size Exclusion Chromatography (SEC) or extensive dialysis against a neutral storage buffer (e.g., PBS, pH 7.4).

References

  • [2] Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC - NIH | Source: nih.gov | 2

  • [1] Origin of the α‐Effect in SN2 Reactions - ResearchGate | Source: researchgate.net |1

  • [3] Click Chemistry Conjugations - PMC | Source: nih.gov | 3

  • [4] New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH | Organic Letters - ACS Publications | Source: acs.org | 4

  • [5] (PDF) A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - ResearchGate | Source: researchgate.net | 5

Sources

Validation of 2-Methoxy-1-butanamine HCl Purity: An Advanced Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the synthesis of bioactive small molecules, 2-Methoxy-1-butanamine serves as a critical chiral building block. However, its isolation as a hydrochloride salt (


) presents a unique analytical challenge: stoichiometric ambiguity .

While HPLC confirms chromatographic purity (absence of organic side-products) and NMR confirms molecular structure, neither method definitively validates the bulk salt composition (ratio of free base to HCl) or the presence of inorganic moisture with the precision of Elemental Analysis (EA).

This guide outlines a rigorous, self-validating protocol for using Carbon-Hydrogen-Nitrogen (CHN) combustion analysis to validate the purity of 2-Methoxy-1-butanamine HCl, contrasting it with orthogonal techniques to demonstrate why EA remains the "Gold Standard" for salt forms.

Comparative Analysis: Why Elemental Analysis?

To establish a complete purity profile, we must distinguish between assay purity (how much of the sample is the target molecule) and chromatographic purity (absence of other organic peaks).

Table 1: Analytical Technique Performance Matrix
FeatureElemental Analysis (CHN) HPLC (UV/Vis) qNMR (Quantitative NMR)
Primary Target Bulk material composition (C, H, N mass %).Organic impurities & relative area %.Structural connectivity & molar ratios.
Salt Validation Excellent. Directly confirms Free Base:Acid ratio (e.g., 1:1 vs 1:0.5).Poor. UV detectors rarely see Cl⁻; retention times shift with pH.Moderate. Indirectly inferred; requires specific counter-ion quantification.
Inorganic Detection High. Detects water/inorganics as deviations in %C/%N.None. Salts/Water elute in void volume or are invisible.Low. Water signal often suppressed or exchanged.
Sample Requirement Destructive (~2–5 mg).Non-destructive (dissolved).Non-destructive (dissolved).
Precision Limit

absolute tolerance (ACS Standard).
>99.5% area precision.

(typical without internal std).

The Scientist’s Verdict: While HPLC is essential for identifying organic contaminants, EA is the only method that provides a mass-balance check , confirming that the weighed powder is indeed the dry mono-hydrochloride salt and not a wet hemi-salt or free base.

Experimental Protocol: The Self-Validating System

The following protocol is designed to mitigate the primary failure mode of amine salts: Hygroscopicity (absorption of atmospheric water), which skews Hydrogen values high and Carbon values low.

Phase A: Theoretical Calculation

Before analysis, precise theoretical values must be established based on the atomic weights (IUPAC).

  • Compound: 2-Methoxy-1-butanamine Hydrochloride[1]

  • Formula:

    
    
    
  • Molecular Weight: 139.62 g/mol

Table 2: Theoretical Mass Percentages

Element Count Atomic Mass Total Mass Theoretical %
Carbon (C) 5 12.011 60.055 43.01%
Hydrogen (H) 14* 1.008 14.112 10.11%
Nitrogen (N) 1 14.007 14.007 10.03%
Oxygen (O) 1 15.999 15.999 11.46%

| Chlorine (Cl) | 1 | 35.45 | 35.45 | 25.39% |

*Note: H count includes 13 from the organic backbone + 1 acidic proton from HCl.

Phase B: Sample Preparation (Critical Path)

Failure to execute this step is the #1 cause of EA failure in amine salts.

  • Vacuum Drying: Place 50 mg of the sample in a drying pistol or vacuum oven at 40°C over Phosphorus Pentoxide (

    
    ) or activated silica for 24 hours  prior to analysis.
    
    • Reasoning: Amine HCl salts are "water sponges." Standard bench drying is insufficient.

  • Inert Handling: If the facility allows, weigh the sample (2–3 mg) into the tin capsule inside a glove box or dry bag.

  • Capsule Sealing: "Cold weld" the tin capsule immediately to prevent moisture re-absorption during the autosampler queue.

Phase C: Instrumental Parameters (Combustion)
  • Instrument: PerkinElmer 2400 Series II or Thermo FlashSmart (or equivalent).

  • Combustion Temp: 975°C (Standard) or 1050°C (Boosted).

    • Reasoning: High temperature is required to fully decompose the HCl lattice and prevent the formation of refractory carbon nitrides.

  • System Suitability Standard: Run Acetanilide (C=71.09%, H=6.71%, N=10.36%) prior to samples.

    • Acceptance: Must be within

      
       of theoretical.[2]
      

Data Interpretation & Decision Logic

The American Chemical Society (ACS) guidelines state that found values must be within


  of the theoretical value to establish purity.
Validation Workflow

The following diagram illustrates the logical flow for validating the sample, including troubleshooting loops for common deviations.

PurityValidation Start Start: Crude Amine HCl Salt Drying Step 1: Vacuum Dry (40°C, P2O5, 24h) Start->Drying Weighing Step 2: Microbalance Weighing (2-3 mg in Tin Capsule) Drying->Weighing Combustion Step 3: High-Temp Combustion (>975°C) Weighing->Combustion Analysis Data Analysis: Compare Found vs. Calc Combustion->Analysis Decision Is Deviation < 0.4%? Analysis->Decision Pass PASS: Purity Validated Publish/Release Batch Decision->Pass Yes Fail FAIL: Analyze Deviation Decision->Fail No CheckWater High H (> +0.4%) Low C (< -0.4%) Fail->CheckWater H High CheckSolvent High C (> +0.4%) Fail->CheckSolvent C High CheckSalt Low N & C (Wrong Salt Ratio?) Fail->CheckSalt N/C Low ActionDry Action: Re-dry Sample (Increase Temp/Time) CheckWater->ActionDry ActionNMR Action: Run H-NMR (Check Solvent Traps) CheckSolvent->ActionNMR ActionDry->Weighing Retry

Figure 1: Logic flow for validating elemental composition. Note the specific feedback loops for moisture (High H) vs. solvent contamination (High C).

Scenario Analysis Table

Use this table to diagnose results that fall outside the


 tolerance.
ObservationDiagnosisRemediation
C: 43.01% (

)
Pass. Proceed to biological testing.
C: 41.5% (Low) H: 10.8% (High) Water Contamination. Sample is wet. The high H and diluted C indicate hydration.Dry sample at higher temp (50°C) or for 48h. Re-analyze.
C: 45.2% (High) Solvent Trap. Presence of residual solvent (e.g., Ether/THF) used in precipitation.Run 1H-NMR to identify solvent. Dry above boiling point of solvent.
N: 8.5% (Low) Inorganic Contamination. Excess silica or inorganic salts (NaCl) from workup.Recrystallize to remove inorganic salts.

References

  • American Chemical Society (ACS). (2023). ACS Research Data Guidelines for Organic Chemistry: Elemental Analysis. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Contextual comparison of qNMR vs EA).

  • PerkinElmer. (2022). 2400 Series II CHNS/O Elemental Analyzer User Guide. (Combustion parameters for amine salts).

Sources

Bioisosteric replacement of isoleucine side chains with 2-methoxybutyl group

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the bioisosteric replacement of the Isoleucine (Ile) side chain with the 2-methoxybutyl group. This modification transforms the native


-branched hydrophobic residue into a 

-functionalized ether isostere, specifically (S)-2-amino-4-methoxyhexanoic acid .

Executive Summary

The 2-methoxybutyl group (


) serves as a non-canonical side chain replacement for Isoleucine. While Isoleucine contains a 

-branched sec-butyl group critical for hydrophobic packing, it often suffers from steric hindrance at the backbone and poor aqueous solubility. The 2-methoxybutyl replacement relieves

-branching strain, introduces a specific hydrogen-bond acceptor (ether oxygen), and modulates lipophilicity (LogP) while maintaining the distal hydrophobic volume required for receptor binding. This substitution is particularly effective in SMAC mimetics , kinase inhibitors (e.g., GAK) , and GlyT1 inhibitors .

Structural & Physicochemical Comparison

The core rationale for this replacement is the "Steric-Electronic Shift." Isoleucine is sterically demanding at the


-position; the 2-methoxybutyl group shifts the branching to the 

-position and introduces polarity.
Table 1: Physicochemical Profile
FeatureL-Isoleucine (Native) 2-Methoxybutyl Analog Impact of Replacement
Side Chain Structure


Extension by one methylene; O-insertion.[1]
IUPAC Name (2S,3S)-2-amino-3-methylpentanoic acid(2S)-2-amino-4-methoxyhexanoic acidNon-canonical amino acid.
Branching Point

-carbon (C3)

-carbon (C4)
Relieves steric strain at the peptide backbone.
Electronic Nature Purely Hydrophobic (Alkyl)Amphiphilic (Ether)Introduces H-bond acceptor capability.
Lipophilicity (cLogP) ~1.6 (Side chain contribution)~0.9 - 1.1 (Est.)Lowers LogP , improving aqueous solubility.
Conformational Bias Restricted

due to

-branching
Flexible

; Gauche effect at OMe
Increases conformational freedom; OMe prefers gauche.
Structural Logic Diagram

The following diagram illustrates the structural transition and the relief of steric strain.

Bioisostere Ile Isoleucine Side Chain (sec-butyl) -CH(CH3)Et Strain Steric Strain (Beta-branching) Ile->Strain Causes Replacement Bioisosteric Replacement Ile->Replacement Modify Methoxy 2-Methoxybutyl Side Chain -CH2-CH(OMe)Et Strain->Methoxy Eliminated by Replacement->Methoxy Yields Benefit Properties: 1. Reduced LogP 2. H-bond Acceptor 3. Relief of Beta-Strain Methoxy->Benefit Result

Mechanistic Advantages in Drug Design

A. Solubility and Metabolic Stability

The introduction of the ether oxygen (methoxy group) lowers the lipophilicity (LogP) compared to a pure carbon chain of similar size (e.g., Homoleucine). This is critical for improving the ADME profile of hydrophobic peptides.

  • Metabolic Blocking: The methoxy group at the

    
    -position can block metabolic oxidation that typically occurs at benzylic or allylic-like positions in hydrophobic pockets.
    
  • Solubility: The ether oxygen interacts with water molecules, increasing solubility without sacrificing the hydrophobic bulk needed for binding.

B. Probing Binding Pockets (Case Studies)
  • SMAC Mimetics (IAP Antagonists): The AVPI (Ala-Val-Pro-Ile) binding motif relies on Isoleucine to fill a deep hydrophobic pocket on the BIR3 domain of XIAP. Replacing Ile with 4-methoxy-norleucine (2-methoxybutyl side chain) maintains the hydrophobic fit but improves the drug-like properties of the peptidomimetic.

  • GAK (Cyclin G Associated Kinase) Inhibitors: Research indicates that 3-alkoxy substituents on isothiazolo[4,3-b]pyridines can significantly enhance binding affinity. A racemic 2-methoxybutyl group was found to be equipotent or superior to simple alkoxy chains, suggesting the extra methyl group (branching) captures additional hydrophobic interactions while the oxygen positions the group correctly.

Experimental Synthesis Protocols

To incorporate the 2-methoxybutyl group, one must synthesize the corresponding non-canonical amino acid (S)-2-amino-4-methoxyhexanoic acid .

Protocol A: Asymmetric Synthesis via O'Donnell Alkylation

This method uses a phase-transfer catalyst to enantioselectively alkylate a glycine equivalent.

Reagents:

  • Substrate: tert-Butyl 2-[(diphenylmethylene)amino]acetate (Glycine Schiff Base).

  • Electrophile: 1-Bromo-2-methoxybutane (prepared from 1,2-butanediol via methylation and bromination).

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq).

  • Base/Solvent: 50% KOH (aq) / Toluene.

Step-by-Step Workflow:

  • Electrophile Preparation:

    • React 1,2-butanediol with NaH and MeI to form the monomethyl ether (selectivity may require protection/deprotection steps or separation).

    • Convert the remaining primary alcohol to a bromide using

      
       or 
      
      
      
      to yield 1-bromo-2-methoxybutane .
  • Asymmetric Alkylation:

    • Mix the Glycine Schiff Base (1.0 eq) and the Chiral Phase Transfer Catalyst (0.1 eq) in Toluene.

    • Add 50% KOH at

      
      .
      
    • Add 1-bromo-2-methoxybutane (1.2 eq) dropwise.

    • Stir vigorously at

      
       for 12-24 hours. Monitor by TLC/HPLC.
      
  • Hydrolysis & Protection:

    • Treat the crude alkylated product with 1N HCl/THF to hydrolyze the imine.

    • (Optional) Protect the free amine with

      
       to yield Boc-(S)-2-amino-4-methoxyhexanoic acid .
      
Synthesis Flowchart

Synthesis Start Start: 1,2-Butanediol Step1 Methylation (NaH, MeI) -> 2-methoxybutan-1-ol Start->Step1 Step2 Bromination (PBr3) -> 1-bromo-2-methoxybutane Step1->Step2 Step3 Asymmetric Alkylation (Glycine Schiff Base + PTC) Step2->Step3 Step4 Hydrolysis (1N HCl) -> Free Amino Acid Step3->Step4 End Product: (S)-2-amino- 4-methoxyhexanoic acid Step4->End

Validation & Quality Control

When evaluating the success of this bioisosteric replacement, use the following metrics:

Table 2: Comparative Assay Metrics
MetricMethodTarget Outcome vs. Ile
Potency (

/

)
Fluorescence Polarization / Kinase AssayEquipotent or < 2-fold loss. (Maintains binding).
Solubility Kinetic Solubility (PBS, pH 7.4)> 5-fold increase. (Due to ether oxygen).
Permeability PAMPA or Caco-2Maintained. (Ether is not too polar).
Metabolic Stability Liver Microsome Stability (

)
Improved. (Blocks beta-oxidation).
NMR Characterization (Diagnostic Signals)
  • Isoleucine:

    
     0.90 (t, 3H), 0.95 (d, 3H) – Two distinct methyl signals.
    
  • 2-Methoxybutyl AA:

    
     3.30 (s, 3H, 
    
    
    
    ),
    
    
    3.4-3.6 (m, 1H,
    
    
    -CH-O). The absence of the
    
    
    -methyl doublet and appearance of the methoxy singlet confirms the structure.

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • GAK Inhibitor Study: Kovackova, S., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. Journal of Medicinal Chemistry, 58(8), 3393–3410. Link

  • Synthesis of Alkyl Amino Acids: O'Donnell, M. J. (2004). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. Link
    
  • SMAC Mimetics: Sun, H., et al. (2004). Structure-based design, synthesis, and evaluation of conformationally constrained mimetics of the second mitochondria-derived activator of caspase that target the X-linked inhibitor of apoptosis protein/caspase-9 interaction site. Journal of Medicinal Chemistry, 47(17), 4147-4150. Link

Sources

A Comparative Guide to HPLC Method Development for the Analysis of 2-Methoxy-1-butanamine and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous assessment of a drug substance's purity is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the detection and quantification of impurities in 2-Methoxy-1-butanamine, a chiral amine that serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). We will navigate the complexities of achiral and chiral separations, delve into the rationale behind experimental choices, and present a comprehensive, self-validating protocol for robust impurity profiling.

The Analytical Challenge: Unraveling the Impurity Profile of a Chiral Amine

2-Methoxy-1-butanamine, with its primary amine and chiral center, presents a unique set of analytical challenges. The basic nature of the amine can lead to peak tailing on traditional silica-based columns due to strong interactions with silanol groups. Furthermore, the presence of a stereocenter necessitates a chiral separation method to distinguish between the enantiomers, as they can exhibit different pharmacological and toxicological profiles.

A thorough impurity profile must account for several potential contaminants, including:

  • Process-related impurities: These can be unreacted starting materials, byproducts from the synthetic route, or reagents. A common synthesis for 2-Methoxy-1-butanamine is the reductive amination of 1-methoxy-2-butanone. Therefore, potential impurities include the starting ketone, the intermediate imine, and byproducts from over-alkylation.

  • Degradation products: These arise from the decomposition of the drug substance under various stress conditions such as heat, light, humidity, and exposure to acidic, basic, or oxidative environments.[1]

  • Enantiomeric impurities: The presence of the undesired enantiomer is a critical quality attribute that must be controlled.

A Strategic Approach to HPLC Method Development

Our method development strategy is a systematic process designed to achieve optimal separation and quantification of all potential impurities. The workflow emphasizes a logical progression from initial screening to final method validation.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Validation Column Selection Column Selection Mobile Phase Screening Mobile Phase Screening Column Selection->Mobile Phase Screening Select diverse stationary phases Gradient Optimization Gradient Optimization Mobile Phase Screening->Gradient Optimization Identify promising conditions Parameter Refinement Refine Flow Rate, Temp, etc. Gradient Optimization->Parameter Refinement Fine-tune separation Forced Degradation Forced Degradation Parameter Refinement->Forced Degradation Finalized Method Method Validation Method Validation Forced Degradation->Method Validation Confirm stability-indicating nature

Caption: HPLC method development workflow.

Comparative Analysis of HPLC Conditions

The choice of stationary and mobile phases is paramount for a successful separation. Below is a comparison of different approaches for the analysis of 2-Methoxy-1-butanamine and its potential impurities.

Table 1: Comparison of Achiral HPLC Columns for Process-Related Impurity Analysis
Column ChemistryMobile Phase SystemAdvantagesDisadvantages
C18 (Reversed-Phase) A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in AcetonitrileGood retention of moderately polar compounds. Widely available and robust.Poor peak shape for the primary amine without a mobile phase additive. Does not separate enantiomers.
Polymer-based Reversed-Phase A: 10 mM Ammonium Bicarbonate, pH 10B: AcetonitrileExcellent peak shape for basic compounds under alkaline conditions.[2]Can have lower efficiency than silica-based columns. Limited solvent compatibility for some types.
HILIC (Hydrophilic Interaction Liquid Chromatography) A: Acetonitrile with 0.1% Formic AcidB: 10 mM Ammonium Formate in WaterGood retention for polar compounds that are not well-retained in reversed-phase.[3]Can have longer equilibration times. Sensitive to water content in the sample.
Table 2: Comparison of Chiral Stationary Phases (CSPs) for Enantiomeric Separation
Chiral Stationary PhaseMobile Phase SystemAdvantagesDisadvantages
Polysaccharide-based (e.g., Chiralpak® IA, IB, IC) Normal Phase: Hexane/Ethanol (90/10) + 0.1% DiethylaminePolar Organic: Acetonitrile/Methanol (90/10) + 0.1% ButylamineBroad enantioselectivity for a wide range of compounds, including primary amines.[4]Can be sensitive to mobile phase composition. Some coated versions have solvent limitations.
Cyclofructan-based (e.g., Larihc® CF6-P) Polar Organic: Acetonitrile/Methanol (90/10) + 0.3% TFA and 0.2% TriethylamineHigh success rate for the separation of primary amines.[4]May require specific mobile phase additives for optimal performance.
Crown Ether-based (e.g., Crownpak® CR(+)) Reversed-Phase: Perchloric Acid buffer (pH 1.0)Excellent for separating primary amines by forming a complex with the ammonium ion.[5]Requires highly acidic mobile phases, which can be harsh on the HPLC system.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the analysis of 2-Methoxy-1-butanamine and its impurities.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[1][6]

2-Methoxy-1-butanamine 2-Methoxy-1-butanamine Acid Hydrolysis Acid Hydrolysis 2-Methoxy-1-butanamine->Acid Hydrolysis HCl Base Hydrolysis Base Hydrolysis 2-Methoxy-1-butanamine->Base Hydrolysis NaOH Oxidation Oxidation 2-Methoxy-1-butanamine->Oxidation H2O2 Thermal Stress Thermal Stress 2-Methoxy-1-butanamine->Thermal Stress Heat Photolytic Stress Photolytic Stress 2-Methoxy-1-butanamine->Photolytic Stress UV/Vis Light Degradation Products Degradation Products Acid Hydrolysis->Degradation Products Base Hydrolysis->Degradation Products Oxidation->Degradation Products Thermal Stress->Degradation Products Photolytic Stress->Degradation Products

Caption: Forced degradation pathways.

  • Sample Preparation: Prepare a stock solution of 2-Methoxy-1-butanamine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance to UV and visible light according to ICH Q1B guidelines.

  • Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.

Protocol 2: Recommended HPLC Method for Impurity Profiling

This method utilizes a chiral stationary phase in polar organic mode to achieve simultaneous separation of process-related impurities and the enantiomer of 2-Methoxy-1-butanamine.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on silica gel, 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Methanol

    • Additive: 0.1% (v/v) Butylamine in both solvents

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 80 20
    25 80 20
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase (Acetonitrile/Methanol 95/5 with 0.1% Butylamine) to a final concentration of approximately 0.5 mg/mL.

Conclusion: A Pathway to Robust and Reliable Impurity Analysis

The development of a robust HPLC method for the impurity profiling of 2-Methoxy-1-butanamine is a multi-faceted process that requires a deep understanding of the analyte's chemical properties and the principles of chromatography. By systematically screening different stationary and mobile phases and by conducting a thorough forced degradation study, a stability-indicating method can be established. The use of a chiral stationary phase is indispensable for controlling the enantiomeric purity of the final drug substance. The protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to develop and validate their own analytical methods, ultimately ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Columnex. Chiral HPLC and SFC Columns. [Link]

  • Gasparrini, F., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1467, 219-227. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 256-265. [Link]

  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(4), 276-285. [Link]

  • Jandera, P. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC Europe, 19(11), 582-594. [Link]

  • Shodex. Analysis of Short Amines without Using Ion Pair Reagent. [Link]

  • I.B.S. Chiral HPLC Method Development. [Link]

  • Reddy, B. P., et al. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Journal of the Chilean Chemical Society, 55(1), 123-126. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Lehtonen, M., & Gjelstad, A. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1480, 106-111. [Link]

  • Mitch, W. A., & Schreiber, I. M. (2008). Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines. Environmental science & technology, 42(13), 4811–4817. [Link]

  • ResearchGate. of analysis methods of amino acids and amines by HPLC. [Link]

  • Zhang, T., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PloS one, 13(11), e0206478. [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5. [Link]

  • Islam, M. A., et al. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository. [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Blessy, M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38440. [Link]

  • Amerigo Scientific. 2-Methoxy-1-butanamine. [Link]

  • ResearchGate. Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. [Link]

  • Google Patents. Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method.
  • PubChem. 2-Butanamine, 1-methoxy-. [Link]

Sources

Safety Operating Guide

2-Methoxy-1-butanamine Hydrochloride Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Effective disposal of 2-Methoxy-1-butanamine hydrochloride requires strict adherence to protocols governing organic amine salts. Unlike its free base counterpart, the hydrochloride salt typically exhibits acidic properties in solution and poses specific risks regarding acute toxicity and irritation.

Immediate Action Required:

  • Do NOT dispose of this compound down the drain.

  • Segregate from strong oxidizing agents and alkaline materials.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

Understanding the intrinsic properties of the waste is the first step in safe disposal.

PropertySpecification
Chemical Name This compound
CAS Number 1050509-60-8
Molecular Formula C₅H₁₃NO[1][2] · HCl
Molecular Weight ~139.62 g/mol
Physical State Solid (Crystalline powder)
Primary Hazards Acute Toxicity (Oral) , Skin/Eye Irritation . Potential for corrosivity in concentrated aqueous solution due to acidic nature.
RCRA Status Not P-listed or U-listed. Regulated as characteristic waste if it exhibits toxicity or corrosivity (D-codes).
Mechanism of Toxicity & Environmental Impact

Amine hydrochlorides can release the free amine upon contact with bases. In aquatic environments, aliphatic amines are toxic to aquatic life. The hydrochloride moiety renders the compound water-soluble, increasing its mobility in soil and water systems, necessitating containment-based disposal strategies [1].

Pre-Disposal Handling & Stabilization

Before waste can be transferred, it must be stabilized and packaged to prevent accidental exposure.

Personal Protective Equipment (PPE) Matrix
PPE ItemSpecificationRationale
Gloves Nitrile (Min 0.11mm thickness)Provides barrier against organic salts and incidental liquid contact.
Eye Protection Chemical Safety GogglesPrevents eye damage from dust or splashes (more protective than safety glasses).
Respiratory N95 or P100 RespiratorRequired if generating dust during weighing or transfer.
Body Lab Coat (Cotton/Poly blend)Standard protection against particulate accumulation.
Compatibility & Segregation[5]
  • Incompatible With: Strong oxidizing agents (e.g., permanganates, nitrates) and strong bases (e.g., sodium hydroxide).

  • Reaction Risk: Contact with strong bases liberates the volatile free amine, which may be flammable and corrosive. Contact with oxidizers may cause exothermic reactions.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Substance)

Applicable for: Expired chemicals, spilled solids, or synthesis byproducts.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Transfer: Carefully transfer the solid into the container using a chemically inert scoop. Avoid generating dust.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, 100%"

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Scenario B: Liquid Waste (Aqueous or Solvent Solutions)

Applicable for: Reaction mixtures, mother liquors, or stock solutions.

  • Segregation: Determine the solvent base.

    • Aqueous: Segregate into "Aqueous Waste - Toxic/Irritant". Ensure pH is between 5 and 9 if required by your specific waste contractor, though most incinerators accept wider ranges.

    • Organic Solvent: Segregate into "Non-Halogenated Organic Waste" (if dissolved in methanol/ethanol) or "Halogenated Waste" (if dissolved in DCM/Chloroform).

  • Containerization: Use a chemically resistant carboy (HDPE or Polypropylene). Do not fill >90% to allow for thermal expansion.

  • Labeling: List all solvents and the estimated concentration of this compound.

Scenario C: Empty Containers

Applicable for: Original vendor bottles.

  • Triple Rinse: Rinse the empty bottle three times with a small volume of a compatible solvent (e.g., water or ethanol).

  • Rinsate Disposal: Collect all rinsate and dispose of it as Liquid Waste (see Scenario B). Do not pour rinsate down the sink.

  • Defacing: Completely deface or remove the original label. Mark the bottle as "EMPTY".

  • Final Disposal: Place the clean, defaced bottle in the glass recycling or regular trash, depending on institutional policy.

Visual Disposal Decision Matrix

The following diagram illustrates the logical flow for determining the correct disposal path.

DisposalMatrix Start Waste Generation: 2-Methoxy-1-butanamine HCl StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid Waste (Solution) StateCheck->Liquid Dissolved Empty Empty Container StateCheck->Empty Residue Only SolidAction Collect in HDPE/Glass Jar. Label: 'Toxic Solid'. Do NOT mix with Oxidizers. Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Rinse Triple Rinse with Solvent. Collect Rinsate as Liquid Waste. Empty->Rinse FinalDisp Ship to Licensed TSDF for Incineration SolidAction->FinalDisp OrgWaste Organic Solvent Stream (Incineration) SolventCheck->OrgWaste Methanol, DCM, etc. AqWaste Aqueous Waste Stream (Check pH -> Incineration) SolventCheck->AqWaste Water/Buffer OrgWaste->FinalDisp AqWaste->FinalDisp Rinse->Liquid Rinsate Deface Deface Label & Recycle Rinse->Deface

Figure 1: Decision matrix for the segregation and disposal of this compound waste streams.

Regulatory Compliance & Documentation

US EPA (RCRA) Considerations

While this compound is not explicitly listed on the P-list or U-list, the generator is responsible for determining if the waste exhibits hazardous characteristics (40 CFR 262.11).

  • Characteristic of Ignitability (D001): Not applicable for the solid salt.

  • Characteristic of Corrosivity (D002): Applicable if an aqueous solution has a pH ≤ 2 or ≥ 12.5.

  • Characteristic of Reactivity (D003): Unlikely unless mixed with strong oxidizers.

Recommendation: Classify as Non-Regulated Chemical Waste (if non-hazardous per testing) or Hazardous Waste (due to toxicity) depending on your institution's specific waste profile. Best Practice: Always manage as hazardous waste to ensure incineration [2].

Transport (DOT)

If shipping pure waste off-site, ensure proper classification.

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (this compound) [Verify with specific vendor SDS as classifications vary]

  • UN Number: UN 2811 (Common for toxic organic solids)

  • Hazard Class: 6.1

Emergency Procedures

  • Spill (Solid): Dampen slightly to prevent dust. Sweep up carefully and place in a waste container. Ventilate the area.[3]

  • Spill (Liquid): Absorb with inert material (vermiculite, sand). Do not use combustible materials like sawdust if oxidizers are present nearby.

  • Exposure (Skin): Wash with soap and water for 15 minutes. Remove contaminated clothing.[3]

  • Exposure (Eyes): Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[4] Seek medical attention.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11238657, 2-Methoxy-1-butanamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. "Hazardous Waste Generators." EPA.gov. Retrieved from [Link]

Sources

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